5-Bromo-1,2,3-tris(dodecyloxy)benzene
Description
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Properties
IUPAC Name |
5-bromo-1,2,3-tridodecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQGPDSONWHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70798689 | |
| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654065-52-8 | |
| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene from Pyrogallol
This guide provides a comprehensive, in-depth technical overview for the synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene, a valuable intermediate in the development of advanced organic materials. The synthesis commences with the readily available starting material, pyrogallol, and proceeds through a two-step process involving a Williamson ether synthesis followed by an electrophilic aromatic bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering not only a step-by-step protocol but also the scientific rationale behind the experimental choices.
Introduction
This compound is a key building block in the construction of complex organic molecules, particularly those with applications in liquid crystals, organic electronics, and supramolecular chemistry. The long dodecyloxy chains impart solubility in organic solvents and can drive self-assembly processes, while the bromo-functional group provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide details a reliable and scalable synthetic route from pyrogallol, an inexpensive and commercially available trihydroxybenzene.[1]
Overall Synthetic Strategy
The synthesis of this compound from pyrogallol is achieved in two sequential steps, as illustrated in the workflow diagram below. The initial step involves the exhaustive O-alkylation of pyrogallol with 1-bromododecane via the Williamson ether synthesis to yield the intermediate, 1,2,3-tris(dodecyloxy)benzene. The subsequent step is the regioselective bromination of this electron-rich aromatic ring at the 5-position using an appropriate electrophilic brominating agent.
Figure 1: Overall synthetic workflow from pyrogallol to this compound.
Part 1: Synthesis of 1,2,3-Tris(dodecyloxy)benzene
The first stage of the synthesis is the etherification of all three hydroxyl groups of pyrogallol with dodecyl chains. This transformation is accomplished through the well-established Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4][5][6]
Reaction Mechanism: Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism.[3][4] In this reaction, the phenolic protons of pyrogallol are first abstracted by a base to form a highly nucleophilic tri-phenoxide species. This phenoxide then attacks the electrophilic carbon of 1-bromododecane, displacing the bromide leaving group and forming the ether linkage. This process is repeated for all three hydroxyl groups.
Figure 2: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol
A detailed, step-by-step methodology for the synthesis of 1,2,3-tris(dodecyloxy)benzene is provided below. This protocol is adapted from analogous syntheses of polyalkoxybenzenes.[4][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrogallol | 126.11 | 10.0 g | 0.0793 mol |
| 1-Bromododecane | 249.23 | 64.2 g (54.4 mL) | 0.258 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 43.6 g | 0.315 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |
| Acetone | 58.08 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrogallol (10.0 g, 0.0793 mol) and anhydrous potassium carbonate (43.6 g, 0.315 mol).
-
Solvent Addition: Add 250 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkyl Halide: While stirring the suspension, add 1-bromododecane (64.2 g, 54.4 mL, 0.258 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold deionized water. A white precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water and then with cold acetone to remove any unreacted 1-bromododecane.
-
Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol to yield 1,2,3-tris(dodecyloxy)benzene as a white solid. Dry the purified product under vacuum.
Characterization of 1,2,3-Tris(dodecyloxy)benzene
-
¹H NMR (CDCl₃, 400 MHz): δ ~6.9-7.1 (m, 3H, Ar-H), 3.9-4.1 (m, 6H, O-CH₂), 1.7-1.9 (m, 6H, O-CH₂-CH₂), 1.2-1.5 (m, 48H, -(CH₂)₈-), 0.88 (t, 9H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~153, 138, 123, 108 (Ar-C), ~70-75 (O-CH₂), ~32, 30, 29, 26, 23, 14 (-CH₂- and -CH₃).
Part 2: Synthesis of this compound
The second step of the synthesis involves the regioselective bromination of the electron-rich 1,2,3-tris(dodecyloxy)benzene. The three alkoxy groups are strong activating groups and ortho-, para-directing. Due to steric hindrance from the bulky dodecyloxy groups at the 1 and 3 positions, the electrophilic attack is directed to the less hindered para-position (C5).
Reaction Mechanism: Electrophilic Aromatic Bromination
The bromination of 1,2,3-tris(dodecyloxy)benzene is an electrophilic aromatic substitution reaction. A suitable brominating agent, such as N-bromosuccinimide (NBS), is used to generate the electrophilic bromine species. The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). A base then removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final brominated product.
Figure 3: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol
The following protocol describes the bromination of 1,2,3-tris(dodecyloxy)benzene using N-bromosuccinimide (NBS).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3-Tris(dodecyloxy)benzene | 631.08 | 5.0 g | 0.00792 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.48 g | 0.00832 mol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Reaction Setup: Dissolve 1,2,3-tris(dodecyloxy)benzene (5.0 g, 0.00792 mol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.48 g, 0.00832 mol) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white solid.[8]
Characterization of this compound
The final product should be characterized by spectroscopic methods and its physical properties determined.
-
Physical Properties:
-
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.0-7.2 (s, 2H, Ar-H), 3.9-4.1 (m, 6H, O-CH₂), 1.7-1.9 (m, 6H, O-CH₂-CH₂), 1.2-1.5 (m, 48H, -(CH₂)₈-), 0.88 (t, 9H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): The aromatic region would show signals corresponding to the substituted benzene ring, and the aliphatic region would be similar to the intermediate, with shifts influenced by the bromine substituent.
-
Safety and Handling
-
Pyrogallol: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
1-Bromododecane: Irritant. Handle with care and appropriate PPE.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.
-
Solvents (DMF, DCM, etc.): Flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Conclusion
This technical guide outlines a reliable and well-documented two-step synthesis of this compound from pyrogallol. The Williamson ether synthesis provides an efficient means of introducing the long alkyl chains, while the subsequent electrophilic bromination with NBS offers a regioselective method for functionalizing the aromatic core. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in organic and materials chemistry.
References
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PubChem. (n.d.). 1,2-Bis(dodecyloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Eastern Kentucky University. (n.d.). Williamson Ether Synthesis Lab Report. Edubirdie.
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- 5-Bromo-1, 2, 3-tris(dodecyloxy)benzene, min 95%, 100 mg. (n.d.).
- CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene. (n.d.).
- Eureka | Patsnap. (n.d.). Synthesis process of 1,2,3-trimethoxy benzene.
- ResearchGate. (n.d.). Bromination of activated benzene derivatives by NBS in the presence of LiClO4-SiO2.
- Specification Sheet for this compound. (2025, December 24).
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chad's Prep®. (n.d.). 10.
- WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (n.d.).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Eastern Kentucky University.
- US4751333A - Method for the preparation of trihydroxybenzenes. (n.d.).
- YouTube. (2020, April 20). Williamson Ether Synthesis.
- The Royal Society of Chemistry. (n.d.).
-
Wikipedia. (n.d.). Pyrogallol. Retrieved from [Link]
- ChemicalBook. (n.d.). Dodecylbenzene(123-01-3) 1H NMR spectrum.
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- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
- ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
- LookChem. (n.d.). Benzene, 1,2,3-tris(dodecyloxy)-5-iodo-.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes.
- The Royal Society of Chemistry. (n.d.). Supporting Information Self-assembly of Tris(phenylisoxazolyl)benzene and its Asymmetric Induction of Supramolecular Chirality.
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- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
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characterization of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
Introduction: The Scientific Context
This compound is a significant molecular building block within the realm of materials science and organic electronics. Its structure, featuring a brominated aromatic core symmetrically substituted with three long dodecyloxy chains, imparts a unique combination of properties. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the construction of more complex architectures. The long alkyl chains promote solubility in organic solvents and, crucially, drive self-assembly into ordered supramolecular structures, such as columnar mesophases. This behavior is foundational to its use as a liquid crystal monomer in the development of advanced materials for applications like organic photovoltaics, thin-film transistors, and discotic liquid crystal displays[1].
This guide provides a comprehensive overview of the essential methodologies for the synthesis, purification, and rigorous characterization of this compound. The protocols described herein are designed as a self-validating system, where data from orthogonal techniques converge to provide an unambiguous confirmation of structure, purity, and key physical properties.
Molecular Structure and Physicochemical Properties
The foundational step in any characterization is understanding the target molecule's basic attributes.
Caption: Molecular Structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 654065-52-8 | [2][3] |
| Molecular Formula | C₄₂H₇₇BrO₃ | [2] |
| Molecular Weight | 709.98 g/mol | [1][2] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 47.0 - 51.0 °C | [1] |
| Purity (Typical) | >97.0% (GC) |[2][3] |
Synthesis and Purification: A Generalized Approach
While multiple synthetic routes to alkoxy-substituted bromobenzenes exist, a common and reliable method is the Williamson ether synthesis. This involves the reaction of a polyhydroxylated benzene derivative with an alkyl halide under basic conditions. For the target molecule, this entails the etherification of 5-bromobenzene-1,2,3-triol with 1-bromododecane.
Causality Behind Experimental Choices:
-
Starting Material: 5-bromobenzene-1,2,3-triol is the logical precursor, providing the core aromatic structure with the correct substitution pattern.
-
Base: A strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions, which readily attack the electrophilic carbon of 1-bromododecane.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is chosen to solubilize the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and partially substituted byproducts. A nonpolar eluent system (e.g., hexane/ethyl acetate) is effective due to the product's long, nonpolar alkyl chains.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-bromobenzene-1,2,3-triol (1.0 eq), potassium carbonate (3.3 eq), and DMF.
-
Alkyl Halide Addition: Add 1-bromododecane (3.3 eq) to the stirring suspension.
-
Reaction Conditions: Heat the mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure product.
Structural and Thermal Characterization Workflow
A multi-technique approach is mandatory for unambiguous characterization. The workflow below illustrates how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) are integrated.
Caption: Integrated workflow for synthesis, purification, and characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are required for a complete assignment.
Trustworthiness through Self-Validation: The ¹H NMR spectrum provides information on the number of different types of protons and their neighbors, while the integration of peaks confirms their relative ratios. The ¹³C NMR spectrum confirms the number of unique carbon environments. The data from both must align with the proposed structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to the high solubility of the nonpolar compound.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the dodecyl chains[4].
Data Interpretation and Expected Resonances
The symmetry of the molecule simplifies the aromatic region of the spectrum. The long alkyl chains will produce characteristic, overlapping signals in the aliphatic region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)
| Group | ¹H δ (ppm) (Multiplicity, Integration) | ¹³C δ (ppm) | Rationale |
|---|---|---|---|
| Aromatic-H | ~6.7-7.0 (s, 2H) | ~110-115 | The two protons on the benzene ring are chemically equivalent, appearing as a singlet. |
| Ar-O-CH₂- | ~3.9-4.1 (t, 6H) | ~70-75 | Protons on the carbon directly attached to the ether oxygen are deshielded, appearing as a triplet due to coupling with the adjacent CH₂ group. |
| -(CH₂)₁₀- | ~1.2-1.5 (m, 60H) | ~22-32 | The bulk of the alkyl chain protons overlap in a complex multiplet. |
| -CH₂-CH₃ | ~1.7-1.9 (p, 6H) | ~25-27 | The methylene group beta to the ether oxygen. |
| -CH₃ | ~0.8-0.9 (t, 9H) | ~14 | The terminal methyl groups appear as a triplet. |
| Ar-C-Br | N/A | ~115-120 | Quaternary carbon attached to bromine. |
| Ar-C-O | N/A | ~150-155 | Quaternary carbons attached to the ether oxygens. |
| Ar-C-H | N/A | (See Ar-H) | Carbon atoms bonded to the aromatic protons. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of the molecular formula.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable "soft" ionization techniques that can generate the molecular ion (M⁺) or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺) with minimal fragmentation.
-
Isotopic Pattern: The most critical diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum must show two peaks for any bromine-containing fragment, separated by 2 Da, with nearly equal intensity. This is a powerful validation step[5].
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of dichloromethane and methanol.
-
Infusion: Infuse the sample directly into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 500-900).
Expected Results
The spectrum should be dominated by an isotopic cluster corresponding to the molecular ion.
-
Expected m/z for [C₄₂H₇₇⁷⁹BrO₃]⁺: ~709.5
-
Expected m/z for [C₄₂H₇₇⁸¹BrO₃]⁺: ~711.5
-
Relative Intensity: The peaks at m/z ~709.5 and ~711.5 should have a ratio of approximately 1:1.
Part 3: Thermal Analysis
Differential Scanning Calorimetry (DSC) is employed to characterize the thermal properties of the material, such as its melting point and any liquid crystalline phase transitions.
Trustworthiness through Self-Validation: The melting point determined by DSC should be sharp for a pure compound and align with the range observed by other methods[1][3]. Broad melting transitions can indicate the presence of impurities. The potential for liquid crystalline behavior, suggested by its applications, can be investigated by observing additional endothermic or exothermic events upon heating and cooling cycles.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: a. Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). b. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C). c. Hold isothermally for 2-5 minutes to erase thermal history. d. Cool the sample back to the starting temperature at the same rate. e. Perform a second heating scan under the same conditions. The second scan is often used for reporting transition temperatures as it provides data on a sample with a consistent thermal history.
Expected Results
-
A sharp endothermic peak should be observed on the heating scan, corresponding to the melting transition. The peak maximum or onset temperature should fall within the expected 47-51 °C range[1].
-
The absence of other significant thermal events would suggest the material is a simple crystalline solid. The presence of additional, lower-energy transitions could indicate the formation of liquid crystalline phases, a key area for further investigation given the molecule's intended applications[1].
Conclusion
The rigorous requires a synergistic application of multiple analytical techniques. NMR spectroscopy confirms the covalent structure, mass spectrometry validates the molecular formula and elemental composition, and DSC elucidates its thermal behavior and purity. When the results from these orthogonal methods are in complete agreement, they provide a high-confidence, validated profile of the material, ensuring its suitability for downstream applications in advanced materials research.
References
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Supporting Information for Physical Chemistry Chemical Physics. The Royal Society of Chemistry. [Link]
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This compound Product Description. MySkinRecipes. [Link]
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Alkoxy Substituted Brominated closo-Dodecaborates with Functionalized Aliphatic Spacers. Molecules, 2022. [Link]
-
Benzene, bromo- Mass Spectrum. NIST WebBook, SRD 69. [Link]
-
5-Bromo-1,2,3-trifluorobenzene NMR Analysis. Magritek. [Link]
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5-Bromo-1,2,3-tris(dodecyloxy)benzene chemical properties
An In-Depth Technical Guide to 5-Bromo-1,2,3-tris(dodecyloxy)benzene
This guide provides a comprehensive technical overview of this compound, a key intermediate in the field of materials science. Designed for researchers, chemists, and professionals in drug development and organic electronics, this document delves into the compound's core chemical properties, a validated synthetic protocol, characterization methodologies, and its applications, grounded in established scientific principles.
Introduction and Significance
This compound is a substituted aromatic ether. Its molecular architecture is characterized by a central benzene ring functionalized with a bromine atom and three long, flexible dodecyloxy chains. This unique structure imparts properties that are highly valuable in the synthesis of advanced organic materials. The long alkyl chains promote solubility in organic solvents and drive self-assembly processes, while the brominated phenyl core provides a reactive site for constructing more complex molecular systems.[1]
Primarily, this compound serves as a critical building block for discotic liquid crystals. The flat, rigid core and the flexible peripheral chains encourage the molecules to stack into ordered columnar structures, or mesophases.[1] These columnar arrangements exhibit anisotropic properties, particularly one-dimensional charge transport along the column axis, making them ideal candidates for charge-transport layers in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs).[1] The bromine atom is a key feature, acting as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions to enhance film stability or tune electronic properties.[1]
Core Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are a direct consequence of its hybrid structure, combining an aromatic core with long aliphatic chains.
| Property | Value | Source(s) |
| CAS Number | 654065-52-8 | [2][3][4] |
| Molecular Formula | C₄₂H₇₇BrO₃ | [1][2][3] |
| Molecular Weight | 709.98 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or solid | [2][3] |
| Melting Point | 47.0 - 51.0 °C | [1] |
| Purity (Typical) | >97.0% (by GC) | [2][3] |
| Solubility | Soluble in nonpolar organic solvents (e.g., THF, chloroform, toluene); Insoluble in water. | N/A |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a two-step process: a Williamson ether synthesis to attach the alkyl chains, followed by a regioselective aromatic bromination.
Step 1: Williamson Ether Synthesis of 1,2,3-Tris(dodecyloxy)benzene
This classic reaction provides a reliable method for forming the ether linkages. The process begins with the deprotonation of the hydroxyl groups on pyrogallol (benzene-1,2,3-triol) using a suitable base, such as potassium carbonate (K₂CO₃).[5][6][7] Pyrogallol is the ideal starting material as it provides the required 1,2,3-tri-substituted benzene core.[5][6][7] The resulting triphenoxide intermediate is a potent nucleophile that subsequently attacks three equivalents of 1-bromododecane in an Sₙ2 reaction, displacing the bromide ions to form the tris-ether product. Dimethylformamide (DMF) is an excellent solvent choice as its polar aprotic nature stabilizes the cationic counter-ion (K⁺) and effectively solvates the transition state, accelerating the Sₙ2 reaction rate.
Step 2: Electrophilic Bromination
The intermediate, 1,2,3-tris(dodecyloxy)benzene, possesses a highly electron-rich aromatic ring due to the strong electron-donating effect of the three alkoxy groups. This high reactivity allows for mild bromination conditions. N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine, minimizing the risk of over-bromination and side reactions. The three alkoxy groups are ortho-, para-directing. The positions ortho to the C1 and C3 alkoxy groups are sterically hindered. The position para to the C2 alkoxy group (C5) is the most sterically accessible and electronically activated site, leading to highly regioselective bromination at this position.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis and Purification
Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Pyrogallol (1.0 eq.)
-
1-Bromododecane (3.3 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 5.0 eq.)
-
N-Bromosuccinimide (NBS, 1.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexane, Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator, column chromatography setup (silica gel)
Part A: Synthesis of 1,2,3-Tris(dodecyloxy)benzene
-
Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Reagent Addition: Under a nitrogen atmosphere, add pyrogallol (e.g., 5.0 g, 39.6 mmol), anhydrous K₂CO₃ (e.g., 27.4 g, 198 mmol), and 200 mL of anhydrous DMF.
-
Alkylation: Add 1-bromododecane (e.g., 32.6 g, 131 mmol) to the stirring suspension via syringe.
-
Reaction: Heat the mixture to 80°C and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane/Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate. This intermediate is often used in the next step without further purification.
Part B: Bromination to this compound
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 1,2,3-tris(dodecyloxy)benzene from Part A in 100 mL of DMF.
-
Reagent Addition: Add NBS (e.g., 7.8 g, 43.6 mmol) to the solution in portions over 15 minutes while stirring at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane to 98:2 hexane/ethyl acetate to isolate the pure this compound as a white solid.
Characterization and Validation
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum (in CDCl₃) is expected to show a singlet for the two equivalent aromatic protons around δ 6.7-7.0 ppm. The methylene protons adjacent to the ether oxygen (-O-CH₂ -) will appear as two distinct triplets around δ 3.9-4.1 ppm due to their different chemical environments. The rest of the aliphatic chain protons will appear as a series of multiplets between δ 1.2-1.8 ppm, with a terminal methyl (-CH₃) triplet around δ 0.8-0.9 ppm.
-
¹³C NMR: The carbon spectrum will confirm the presence of the expected number of carbons. Key signals include the aromatic carbons (with the C-Br carbon appearing at a distinct chemical shift) and the characteristic -O-C H₂- signals around 69-74 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight (m/z ≈ 709.98). The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for both aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) groups, a strong C-O ether stretching band (~1100-1250 cm⁻¹), and aromatic C=C stretching bands (~1450-1600 cm⁻¹).
Safety and Handling
Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound and its reagents.[8]
-
Ventilation: All procedures should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][8] Room temperature storage is generally acceptable.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Process for preparing pyrogallol.
-
The Chemical Properties and Uses of Pyrogallol (CAS 87-66-1). A&K Petrochem. [Link]
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This compound. MySkinRecipes. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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Pyrogallol. Wikipedia. [Link]
-
Pyrogallol: Properties, Uses, Reactions & FAQs Explained. Vedantu. [Link]
-
Pyrogallol | Organic Compound, Phenol, Oxidation. Britannica. [Link]
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A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
Introduction
5-Bromo-1,2,3-tris(dodecyloxy)benzene is a complex organic molecule characterized by a polysubstituted aromatic core and three long alkyl chains. Its molecular formula is C₄₂H₇₇BrO₃ and it has a molecular weight of 709.98 g/mol [1][2]. Such molecules are of interest in materials science and medicinal chemistry as building blocks for more complex systems, including liquid crystals and dendrimers. Unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and predictive models. We will dissect the molecule's structure, predict the spectral features, and provide a robust experimental protocol for data acquisition, offering a complete framework for researchers in the field.
Molecular Structure and Symmetry Analysis
To accurately predict an NMR spectrum, one must first understand the molecule's symmetry, as it dictates the number of chemically distinct, or non-equivalent, nuclei.
The structure of this compound possesses a C₂ axis of symmetry that passes through the C2-O and C5-Br bonds. This symmetry element has profound implications for the NMR spectrum:
-
The dodecyloxy groups attached to C1 and C3 are chemically equivalent.
-
The protons and carbons of the C1 dodecyloxy chain are indistinguishable from their counterparts on the C3 chain.
-
The aromatic protons at the C4 and C6 positions are equivalent.
-
The aromatic carbons C1 and C3 are equivalent, as are C4 and C6.
Consequently, the molecule will produce a much simpler spectrum than a non-symmetrical structure with 42 carbons and 77 protons would suggest.
Caption: Labeled structure highlighting key atomic positions and symmetry.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum is analyzed by region, considering the electronic environment of the protons which dictates their chemical shift (δ).
Aromatic Region (δ 6.5-8.0 ppm)
Protons directly attached to an aromatic ring are deshielded due to the ring current effect and typically resonate in the 6.5-8.0 ppm range[3].
-
H4 & H6 (Signal 'a'): As established by the molecule's symmetry, the two aromatic protons are chemically equivalent. They have no adjacent protons to couple with, as the neighboring carbons (C3, C5 and C1) are fully substituted. Therefore, these two protons will give rise to a single signal: a singlet . The integration value for this peak will correspond to 2H . The precise chemical shift will be influenced by the neighboring substituents. The three electron-donating alkoxy groups will shield these protons (shifting them upfield), while the electron-withdrawing bromine atom will deshield them (shifting them downfield). A reasonable estimate for this singlet is ~7.0-7.2 ppm .
Alkyl Region (δ 0.8-4.2 ppm)
The three dodecyloxy chains will produce a series of signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups. The chemical shift is primarily influenced by proximity to the electronegative oxygen atom[4].
-
-O-CH₂- Protons (Cα, Cα'): These are the protons on the carbons directly bonded to the ether oxygens. They are the most deshielded protons in the alkyl chains. Due to the molecular symmetry, the two chains at C1 and C3 are equivalent, but the chain at C2 is unique.
-
Signal 'b' (C1-O-CH₂ & C3-O-CH₂): These 4 protons are equivalent and will couple with the adjacent -CH₂- group, appearing as a triplet . Estimated chemical shift: ~4.05 ppm .
-
Signal 'c' (C2-O-CH₂): These 2 protons are unique and will also appear as a triplet . Their chemical environment is slightly different from 'b', so a separate signal is expected. Estimated chemical shift: ~3.95 ppm .
-
-
-O-CH₂-CH₂- Protons (Cβ, Cβ'): The next methylene groups in the chains. These 6 protons (4 from the C1/C3 chains and 2 from the C2 chain) are less deshielded. They are expected to overlap and appear as a multiplet . Estimated chemical shift: ~1.8 ppm .
-
Bulk Methylene Protons (-(CH₂)₉-): The protons of the remaining nine methylene units in each of the three chains are in very similar, shielded environments. Their signals will overlap significantly, producing a broad, intense signal that may appear as a broad singlet or multiplet. The integration will correspond to 54H . Estimated chemical shift: ~1.2-1.5 ppm .
-
Terminal -CH₃ Protons (Cω, Cω'): The terminal methyl groups are the most shielded protons in the molecule. The three methyl groups are equivalent due to free rotation and distance from the asymmetric core. They will couple with their adjacent -CH₂- group to form a triplet . The integration will correspond to 9H . Estimated chemical shift: ~0.88 ppm .
Predicted ¹³C NMR Spectrum: A Detailed Analysis
In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single sharp line. The chemical shift is determined by the carbon's hybridization and electronic environment.
Aromatic Region (δ 100-160 ppm)
Aromatic carbons resonate in the δ 100-160 ppm range[5][6]. Based on symmetry, we expect four distinct signals for the six aromatic carbons.
-
C1 & C3: Equivalent quaternary carbons bonded to oxygen. Expected to be highly deshielded. Estimated chemical shift: ~153 ppm .
-
C2: A unique quaternary carbon also bonded to oxygen. Its distinct environment should result in a separate signal. Estimated chemical shift: ~151 ppm .
-
C5: The quaternary carbon bonded to bromine. The "heavy atom effect" of bromine typically causes shielding (an upfield shift) for the directly attached carbon. Estimated chemical shift: ~118 ppm .
-
C4 & C6: Equivalent carbons bonded to hydrogen. These are typically the most shielded of the aromatic carbons in this structure. Estimated chemical shift: ~110 ppm .
Alkyl Region (δ 14-75 ppm)
The dodecyl chains will give rise to a series of signals.
-
-O-CH₂- Carbons (Cα, Cα'): Deshielded due to the attached oxygen. We expect two distinct signals: one for the equivalent C1/C3 chains and one for the C2 chain. Estimated chemical shifts: ~74 ppm and ~70 ppm .
-
Alkyl Chain Carbons (Cβ through Cλ): The remaining methylene carbons will appear in the typical alkane region of ~22-32 ppm . Due to the length of the chain, some of these signals may overlap.
-
Terminal -CH₃ Carbon (Cω): The terminal methyl carbon is the most shielded carbon in the entire molecule. Estimated chemical shift: ~14 ppm .
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve nonpolar to moderately polar organic compounds[7][8].
-
Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm)[9][10].
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire data using a standard single-pulse experiment. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse-and-acquire sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections on both spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known value (δ ≈ 77.16 ppm)[11].
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Summary of Predicted NMR Data
The predicted spectral data are summarized in the tables below for quick reference.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~7.10 | Singlet | 2H | Ar-H (H4, H6) |
| b | ~4.05 | Triplet | 4H | Ar-O-CH ₂- (at C1, C3) |
| c | ~3.95 | Triplet | 2H | Ar-O-CH ₂- (at C2) |
| d | ~1.80 | Multiplet | 6H | -O-CH₂-CH ₂- (all chains) |
| e | ~1.2-1.5 | Broad Multiplet | 54H | -(CH ₂)₉- (all chains) |
| f | ~0.88 | Triplet | 9H | -CH ₃ (all chains) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~153 | C 1, C 3 | Quaternary, Ar-O |
| ~151 | C 2 | Quaternary, Ar-O |
| ~118 | C 5 | Quaternary, Ar-Br |
| ~110 | C 4, C 6 | Aromatic CH |
| ~74, ~70 | Ar-O-C H₂- | Two distinct signals for Cα and Cα' |
| ~31.9 | -(C H₂)ₙ- | Multiple overlapping signals |
| ~29.7 | -(C H₂)ₙ- | Multiple overlapping signals |
| ~26.1 | -(C H₂)ₙ- | Multiple overlapping signals |
| ~22.7 | -C H₂-CH₃ | |
| ~14.1 | -C H₃ | Terminal methyl |
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and provide a definitive fingerprint for its structural verification. The key identifying features are the singlet for the two equivalent aromatic protons, the distinct triplets for the two non-equivalent types of -O-CH₂- protons, and the four unique signals in the aromatic region of the ¹³C spectrum. This guide provides the theoretical basis and practical framework for researchers to confidently acquire and interpret the NMR data for this compound, ensuring high standards of scientific integrity in their work.
References
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
University of Wisconsin-Platteville. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
NMR Spectroscopy. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
-
University of Glasgow. (n.d.). 13C NMR Spectroscopy. [Link]
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An In-depth Technical Guide to 5-Bromo-1,2,3-tris(dodecyloxy)benzene: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,2,3-tris(dodecyloxy)benzene is a substituted aromatic compound with significant potential in the fields of materials science and organic electronics. Its molecular architecture, featuring a central benzene core functionalized with three long dodecyloxy chains and a reactive bromine atom, imparts unique self-assembly properties. This guide provides a comprehensive overview of the physical properties, a representative synthetic protocol, and the analytical characterization of this versatile molecule. Understanding these fundamental aspects is crucial for its application in the development of advanced materials such as liquid crystals and organic semiconductors.
The long alkyl chains of this compound promote the formation of ordered structures, particularly columnar mesophases, which are of great interest for creating charge-transporting layers in organic electronic devices.[1] The bromine substituent serves as a versatile handle for further chemical modification through various cross-coupling reactions, allowing for the synthesis of more complex, functional molecules and polymers.[1]
Physicochemical Properties
This compound is a white to off-white solid at room temperature. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₇₇BrO₃ | [1] |
| Molecular Weight | 709.98 g/mol | [1] |
| CAS Number | 654065-52-8 | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 47.0-51.0 °C | [1] |
| Purity | >97.0% (by GC) |
Synthesis and Purification
A plausible synthetic pathway would start from 5-bromopyrogallol (5-bromo-1,2,3-benzenetriol). This precursor can be synthesized through the bromination of pyrogallol. The subsequent step is the etherification of the three hydroxyl groups with 1-bromododecane in the presence of a suitable base.
Representative Synthetic Protocol
Reaction Scheme:
Caption: Synthetic route to this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-bromopyrogallol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, anhydrous potassium carbonate (K₂CO₃, >3 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromododecane (>3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain it under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The final product is typically obtained as a white solid after recrystallization from a suitable solvent like ethanol or methanol.
Analytical Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the dodecyloxy chains. The two aromatic protons will appear as a singlet in the aromatic region (around 6.5-7.5 ppm). The protons of the dodecyloxy chains will exhibit a triplet for the terminal methyl group (around 0.9 ppm), a broad multiplet for the methylene groups in the middle of the chains (around 1.2-1.5 ppm), and a triplet for the methylene group attached to the oxygen atom (around 3.9-4.1 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the dodecyloxy chains. The carbon atom attached to the bromine will be significantly downfield. The aromatic carbons attached to the ether linkages will also have characteristic chemical shifts. The numerous methylene carbons of the long alkyl chains will appear as a cluster of peaks in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the vibrational modes of the C-H bonds in the alkyl chains and the aromatic ring, as well as the C-O ether linkages.
-
Expected IR Absorption Bands:
-
~2920 and 2850 cm⁻¹: C-H stretching vibrations of the methylene groups in the dodecyl chains.
-
~1580 and 1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250-1000 cm⁻¹: C-O stretching vibrations of the aryl-alkyl ether groups.
-
~600-500 cm⁻¹: C-Br stretching vibration.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Due to the presence of a bromine atom, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Applications in Materials Science
As a discotic liquid crystal precursor, this compound is a valuable building block for the synthesis of larger, more complex molecules with tailored properties for applications in organic electronics. The self-assembly of these molecules into columnar structures provides pathways for efficient charge transport, making them suitable for use in:
-
Organic Field-Effect Transistors (OFETs): The ordered columnar structures can act as one-dimensional charge transport channels.
-
Organic Photovoltaics (OPVs): The material can be used in the active layer of solar cells to facilitate charge separation and transport.
-
Organic Light-Emitting Diodes (OLEDs): Can be incorporated into the charge-transporting layers of OLEDs.
The bromine atom allows for post-synthetic modification, enabling the tuning of electronic properties and the creation of polymeric materials with enhanced stability and processability.
Conclusion
This compound is a key intermediate in the development of advanced organic materials. Its well-defined physical properties, combined with a straightforward synthetic route and clear analytical characterization, make it an attractive component for researchers in materials science and drug development. The unique combination of self-assembly-promoting alkyl chains and a reactive bromine handle provides a versatile platform for the design and synthesis of novel functional materials with a wide range of potential applications.
References
-
MySkinRecipes. This compound. Available at: [Link]. Accessed January 20, 2026.
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An In-depth Technical Guide to 5-Bromo-1,2,3-tris(dodecyloxy)benzene: Structure, Synthesis, and Characterization
This technical guide provides a comprehensive overview of 5-Bromo-1,2,3-tris(dodecyloxy)benzene, a key building block in the field of advanced materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a validated synthetic protocol, and detailed characterization methodologies. The causality behind experimental choices is elucidated to provide a practical and scientifically rigorous resource.
Introduction: A Molecule of Significant Potential
This compound (Br-TDB) is a discotic liquid crystal monomer that has garnered significant interest for its utility in the formulation of advanced organic semiconductors and supramolecular materials.[1] Its unique molecular architecture, featuring a central brominated benzene core appended with three long dodecyloxy chains, drives its self-assembly into columnar mesophases. This property is crucial for its application in charge-transport layers within organic photovoltaics and thin-film transistors.[1] Furthermore, the presence of a bromine atom provides a reactive handle for post-synthetic modification through cross-coupling reactions, enabling the creation of more complex, stable, and functional nanostructures.[1] This guide will delve into the fundamental aspects of this molecule, providing a robust framework for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of Br-TDB is characterized by a 1,2,3-trisubstituted benzene ring, where three hydroxyl groups are etherified with dodecyl chains, and a bromine atom is situated at the 5-position. This arrangement of long alkyl chains and a polar aromatic core is the primary driver for its liquid crystalline behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₇BrO₃ | [2][3] |
| Molecular Weight | 709.98 g/mol | [2][3] |
| CAS Number | 654065-52-8 | [2][3] |
| Appearance | White to off-white solid, powder, or crystal | [2][3][4] |
| Melting Point | 47.0 - 51.0 °C | [1][4] |
| Purity | >97.0% (GC) | [2][3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of Br-TDB can be efficiently achieved through the Williamson ether synthesis, starting from the readily available 5-bromo-1,2,3-benzenetriol and 1-bromododecane. The choice of a strong base and an appropriate solvent is critical for driving the reaction to completion and ensuring a high yield.
Proposed Synthetic Pathway
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
5-Bromo-1,2,3-benzenetriol (1.0 eq)
-
1-Bromododecane (3.3 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (6.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 5-bromo-1,2,3-benzenetriol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide ions.
-
Add 1-bromododecane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized Br-TDB.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Ar-H | ~6.7-7.0 (s, 2H) | ~110-115 (Ar-C-Br), ~115-120 (Ar-CH), ~150-155 (Ar-C-O) |
| -O-CH₂- | ~3.9-4.1 (t, 6H) | ~68-72 |
| -O-CH₂-CH₂- | ~1.7-1.9 (m, 6H) | ~30-32 |
| -(CH₂)₉- | ~1.2-1.5 (m, 54H) | ~22-30 |
| -CH₃ | ~0.8-0.9 (t, 9H) | ~14 |
Note: These are predicted values and may vary slightly in an experimental setting.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum is predicted to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C-O, and C-Br bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1580-1600, 1450-1500 | Medium |
| Aliphatic C-H Bend | 1370-1470 | Medium |
| Aryl Ether C-O Stretch | 1200-1250 | Strong |
| Alkyl Ether C-O Stretch | 1050-1150 | Strong |
| C-Br Stretch | 500-600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Br-TDB, electron ionization (EI) or electrospray ionization (ESI) can be employed. The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Experimental Workflow for Characterization
Caption: A logical workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices and the expected analytical outcomes, researchers can confidently produce and validate this important molecular building block for applications in organic electronics and materials science. The protocols and data presented herein serve as a valuable resource for scientists working at the forefront of materials innovation.
References
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MySkinRecipes. This compound. [Link]
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A Technical Guide to the Solubility of 5-Bromo-1,2,3-tris(dodecyloxy)benzene in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1,2,3-tris(dodecyloxy)benzene. By examining the molecule's distinct structural features—a moderately polar aromatic core counterbalanced by three extensive non-polar alkyl chains—we establish a theoretical framework for predicting its behavior in various organic solvents. This document is intended for researchers, chemists, and drug development professionals who utilize this compound as a liquid crystal monomer or a building block in organic synthesis. Included are a predicted solubility profile, a detailed experimental protocol for empirical validation, and a discussion of the underlying chemical principles governing its solubility.
Introduction to this compound
This compound is a polysubstituted benzene derivative with significant applications in materials science.[1] It is primarily used as a liquid crystal monomer in the formulation of advanced organic semiconductors and supramolecular materials.[1] The molecule's unique architecture, featuring three long dodecyloxy side chains, promotes self-assembly into columnar mesophases, making it a valuable component for charge-transport layers in organic photovoltaics and thin-film transistors.[1] The presence of a bromine atom also allows for subsequent functionalization through various cross-coupling reactions, enhancing polymer stability and integration into ordered nanostructures.[1]
Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Proper solvent selection is critical for achieving homogeneous reaction mixtures, successful crystallization, and the casting of uniform thin films.
Key Physicochemical Properties:
-
Physical Form: White to almost white powder or crystalline solid.[2][3]
-
Melting Point: 47.0-51.0°C[4]
Theoretical Principles of Solubility
The solubility of a compound is governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][6] The molecular structure of this compound is amphipathic in nature, but heavily weighted towards non-polarity.
-
Polar Moiety: The core consists of a benzene ring substituted with a bromine atom and three ether linkages (-O-). The electronegativity of the oxygen and bromine atoms creates dipoles, imparting a degree of polarity to this region of the molecule.
-
Non-Polar Moiety: The three dodecyl (C₁₂) alkyl chains are long, saturated hydrocarbon tails. These chains are entirely non-polar and interact primarily through weak van der Waals forces.
Given the substantial combined mass and surface area of the three C₁₂ chains compared to the aromatic core, the overall character of the molecule is overwhelmingly non-polar and lipophilic. This structure dictates that the compound's solubility will be highest in non-polar or weakly polar organic solvents that can effectively solvate the long alkyl chains. Conversely, its solubility is expected to be extremely limited in highly polar solvents, particularly water.
Predicted Solubility Profile
While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted based on the structural analysis. The following table categorizes common organic solvents by polarity and predicts the solubility of this compound.
Disclaimer: This table represents a predicted profile based on chemical principles. Experimental verification is required for precise quantitative data.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane, Toluene, Benzene | Highly Soluble | Excellent solvation of the long dodecyl chains through van der Waals interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | Effective at dissolving large, non-polar organic molecules. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Soluble | Moderate polarity can solvate the aromatic core, while the organic character solvates the alkyl chains. |
| Polar Protic | Ethanol, Methanol | Slightly Soluble to Insoluble | Strong hydrogen bonding between solvent molecules hinders effective solvation of the large non-polar chains. |
| Highly Polar | Water, Acetonitrile | Insoluble | The molecule's non-polar character prevents it from disrupting the strong intermolecular forces of water. |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility, a standardized experimental protocol should be followed. The following methodology provides a clear, self-validating workflow for determining the qualitative solubility of the compound.
Materials and Reagents
-
This compound (solute)
-
Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, THF, Ethanol)
-
Small test tubes (e.g., 13x100 mm) and rack
-
Spatula
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Graduated cylinders or pipettes
Experimental Workflow Diagram
The following diagram outlines the decision-making process for the qualitative solubility test.
Caption: Workflow for qualitative solubility determination.
Step-by-Step Procedure
This procedure is adapted from standard laboratory methods for determining the solubility of organic compounds.[5][7][8][9]
-
Preparation: Label a clean, dry test tube for each solvent to be tested.
-
Solvent Addition: Add 1.0 mL of the selected solvent to the corresponding test tube.
-
Solute Addition: Weigh approximately 25 mg of this compound and add it to the solvent. The ratio of approximately 25 mg of solute to 0.75-1.0 mL of solvent is a common starting point for such tests.[7]
-
Agitation: Securely cap the test tube and agitate it vigorously using a vortex mixer for at least 60 seconds.[5] Consistent agitation is crucial for ensuring the system reaches equilibrium.
-
Observation: Allow the mixture to stand for a moment and observe it against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution. The absence of any visible solid particles indicates solubility.[5]
-
Insoluble: The solid remains suspended, settles at the bottom, or the solution appears cloudy. The presence of undissolved particles indicates insolubility or very poor solubility.[5]
-
-
Record Results: Meticulously record the outcome for each solvent tested. For more nuanced results, observations such as "partially soluble" or "sparingly soluble" can be noted.
Safety Precautions
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and for each solvent before use.
Conclusion
The molecular structure of this compound, characterized by a small polar head and three dominant non-polar alkyl tails, firmly places it in the category of lipophilic, non-polar compounds. It is predicted to be highly soluble in non-polar organic solvents such as alkanes, aromatic hydrocarbons, and chlorinated solvents. Its solubility is expected to decrease significantly with increasing solvent polarity, rendering it virtually insoluble in water. The provided experimental protocol offers a reliable and straightforward method for empirically verifying this predicted profile, enabling scientists to make informed decisions for its application in research and development.
References
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- This compound, 1G - B5602-1G. Lab Pro Inc.
- This compound. CymitQuimica.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of Organic Compounds.
- This compound. MySkinRecipes.
- This compound. TCI Chemicals.
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- This compound. Seedion.
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- 9. www1.udel.edu [www1.udel.edu]
photophysical properties of 5-Bromo-1,2,3-tris(dodecyloxy)benzene derivatives
An In-depth Technical Guide to the Photophysical Properties of 5-Bromo-1,2,3-tris(dodecyloxy)benzene Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the photophysical properties, synthesis, and potential applications of this compound and its derivatives. The core structure, featuring an electron-rich trialkoxybenzene ring, is a versatile platform in materials science. The long dodecyloxy chains facilitate supramolecular self-assembly into ordered phases, while the bromine atom serves as a key synthetic handle for creating more complex architectures. This document details the expected photophysical behavior, heavily influenced by the "heavy atom effect" of bromine, and provides rigorous, step-by-step protocols for its empirical characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds in organic electronics, sensing, and advanced materials.
Introduction: A Versatile Supramolecular Scaffold
The 1,2,3-tris(alkoxy)benzene scaffold is a cornerstone in supramolecular chemistry and materials science. The three alkoxy chains, particularly long ones like dodecyloxy, create a molecular architecture that promotes self-assembly into highly ordered columnar mesophases.[1] This behavior is critical for the development of organic semiconductors, where charge transport is highly dependent on molecular packing and orbital overlap.
The introduction of a bromine atom at the 5-position of this scaffold serves two primary purposes:
-
Electronic Perturbation: The electronegative and heavy bromine atom alters the electronic landscape of the benzene ring, influencing its highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). This directly impacts the energy of absorption and emission.
-
Synthetic Versatility: The bromine atom is an excellent leaving group for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of a vast library of derivatives. This allows for the precise tuning of photophysical and electronic properties by introducing different functional moieties.
Understanding the fundamental photophysical properties of the parent 5-bromo compound is therefore the critical first step toward designing next-generation materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[2][3]
Molecular Structure and Physicochemical Properties
The core molecule, this compound, possesses distinct structural features that dictate its physical and chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₇₇BrO₃ | [4] |
| Molecular Weight | 709.98 g/mol | [4] |
| CAS Number | 654065-52-8 | [5] |
| Physical Form | White to off-white crystalline powder | [4][5] |
| Melting Point | 47-51 °C | [1] |
The molecule's amphiphilic nature, with a rigid aromatic core and flexible, bulky aliphatic chains, drives its use as a liquid crystal monomer.[1] The bromine functionality is key for subsequent chemical modifications to build more complex, functional materials.
Synthesis and Characterization
While specific high-yield syntheses for this compound are proprietary or found within specific patents, general synthetic routes for related 1,2,3-trialkoxybenzenes often start from commercially available precursors like pyrogallol (1,2,3-trihydroxybenzene) or resorcinol. A plausible synthetic pathway involves:
-
Etherification: Williamson ether synthesis between pyrogallol and 1-bromododecane under basic conditions to attach the three dodecyloxy chains.
-
Bromination: Electrophilic aromatic substitution on the resulting 1,2,3-tris(dodecyloxy)benzene using a brominating agent like N-Bromosuccinimide (NBS) to selectively install the bromine atom at the 5-position, which is activated by the three electron-donating alkoxy groups.
A related patent for the synthesis of 5-bromo-1,2,3-trimethoxybenzene highlights the importance of choosing cost-effective and environmentally friendly routes, as alternative methods can suffer from expensive starting materials or produce significant waste.[6]
Standard Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and environment of protons and carbon atoms.
-
FTIR Spectroscopy: To identify characteristic vibrational modes of the functional groups, such as C-O ether linkages and C-Br bonds.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Photophysical Properties: A Framework for Analysis
Direct experimental data for the title compound is not prevalent in readily accessible literature. However, a robust theoretical framework allows us to predict its photophysical behavior and establish a plan for its characterization.
Core Principles:
-
Absorption: The molecule is expected to absorb UV light, exciting electrons from the π bonding orbitals of the benzene ring to π* anti-bonding orbitals. The three electron-donating alkoxy groups will likely cause a red-shift in the absorption maximum compared to unsubstituted benzene.
-
Fluorescence: Following excitation, the molecule can relax by emitting a photon (fluorescence). The energy of this emission is lower than the absorption energy, resulting in a Stokes shift.
The Heavy Atom Effect: A critical factor governing the photophysical properties is the presence of bromine. The heavy atom effect significantly enhances the rate of intersystem crossing (ISC), a process where the excited molecule transitions from the singlet state (S₁) to the triplet state (T₁).
Because fluorescence is emission from the S₁ state, a high ISC rate effectively quenches fluorescence. Consequently, this compound is expected to exhibit:
-
Low to negligible fluorescence quantum yield (Φ_F): The probability of the excited state deactivating via fluorescence will be very low.
-
Short fluorescence lifetime (τ_F): The S₁ state is rapidly depopulated through ISC.
Modulating Properties through Derivatization: The true potential of this molecule lies in its use as a synthetic intermediate. By replacing the bromine atom via cross-coupling reactions, the photophysical properties can be dramatically altered:
-
Attaching Fluorophores: Coupling to a known fluorescent moiety can create highly emissive materials.
-
Extending π-Conjugation: Coupling to other aromatic systems can red-shift both absorption and emission, tuning the color of the material.
-
Creating Donor-Acceptor Systems: Introducing electron-withdrawing groups can induce intramolecular charge transfer (ICT) character, often leading to environmentally sensitive (solvatochromic) fluorescence.
Experimental Workflows for Photophysical Characterization
To empirically validate the predicted properties, a standardized set of experiments is required.
Caption: Overall workflow for complete photophysical characterization.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_F)
The comparative method is the most common and reliable technique for determining Φ_F for solutions.[7] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
Causality and Rationale: The core principle is that two solutions with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[7] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields, after correcting for the refractive index of the solvents. We plot integrated fluorescence intensity versus absorbance for a series of dilute solutions to ensure linearity and minimize inner-filter effects.
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- 5. labproinc.com [labproinc.com]
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- 7. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Phenyl-Substituted Liquid Crystals from 5-Bromo-1,2,3-tris(dodecyloxy)benzene
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of a novel calamitic (rod-shaped) liquid crystal, 1,2,3-tris(dodecyloxy)-5-(4'-(decyloxy)phenyl)benzene (6) , utilizing 5-Bromo-1,2,3-tris(dodecyloxy)benzene (1) as the core building block. The synthetic strategy is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document offers in-depth, step-by-step protocols for synthesis, purification, and characterization, including Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecular design principles for this class of liquid crystals.
Introduction: The Rationale for Tris(alkoxy)benzene Scaffolds in Liquid Crystal Design
The molecular architecture of thermotropic liquid crystals is a delicate balance of a rigid core (mesogen) and flexible peripheral units. The 1,2,3-tris(alkoxy)benzene moiety is a particularly valuable scaffold in the design of discotic (disc-shaped) and, with appropriate substitution, calamitic (rod-shaped) liquid crystals. The three long dodecyloxy chains on the starting material, this compound, impart significant molecular fluidity and influence the self-assembly into ordered mesophases by inducing micro-segregation between the aromatic cores and the aliphatic chains.
The bromine atom at the 5-position serves as a versatile synthetic handle for molecular elongation via palladium-catalyzed cross-coupling reactions. By coupling this core with another aromatic unit, we can extend the molecular aspect ratio, a critical parameter for inducing calamitic mesophases such as nematic and smectic phases. The Suzuki-Miyaura coupling is the reaction of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.
In this guide, we detail the synthesis of 1,2,3-tris(dodecyloxy)-5-(4'-(decyloxy)phenyl)benzene (6) , a molecule designed to exhibit liquid crystalline behavior. The biphenyl core provides the necessary rigidity, while the four long alkyl chains (three dodecyloxy and one decyloxy) are expected to promote the formation of stable mesophases over a broad temperature range.
Synthetic Strategy and Workflow
The synthesis of the target liquid crystal 6 is achieved through a single, efficient Suzuki-Miyaura cross-coupling reaction between This compound (1) and 4-(decyloxy)phenylboronic acid (2) . The overall workflow, from starting materials to final characterization, is depicted below.
Reaction Scheme
The core of the synthesis is the palladium-catalyzed C-C bond formation between the aryl bromide and the arylboronic acid.
Introduction: The Strategic Role of Functionalized Precursors in OLED Development
An in-depth guide to the synthesis of advanced electroluminescent materials and the subsequent fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing 5-Bromo-1,2,3-tris(dodecyloxy)benzene as a versatile precursor. This document provides researchers, materials scientists, and process engineers with a comprehensive framework, from foundational chemical principles to detailed fabrication and characterization protocols.
Organic Light-Emitting Diodes (OLEDs) represent a cornerstone of modern display and lighting technology, prized for their superior contrast, vibrant colors, and potential for mechanical flexibility.[1][2] The performance of an OLED is intrinsically linked to the molecular architecture of its constituent organic semiconductor materials.[3][4] The precursor, this compound, serves as a strategic building block for creating high-performance emissive materials. Its design incorporates two key features:
-
A Reactive Bromine Site: The bromo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the precise and efficient formation of carbon-carbon bonds, enabling the "stitching" of this precursor to a variety of fluorescent or phosphorescent core structures to create the final, larger conjugated emitter molecule.
-
Solubilizing Dodecyloxy Chains: The three long dodecyloxy (-OC₁₂H₂₅) chains impart significant solubility in common organic solvents.[7] This property is critical for enabling cost-effective and scalable solution-based fabrication techniques, such as spin coating or inkjet printing, which are attractive alternatives to the more complex vacuum deposition methods.[8][9]
This guide details the synthetic transformation of this precursor into a novel blue-emitting material and provides step-by-step protocols for its integration into a functional OLED device.
Part I: Synthesis and Purification of a High-Performance Emissive Material
The precursor itself is not electroluminescent. It must first be chemically modified to create a large, conjugated system capable of efficient light emission. This section outlines the synthesis of a novel blue emitter via a palladium-catalyzed Suzuki coupling reaction.
Principle of Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide (our precursor) and an organoboron compound (a fluorescent core).[6][10] Palladium complexes catalyze this reaction, which offers high functional group tolerance and excellent yields, making it a staple in the synthesis of OLED materials.[5][11]
Here, we will couple this compound with a blue-emitting fluorenyl boronic acid ester to create a target emitter molecule.
Protocol 1: Synthesis of the Target Emissive Material
| Parameter | Value/Description | Rationale |
| Reactants | ||
| This compound | 1.0 eq (e.g., 710 mg, 1.0 mmol) | The functionalized core. |
| 9,9-diphenyl-9H-fluorene-2-boronic acid pinacol ester | 1.2 eq (e.g., 521 mg, 1.2 mmol) | The blue-emitting core; a slight excess ensures full conversion of the precursor. |
| Catalyst & Base | ||
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.05 eq (e.g., 58 mg, 0.05 mmol) | Common and effective palladium catalyst for Suzuki reactions.[5] |
| Potassium Carbonate (K₂CO₃) | 3.0 eq (e.g., 415 mg, 3.0 mmol) | Aqueous base required to activate the boronic ester for transmetalation. |
| Solvents | ||
| Toluene | 20 mL | Primary organic solvent. |
| Deionized Water | 5 mL | Co-solvent for the inorganic base. |
| Reaction Conditions | ||
| Temperature | 90 °C | Provides thermal energy to overcome the activation barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the palladium catalyst. |
| Duration | 24 hours | Typical reaction time for complete conversion. |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound, the fluorenyl boronic acid ester, and Pd(PPh₃)₄.
-
Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Add the degassed toluene via syringe.
-
In a separate beaker, dissolve the K₂CO₃ in the deionized water and degas the solution by bubbling with inert gas for 15 minutes.
-
Add the aqueous K₂CO₃ solution to the reaction flask.
-
Heat the mixture to 90 °C with vigorous stirring and maintain for 24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer. Wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification of the Emissive Material
The purity of organic semiconductors is a critical factor determining the performance and lifetime of OLED devices.[12][13] Impurities can act as charge traps or non-radiative recombination centers, severely degrading efficiency. A multi-step purification process is mandatory.
Step 1: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and dichloromethane (e.g., starting from 100% hexane and gradually increasing the polarity with dichloromethane).
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the crude mixture onto a small amount of silica gel. c. Load the dried silica-adsorbed product onto a prepared silica gel column. d. Elute the column with the solvent gradient, collecting fractions and monitoring by TLC. e. Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Step 2: Temperature Gradient Sublimation
For ultimate purity required in high-performance devices, sublimation is the gold standard.[13][14]
-
Apparatus: A multi-zone tube furnace (train sublimation setup).
-
Conditions:
-
Pressure: High vacuum (< 10⁻⁵ Torr).
-
Temperature Gradient: The source zone containing the material is heated (e.g., 250-350 °C, material dependent), while collection zones are kept at progressively lower temperatures.
-
-
Procedure: a. Place the material from Step 1 into the source end of the sublimation tube. b. Evacuate the system to high vacuum. c. Slowly heat the source zone. The material will sublime and re-deposit in a cooler zone of the tube, leaving behind less volatile impurities. d. The purest material is typically collected from the central zones.
Part II: OLED Device Fabrication
With the purified emissive material in hand, the next stage is to construct a multilayer OLED device. We present protocols for both solution-processing (spin coating), which leverages the material's designed solubility, and vacuum thermal evaporation, the industry benchmark for small molecules.[9][15]
Protocol 3: Solution-Processing via Spin Coating
This method is ideal for rapid prototyping and leverages the material's solubility.[16][17]
1. Substrate Preparation: a. Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates under a stream of nitrogen gas. d. Treat with UV-Ozone for 10 minutes immediately before use to increase the ITO work function and improve film adhesion.
2. Layer Deposition: a. Hole Injection/Transport Layer (HIL/HTL):
- Dispense a filtered solution of PEDOT:PSS onto the ITO substrate.
- Spin coat at 4000 rpm for 60 seconds.[18]
- Anneal on a hotplate at 140 °C for 15 minutes in a nitrogen-filled glovebox. b. Emissive Layer (EML):
- Prepare a solution of the synthesized emissive material in a high-purity solvent like chlorobenzene or toluene (e.g., 10 mg/mL).
- Dispense the solution onto the PEDOT:PSS layer.
- Spin coat at 2000 rpm for 60 seconds.
- Anneal at 80 °C for 20 minutes inside the glovebox to remove residual solvent. c. Electron Transport, Injection, and Cathode Layers:
- Transfer the substrates into a high-vacuum thermal evaporator (< 10⁻⁶ Torr) connected to the glovebox.[15][19]
- Deposit an Electron Transport Layer (ETL), e.g., 30 nm of TPBi (2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)).
- Deposit an Electron Injection Layer (EIL), e.g., 1 nm of Lithium Fluoride (LiF).
- Deposit the Cathode, e.g., 100 nm of Aluminum (Al). Deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 5 Å/s for Al).
3. Encapsulation:
-
Immediately encapsulate the device using a UV-curable epoxy and a cover glass inside the glovebox to prevent degradation from atmospheric oxygen and moisture.
OLED Device Architecture
The final device consists of multiple thin layers, each serving a specific function to ensure efficient charge injection, transport, and recombination.[2][4][9]
Part III: Device Characterization and Performance Analysis
After fabrication, the device must be tested to evaluate its performance. This is done by measuring its electrical and optical properties simultaneously.
Protocol 4: Electroluminescence (EL) Characterization
1. Equipment:
-
A programmable source measure unit (SMU).
-
A calibrated photodetector or spectroradiometer (e.g., Photo Research PR-655).
-
A light-tight test chamber.
-
Computer for automated control and data acquisition.
2. Procedure: a. Mount the encapsulated OLED device in the test chamber and connect the SMU to the anode and cathode. b. Position the photodetector normal to the device surface. c. Apply a voltage sweep (e.g., from 0 V to 10 V in 0.1 V steps). d. At each voltage step, record the current flowing through the device and the corresponding luminance and emission spectrum measured by the detector.
Key Performance Metrics
The collected data is used to calculate the critical figures of merit for the OLED.[20]
| Metric | Symbol | Unit | Description |
| Turn-on Voltage | V_on | Volts (V) | The voltage at which the device begins to emit light, typically defined at a luminance of 1 cd/m².[20] |
| Luminance | L | Candelas per square meter (cd/m²) | The intensity of visible light emitted from the device surface. |
| Current Density | J | Milliamperes per square centimeter (mA/cm²) | The current flowing through a unit area of the device. |
| Current Efficiency | η_c | Candelas per Ampere (cd/A) | Ratio of the luminance to the current density; measures how efficiently charge carriers are converted to photons. |
| Power Efficiency | η_p | Lumens per Watt (lm/W) | Ratio of the luminous flux to the input electrical power; a measure of overall energy efficiency. |
| External Quantum Efficiency | EQE | Percent (%) | The ratio of the number of photons emitted out of the device to the number of electrons injected.[21] |
| CIE Coordinates | (x, y) | Dimensionless | The coordinates on the 1931 CIE chromaticity diagram that define the color of the emitted light. |
These metrics provide a comprehensive evaluation of the newly synthesized material's effectiveness within an OLED and allow for direct comparison with established materials and device architectures.
References
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). ResearchGate.
- Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (2020). Materials Chemistry Frontiers.
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[Learn Display] 42. Evaporation. (2022). Samsung Display Newsroom. Retrieved from [Link]
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Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega. Retrieved from [Link]
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The fabrication of color-tunable organic light-emitting diode displays via solution processing. (2017). NPG Asia Materials. Retrieved from [Link]
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Solution based OLEDs. (n.d.). OLED-Info. Retrieved from [Link]
-
Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2023). Advanced Materials Technologies. Retrieved from [Link]
-
Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023). Flexible and Printed Electronics. Retrieved from [Link]
-
Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. (2021). ResearchGate. Retrieved from [Link]
-
meta- and para-Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions. (2018). Chemistry – An Asian Journal. Retrieved from [Link]
-
Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (2020). RSC Publishing. Retrieved from [Link]
-
Manufacturing of OLEDs – challenges and solutions. (2013). eeNews Europe. Retrieved from [Link]
-
Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage. (2012). ACS Publications. Retrieved from [Link]
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). PubMed Central. Retrieved from [Link]
-
Manufacturing Process and Key Technologies of OLED. (2022). DisplayMan. Retrieved from [Link]
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (2023). JoVE. Retrieved from [Link]
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Spin coating. (n.d.). OLED-Info. Retrieved from [Link]
-
Comparative Analysis of OLED Architectures: Insights into Performance and Applications. (2024). GRENZE Scientific Society. Retrieved from [Link]
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Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (2020). ResearchGate. Retrieved from [Link]
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Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. (2021). MDPI. Retrieved from [Link]
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Design and Construction of Home-Made Spin Coater for OLED Production. (2021). ResearchGate. Retrieved from [Link]
-
OLED. (n.d.). Wikipedia. Retrieved from [Link]
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Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. (2023). AIP Publishing. Retrieved from [Link]
-
OLED key process: Introduction to evaporation technology. (2018). UIV Chem. Retrieved from [Link]
-
I-V characteristics of OLEDs made with a spin coated single layer of MDMO-PPV at 5000 rpm and aluminum cathode. (2012). ResearchGate. Retrieved from [Link]
-
OLED Display Technology Architecture and Its Applications. (n.d.). ElProCus. Retrieved from [Link]
-
How to evaluate the performance of OLED?. (n.d.). Tailor Pixels. Retrieved from [Link]
-
OLED Methodology. (n.d.). Ansys Optics. Retrieved from [Link]
-
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. (2007). ResearchGate. Retrieved from [Link]
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Application Note & Protocol: Fabrication of Self-Assembled Organic Semiconductor Layers from 5-Bromo-1,2,3-tris(dodecyloxy)benzene for High-Performance Electronics
Introduction
The field of organic electronics holds immense promise for the development of next-generation devices that are flexible, lightweight, and can be manufactured at a low cost. At the heart of these innovations are solution-processable organic semiconductors. 5-Bromo-1,2,3-tris(dodecyloxy)benzene is a functionalized benzene derivative that serves as a critical building block for advanced organic electronic materials. Its molecular structure, featuring a rigid aromatic core and flexible long alkyl chains, promotes the formation of highly organized supramolecular structures, specifically discotic liquid crystalline phases. This self-assembly into columnar structures is highly advantageous for efficient charge transport.[1][2][3][4]
This application note provides a comprehensive guide for researchers and scientists on the preparation of high-quality organic semiconductor layers from this compound. The protocols detailed herein cover solution preparation, thin-film deposition via spin coating, post-deposition solvent vapor annealing, and essential characterization techniques to ensure the fabrication of reliable and high-performance organic electronic devices.
Material Properties and Handling
This compound is a white to off-white crystalline solid at room temperature.[5][6] Understanding its fundamental properties is crucial for developing a robust fabrication process.
| Property | Value | Reference |
| CAS Number | 654065-52-8 | [5][6][7] |
| Molecular Formula | C₄₂H₇₇BrO₃ | [5][6] |
| Molecular Weight | 709.98 g/mol | [5][6] |
| Purity | >97.0% (GC) | [5][6][8] |
| Physical Form | White to Almost white powder to crystal | [5][6] |
| Melting Point | 47.0 to 51.0 °C | [6] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the material in a tightly sealed container in a cool, dry place away from light to prevent degradation.
Experimental Workflow: From Solution to Characterized Film
The overall process for preparing organic semiconductor layers from this compound involves several key stages, as illustrated in the workflow diagram below. Each step is critical for achieving the desired film properties and device performance.
Caption: Experimental workflow for preparing and characterizing organic semiconductor layers.
Detailed Protocols
Substrate Preparation
The quality of the substrate is paramount for the formation of a uniform and well-adhered semiconductor film. The following protocol is recommended for cleaning glass or silicon substrates.
Materials:
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
UV-Ozone cleaner (optional)
Procedure:
-
Place the substrates in a substrate rack and sonicate in a beaker of DI water for 15 minutes.
-
Transfer the rack to a beaker of acetone and sonicate for 15 minutes.
-
Transfer the rack to a beaker of isopropanol and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For enhanced cleaning and to create a hydrophilic surface, treat the substrates with a UV-Ozone cleaner for 10-15 minutes immediately before use.
Solution Preparation
The concentration of the solution directly influences the thickness and morphology of the resulting thin film.[9] The long dodecyloxy chains of this compound suggest good solubility in common aromatic or chlorinated solvents.
Materials:
-
This compound
-
Toluene or Chlorobenzene (anhydrous, semiconductor grade)
-
Small volume vials
-
Magnetic stirrer and stir bars
-
0.2 µm PTFE syringe filters
Procedure:
-
Prepare solutions with concentrations ranging from 5 to 20 mg/mL in toluene or chlorobenzene. The optimal concentration will depend on the desired film thickness and the spin coating parameters.
-
Add the appropriate amount of this compound to a clean, dry vial containing a small stir bar.
-
Add the solvent and loosely cap the vial.
-
Gently heat the solution on a hotplate at 40-50 °C while stirring until the solid is completely dissolved. Avoid overheating.
-
Allow the solution to cool to room temperature.
-
Just before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Thin Film Deposition by Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from solution.[10][11] The final film thickness is primarily controlled by the solution concentration and the spin speed.[9][10]
Equipment:
-
Spin coater
-
Micropipette
Procedure:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spread Cycle): 500 rpm for 10 seconds. This allows the solution to spread evenly across the substrate.
-
Step 2 (Casting Cycle): 1500-4000 rpm for 45-60 seconds. The majority of the solvent evaporates during this step, leaving a solid film.
-
-
After the program is complete, carefully remove the substrate from the spin coater.
-
Gently bake the substrate on a hotplate at a temperature slightly above the boiling point of the solvent (e.g., 120 °C for toluene) for 1-2 minutes to remove any residual solvent.
Table of Spin Coating Parameters and Expected Outcomes:
| Concentration (mg/mL) | Spin Speed (rpm) | Expected Film Thickness | Potential Morphology |
| 5 | 1500 | Thinner | May be discontinuous |
| 10 | 2000 | Intermediate | More uniform coverage |
| 20 | 3000 | Thicker | Dense, potentially with aggregation |
Post-Deposition Treatment: Solvent Vapor Annealing
Solvent vapor annealing (SVA) is a powerful technique to enhance the crystallinity and molecular ordering of organic semiconductor films.[12][13][14][15] This process can lead to a significant improvement in charge carrier mobility.[13]
Equipment:
-
A petri dish or a small chamber with a sealable lid
-
A small vial for the annealing solvent
Procedure:
-
Place the substrate with the as-cast film inside the petri dish.
-
Place a small, open vial containing a few milliliters of the annealing solvent (e.g., toluene, chloroform, or a mixture) next to the substrate. The choice of solvent can influence the final film morphology.
-
Seal the petri dish to create a solvent-saturated atmosphere.
-
Leave the setup undisturbed for a period ranging from 30 minutes to several hours at room temperature. The optimal annealing time needs to be determined experimentally.
-
After annealing, open the chamber in a fume hood and allow the residual solvent to evaporate from the film.
-
A final gentle bake on a hotplate (e.g., 80-100 °C for 5-10 minutes) can be performed to ensure all solvent is removed.
Film Characterization
A comprehensive characterization of the prepared films is essential to correlate the processing parameters with the material's properties and, ultimately, device performance.
Morphological Characterization
-
Atomic Force Microscopy (AFM): Provides nanoscale information about the surface topography, roughness, and grain structure of the film.
-
Scanning Electron Microscopy (SEM): Offers a wider field of view to assess film uniformity, continuity, and the presence of defects like pinholes or cracks.
Structural Characterization
-
X-ray Diffraction (XRD): A critical technique to probe the crystallinity and molecular packing of the semiconductor film.[16] Grazing-incidence wide-angle X-ray scattering (GIWAXS) is particularly powerful for analyzing the molecular orientation in thin films.[17] The presence of sharp diffraction peaks indicates a well-ordered crystalline structure.
Optical Characterization
-
UV-Visible (UV-Vis) Spectroscopy: Used to determine the optical absorption properties and estimate the optical bandgap of the semiconductor film.[16] Changes in the absorption spectra before and after annealing can indicate changes in molecular aggregation and ordering.
Electrical Characterization
-
Organic Field-Effect Transistors (OFETs): Fabricating and testing OFETs is the most direct way to evaluate the electrical performance of the semiconductor layer. Key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted from the device characteristics.[18][19]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation of high-quality organic semiconductor layers from this compound. By carefully controlling the solution preparation, deposition parameters, and post-processing steps like solvent vapor annealing, it is possible to fabricate highly ordered, crystalline thin films. The self-assembling nature of this discotic liquid crystal precursor makes it a promising material for applications in high-performance organic electronics. The characterization techniques outlined here are essential for optimizing the fabrication process and understanding the structure-property relationships that govern device performance.
References
-
McNeill, C. R., & Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C, 1(2), 187-201. [Link]
-
Dadvand, A., et al. (2011). Solvent vapor annealing of an insoluble molecular semiconductor. Journal of Materials Chemistry, 21(5), 1481-1486. [Link]
-
Liu, C., et al. (2014). Organic Field-Effect Transistors by a Solvent Vapor Annealing Process. Journal of Materials Science and Chemical Engineering, 2(8), 1-13. [Link]
-
Niazi, M. R., et al. (2013). Better characterisation of thin film organic semiconductors. Advanced Science News. [Link]
-
Bharti, D., et al. (2020). Directional Solvent Vapor Annealing for Crystal Alignment in Solution-Processed Organic Semiconductors. ACS Applied Materials & Interfaces, 12(40), 45097-45106. [Link]
-
El Hajj, A. (2019). Elaboration and characterization of organic semiconducting thin films for optoelectronics. HAL Open Science. [Link]
-
Singh, R., et al. (2021). New tailored organic semiconductors thin films for optoelectronic applications. IQAC. [Link]
-
Wang, Y., et al. (2021). Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. Chemosensors, 9(1), 16. [Link]
-
Liu, C., et al. (2014). Organic field-effect transistors by a solvent vapor annealing process. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Electrical characterization of organic semiconductor thin films. [Link]
-
Diao, Y., et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Journal of Materials Chemistry C, 2(27), 5325-5351. [Link]
-
Schmidt-Mende, L., et al. (2001). Self-Organized Discotic Liquid Crystals for High-Efficiency Organic Photovoltaics. Science, 293(5532), 1119-1122. [Link]
-
Sergeyev, S., et al. (2007). Discotic liquid crystals: a new generation of organic semiconductors. Chemical Society Reviews, 36(12), 1902-1929. [Link]
-
Chen, Y., et al. (2021). Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth. PNAS, 118(34), e2108781118. [Link]
-
Kaafarani, B. R. (2011). Discotic Liquid Crystals for Opto-Electronic Applications. Chemistry of Materials, 23(3), 378-396. [Link]
-
ResearchGate. (2010). (PDF) ChemInform Abstract: Discotic Liquid Crystals: A New Generation of Organic Semiconductors. [Link]
-
Kaafarani, B. R. (2010). Discotic Liquid Crystals for Opto-Electronic Applications. Bilal Kaafarani. [Link]
-
Karki, A., et al. (2023). Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS, 3(1), 1-8. [Link]
-
ResearchGate. (2020). Directly Spin Coating a Low-Viscosity Organic Semiconductor Solution onto Hydrophobic Surfaces: Toward High-Performance Solution-Processable Organic Transistors. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Sungho C-Sigma. (n.d.). [TCI]this compound, 654065-52-8. [Link]
-
ResearchGate. (2021). Characterization of Thin Films Deposited from Benzene Using Microwave Plasma Polymerization. [Link]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-1,2,3-tris(dodecyloxy)benzene in Columnar Liquid Crystals
Introduction: The Architectural Allure of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
In the realm of advanced organic materials, discotic liquid crystals stand out for their unique ability to self-assemble into one-dimensional columnar structures. These ordered, yet fluid, nano-architectures provide exciting pathways for the development of novel optoelectronic devices, sensors, and charge-transport materials.[1][2] this compound is a key molecular building block in this field, designed with specific features to promote the formation of these desirable columnar mesophases.
The molecule's design is a thoughtful interplay of form and function. The flat, aromatic benzene core provides the necessary π-π stacking interactions that drive the formation of the columnar structures.[2] The three long, flexible dodecyloxy chains attached to the core ensure the molecule's solubility in organic solvents and, through thermal motion, prevent premature crystallization, thus favoring the liquid crystalline state.[2]
Crucially, the presence of a bromine atom on the aromatic core introduces a versatile functional handle. This allows for a wide range of post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This functionalization capability opens the door to creating more complex, tailored supramolecular structures with enhanced electronic and optical properties.[3]
This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a precursor for columnar liquid crystals. While specific literature on the detailed mesomorphic properties of this exact compound is not extensively available, the protocols provided herein are based on established methodologies for closely related 1,2,3-tris(alkoxy)benzene derivatives and offer a robust framework for its successful application.
Molecular and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₇₇BrO₃ | [4][5] |
| Molecular Weight | 709.98 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Melting Point | 47.0-51.0 °C | [3][5] |
| Purity | >97.0% (GC) | [4] |
| CAS Number | 654065-52-8 | [3][4] |
Synthesis Protocol: A Representative Pathway
The following is a representative two-step synthetic protocol for this compound, commencing from the readily available starting material, 1,2,3-trihydroxybenzene (pyrogallol).
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 1,2,3-Tris(dodecyloxy)benzene (Williamson Ether Synthesis)
This step involves the etherification of the hydroxyl groups of pyrogallol with dodecyl chains.
Materials:
-
1,2,3-Trihydroxybenzene (pyrogallol) (1.0 eq)
-
1-Bromododecane (3.3 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (4.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1,2,3-trihydroxybenzene and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromododecane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1,2,3-tris(dodecyloxy)benzene as a white solid.
Step 2: Synthesis of this compound (Electrophilic Bromination)
This step introduces the bromine atom onto the aromatic core.
Materials:
-
1,2,3-Tris(dodecyloxy)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
AIBN (azobisisobutyronitrile) as a radical initiator (catalytic amount, optional)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,2,3-tris(dodecyloxy)benzene in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide to the solution.
-
Heat the reaction mixture to reflux (around 77 °C for CCl₄) and stir for 4-6 hours. The reaction can be initiated with a catalytic amount of AIBN and exposure to a UV lamp. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white crystalline solid.
Characterization of the Columnar Liquid Crystalline Phase
The formation and properties of the columnar mesophase can be investigated using a combination of polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Caption: Experimental workflow for characterizing the liquid crystalline phase.
Protocol 1: Polarized Optical Microscopy (POM)
POM is a primary tool for identifying liquid crystalline phases by observing their unique optical textures.
Procedure:
-
Place a small amount of the sample on a clean glass microscope slide.
-
Cover the sample with a clean glass coverslip.
-
Heat the slide on a hot stage to a temperature above the melting point of the compound to induce an isotropic liquid state.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through a polarizing microscope with crossed polarizers as it cools.
-
The appearance of birefringent regions with characteristic textures (e.g., fan-like, mosaic, or dendritic) upon cooling from the isotropic liquid indicates the formation of a liquid crystalline phase. The specific texture can help in the preliminary identification of the mesophase type.
Protocol 2: Differential Scanning calorimetry (DSC)
DSC is used to determine the temperatures and enthalpies of phase transitions.
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample to a temperature well above its melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min).
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating and exothermic peaks on cooling represent transitions such as crystal-to-liquid crystal and liquid crystal-to-isotropic liquid.
Protocol 3: X-Ray Diffraction (XRD)
XRD provides definitive information about the structure and symmetry of the columnar phase.
Procedure:
-
Load the sample into a thin-walled glass capillary tube.
-
Place the capillary in a temperature-controlled sample holder in the XRD instrument.
-
Heat the sample to the temperature at which the liquid crystalline phase is stable (as determined by DSC and POM).
-
Acquire the X-ray diffraction pattern.
-
A hexagonal columnar (Colh) phase, common for such discotic molecules, will typically show a sharp, intense reflection in the small-angle region corresponding to the (100) lattice plane, and possibly weaker reflections at positions with a ratio of 1/√3, 1/√4, 1/√7, etc., relative to the (100) peak. A broad, diffuse halo in the wide-angle region (around 4-5 Å) corresponds to the molten-like arrangement of the alkyl chains.
Application Protocol: Functionalization via Suzuki Coupling
The bromo-substituent on the aromatic core is a gateway to more complex molecular architectures. The following protocol details a general procedure for a Suzuki cross-coupling reaction.
Caption: Schematic of a Suzuki coupling reaction for functionalization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., aqueous 2M potassium carbonate solution)
-
Toluene
-
Ethanol
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Add toluene and the aqueous potassium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 110 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with toluene or another suitable organic solvent.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the functionalized discotic liquid crystal.
Conclusion
This compound is a valuable and versatile building block for the creation of advanced functional materials based on columnar liquid crystals. Its well-defined molecular architecture promotes the self-assembly into ordered, one-dimensional structures, while the bromo-functionality allows for extensive chemical modification. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and further functionalization of this compound, enabling researchers to explore its potential in a wide range of applications, from organic electronics to advanced sensor technologies.
References
- Synthesis of New Functionalized Discotic Liquid Crystals for Photoconducting Applic
- Luminescent discotic liquid crystals: from molecular design to applic
-
Recent Advances in Discotic Liquid Crystal-Assisted Nanoparticles - MDPI. (URL: [Link])
-
Discotic Liquid Crystals | Chemical Reviews - ACS Publications. (URL: [Link])
-
Alignment of the columnar liquid crystal phase of nano-DNA by confinement in channels. (URL: [Link])
-
Discotic Liquid Crystals for Opto-Electronic Applications - Bilal Kaafarani. (URL: [Link])
-
Alignment of the columnar liquid crystal phase of nano-DNA by confinement in channels - University of Colorado Boulder. (URL: [Link])
-
Alignment Control of Smectic Layer Structures in Liquid-Crystalline Polymers by Photopolymerization with Scanned Slit Light | ACS Applied Materials & Interfaces - ACS Publications. (URL: [Link])
-
Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
-
Aligning liquid crystal molecules - SPIE. (URL: [Link])
- Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google P
- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google P
-
Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - MDPI. (URL: [Link])
-
Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines: Synthesis and Characterization - ElectronicsAndBooks. (URL: [Link])
-
Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines: Synthesis and Characterization - ResearchGate. (URL: [Link])
-
1,2,3-Tris(trimethylsiloxy)benzene | C15H30O3Si3 | CID 519485 - PubChem. (URL: [Link])
-
1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals - Gutenberg Open Science. (URL: [Link])
-
5-Bromo-1,2,3-trifluorobenzene - Magritek. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene is a crucial step in the development of various advanced materials and pharmaceutical intermediates. The introduction of a bromine atom at a specific position on the 1,2,3-tris(dodecyloxy)benzene core is a foundational modification for further functionalization. However, achieving high yield and purity can be challenging due to the activated nature of the aromatic ring and the physical properties imparted by the long dodecyloxy chains. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during this synthesis.
Representative Synthesis Protocol
The synthesis of this compound typically proceeds via an electrophilic aromatic substitution reaction on the starting material, 1,2,3-tris(dodecyloxy)benzene. The three dodecyloxy groups are strong activating groups, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent alkoxy groups, the para position (position 5) is the most likely site of substitution. N-Bromosuccinimide (NBS) is a commonly used brominating agent for activated aromatic rings as it provides a controlled, low concentration of bromine, minimizing side reactions.[1]
Reaction Scheme:
Experimental Parameters:
| Parameter | Recommended Value/Condition |
| Starting Material | 1,2,3-tris(dodecyloxy)benzene (high purity) |
| Brominating Agent | N-Bromosuccinimide (NBS), recrystallized if necessary[2] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS per equivalent of starting material |
| Solvent | Dichloromethane (DCM), Chloroform, or Acetonitrile[3] |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours (monitor by TLC) |
| Work-up | Aqueous wash with sodium thiosulfate and brine |
| Purification | Column chromatography on silica gel |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: The reaction shows low or no conversion of the starting material, even after an extended reaction time. What are the possible causes and solutions?
Possible Causes:
-
Inactive N-Bromosuccinimide (NBS): NBS can decompose over time, especially if exposed to moisture or light.
-
Insufficient Activation: While the tris(dodecyloxy)benzene ring is highly activated, trace impurities in the starting material or solvent could inhibit the reaction.
-
Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Poor Solubility: The starting material, with its long alkyl chains, might not be fully dissolved at lower temperatures, leading to a heterogeneous reaction mixture and slow reaction rates.
Solutions:
-
Verify NBS Activity: Use freshly opened or recrystallized NBS.[2] The purity of NBS can be checked by titration.
-
Ensure Anhydrous Conditions: Dry the solvent and glassware thoroughly before use. The presence of water can hydrolyze NBS and deactivate the electrophile.
-
Gradually Increase Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature. Monitor the reaction closely by TLC to avoid the formation of side products.
-
Improve Solubility: Choose a solvent in which the starting material is readily soluble at the reaction temperature. A slight increase in the solvent volume might also be beneficial.
-
Consider a Catalyst: For less reactive systems, a mild Lewis acid or protic acid catalyst can be added to increase the electrophilicity of the bromine.[4] However, this should be done cautiously as it can also promote side reactions.
Question 2: My TLC analysis shows the formation of multiple product spots in addition to the desired product. What are these byproducts and how can I minimize their formation?
Possible Byproducts:
-
Dibrominated Products: The high activation of the benzene ring by three alkoxy groups can lead to the formation of dibrominated species (e.g., 4,6-dibromo-1,2,3-tris(dodecyloxy)benzene).
-
Benzylic Bromination: Although less likely with NBS in the dark, radical-initiated bromination on the benzylic position of the dodecyloxy chains can occur, especially if the reaction is exposed to light or radical initiators are present.[2]
Solutions:
-
Control Stoichiometry: Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents. Adding the NBS portion-wise can help maintain a low concentration of the brominating agent and favor monosubstitution.
-
Maintain Low Temperature: Running the reaction at 0 °C or even lower can increase the selectivity for monosubstitution by slowing down the rate of the second bromination.
-
Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent light-induced radical side reactions.[5]
-
Choose an Appropriate Solvent: Acetonitrile has been reported to favor nuclear bromination over benzylic bromination when using NBS.[3]
Question 3: I am having difficulty purifying the product by column chromatography. The product seems to co-elute with impurities or streak on the column. What can I do?
Challenges and Solutions:
The long, nonpolar dodecyl chains of this compound can make chromatographic purification challenging.
-
Optimize the Eluent System:
-
Start with a very nonpolar eluent system, such as hexane or a hexane/dichloromethane mixture, and gradually increase the polarity.
-
A shallow gradient of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) in a nonpolar solvent (e.g., hexane) is often effective. Perform a thorough TLC analysis with various solvent systems to find the optimal separation conditions before running the column.[6][7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble (like dichloromethane) and load it onto the column.
-
For compounds that are difficult to dissolve, "dry loading" can be a better alternative. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and then load the dried silica onto the column.
-
-
Column Packing: Ensure the silica gel is well-packed and the column is run with consistent pressure to avoid band broadening and poor separation.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this reaction?
A1: NBS is a solid reagent that is easier and safer to handle than liquid bromine.[1] More importantly, it provides a low, steady concentration of electrophilic bromine in the reaction mixture. This controlled release helps to minimize over-bromination (the formation of di- or tri-brominated products), which can be a significant issue with highly activated aromatic rings like 1,2,3-tris(dodecyloxy)benzene.[1]
Q2: What is the role of the solvent in this reaction?
A2: The solvent plays several crucial roles:
-
Solubility: It must dissolve the starting material and reagents to ensure a homogeneous reaction.
-
Polarity: The polarity of the solvent can influence the reactivity of NBS and the regioselectivity of the bromination. For example, polar aprotic solvents like acetonitrile can enhance the rate of electrophilic aromatic substitution.[3]
-
Inertness: The solvent should be inert to the reaction conditions and not react with the brominating agent. Chlorinated solvents like dichloromethane and chloroform are common choices.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material.
-
Eluent: Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of hexane and dichloromethane).
-
Visualization: The spots can be visualized under UV light and/or by staining with a suitable agent like potassium permanganate. The reaction is complete when the starting material spot has disappeared.
Q4: What are the expected spectroscopic signatures for this compound?
A4: While specific data is not available, one can predict the following:
-
¹H NMR: The two aromatic protons should appear as a singlet in the aromatic region (around 7.0 ppm). The signals for the dodecyloxy chains will be in the upfield region, with the methylene group attached to the oxygen appearing as a triplet around 4.0 ppm.
-
¹³C NMR: The number of aromatic carbon signals will be reduced due to symmetry. The carbon atom attached to the bromine will be significantly shifted.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Q5: Are there any safety precautions I should take when running this reaction?
A5: Yes, standard laboratory safety procedures should always be followed.
-
NBS: N-Bromosuccinimide is an irritant. Avoid inhalation of the powder and contact with skin and eyes. Handle it in a fume hood.[8]
-
Solvents: Chlorinated solvents are toxic and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Visualizing the Workflow
DOT Script for Reaction and Troubleshooting Workflow:
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical advice for the purification of 5-Bromo-1,2,3-tris(dodecyloxy)benzene by recrystallization. This molecule's unique structure, featuring a rigid aromatic core appended with three long, flexible dodecyloxy chains, presents specific challenges that are not encountered with simpler crystalline solids. This document is designed to equip you with the foundational knowledge and advanced techniques to overcome these hurdles, ensuring high purity and recovery.
Part 1: Frequently Asked Questions - First Principles
This section addresses the most common initial questions, establishing a strong theoretical foundation before proceeding to the experimental protocol.
Q1: Why is this compound so difficult to purify by recrystallization?
A1: The difficulty arises from a combination of its physicochemical properties:
-
Long Alkyl Chains: The three C₁₂H₂₅ dodecyl chains are highly flexible and entropically disordered. This characteristic hinders the efficient packing of molecules into a well-defined, ordered crystal lattice, often leading to slow crystallization or the formation of soft, waxy solids instead of sharp crystals.[1]
-
Low Melting Point: The compound has a reported melting point in the range of 47-51°C.[2][3] Low-melting solids have a high tendency to "oil out" during recrystallization. This occurs when the solution becomes saturated at a temperature that is above the compound's melting point, causing it to separate as a liquid phase rather than a solid crystalline phase.[4]
-
Solubility Profile: Its large nonpolar character makes it highly soluble in many common nonpolar organic solvents, which can make it difficult to achieve supersaturation upon cooling, leading to low yields.
Q2: What are the ideal characteristics of a solvent system for this specific molecule?
A2: A single solvent is often inadequate. A two-solvent (or "anti-solvent") system is typically required. The ideal system consists of:
-
A "Good" Solvent: In which the compound is readily soluble at elevated temperatures. Given the molecule's structure, good candidates would be moderately polar solvents that can solubilize the aromatic core and the ether linkages, such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.
-
A "Poor" or "Anti-Solvent": In which the compound is poorly soluble, even at high temperatures. This solvent should be fully miscible with the "good" solvent. Nonpolar alkanes like hexane or heptane, or polar alcohols like methanol or isopropanol, are excellent candidates to disrupt the solvation of the long alkyl chains and induce precipitation.
The key is to dissolve the compound in a minimal amount of the hot "good" solvent and then carefully add the "poor" solvent until the solution becomes faintly cloudy (the saturation point), then re-heat to clarify before cooling.[5]
Q3: How should I perform a preliminary solvent screen on a micro-scale?
A3: Before committing your entire batch, a micro-scale test is essential.
-
Place approximately 10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent or solvent pair dropwise at room temperature. Note the solubility.
-
Gently heat the tubes that did not dissolve at room temperature in a sand or water bath. Add the minimum amount of hot solvent required to achieve complete dissolution.[6]
-
Allow the tubes to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. A successful test will show significant crystal formation upon cooling. This will help you select the optimal solvent system for the full-scale recrystallization.
Part 2: Recommended Recrystallization Protocol
This protocol details a robust two-solvent method optimized for this compound. The guiding principle is slow, controlled crystal growth to maximize purity.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₇₇BrO₃ | [2][7] |
| Molecular Weight | 709.98 g/mol | [2][8] |
| Appearance | White to almost white powder/crystal | [3][7][8] |
| Melting Point | 47.0 - 51.0 °C | [2][3] |
| CAS Number | 654065-52-8 | [2][8][9] |
Step-by-Step Methodology
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of a warm "good" solvent (e.g., THF or Toluene) and heat the mixture gently (to ~50-60°C) with stirring until the solid completely dissolves.
-
Saturation: While the solution is still hot, add the "poor" solvent (e.g., Hexane or Methanol) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add 1-2 more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are starting from a point just below saturation at that temperature, preventing premature crashing out.
-
Slow Cooling (Crucial Step): Remove the flask from the heat source, cover it with a watch glass, and place it on an insulating surface (like a cork ring or a folded towel). Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[4]
-
Maturation: Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes (or a 4°C refrigerator for several hours) to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum. A vacuum oven set to a low temperature (<40°C) is ideal to avoid melting the product.
Recrystallization Workflow Diagram
Caption: A standard two-solvent recrystallization workflow.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems in a direct question-and-answer format.
Q: My compound separated as a sticky oil instead of crystals. What went wrong and how do I fix it?
A: This phenomenon, known as "oiling out," is the most common issue for this compound.
-
Causality: It occurs because the solution became supersaturated at a temperature above the product's melting point (47-51°C). The compound, therefore, came out of solution as a liquid instead of a solid.
-
Immediate Solution: Re-heat the entire mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the "good" solvent to decrease the saturation point. Now, allow the solution to cool much more slowly. You can try placing the flask in a large beaker of hot water and letting the entire assembly cool together to ensure a very gradual temperature drop.[4]
-
Alternative Strategy: If the problem persists, your chosen solvent system may have too high of a boiling point. Consider switching to a lower-boiling "good" solvent (e.g., use DCM instead of Toluene).
Troubleshooting Diagram: Oiling Out
Caption: Decision tree for troubleshooting "oiling out".
Q: After cooling, no crystals have formed at all. What should I do?
A: This indicates that the solution is not sufficiently supersaturated at the lower temperature.
-
Causality: The most likely reason is that too much solvent was used during the dissolution step.[5]
-
Solution 1 (Solvent Removal): Gently heat the solution and boil off a portion (10-20%) of the solvent. Allow it to cool slowly again.[4]
-
Solution 2 (Induce Crystallization): If you are confident the solution is near saturation, you can try to induce crystallization. The two most effective methods are:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution. A seed crystal provides a perfect template for further crystal growth.[10]
-
Q: My recovery is very low, although the product looks pure. How can I improve my yield?
A: Low recovery is often a trade-off for high purity, but it can be optimized.
-
Causality: This usually means the compound has a non-trivial solubility in the cold solvent mixture, or too much solvent was used for washing.
-
Solution 1 (Second Crop): Take the filtrate (the mother liquor) from the initial filtration and concentrate it by boiling off 50-70% of the solvent. Cool this concentrated solution again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Solution 2 (Minimize Washing): Ensure you wash the crystals on the filter with the absolute minimum amount of ice-cold solvent. Using room temperature solvent will redissolve a significant portion of your product.
Q: My final product is still impure after recrystallization. What is the next step?
A: Recrystallization is not always effective against impurities with very similar solubility profiles to the target compound.
-
Causality: The impurity may have "co-crystallized" with your product. This happens when the impurity molecules are structurally similar enough to be incorporated into the product's crystal lattice.
-
Solution 1 (Re-recrystallize): A second recrystallization may be sufficient to remove the remaining impurities.
-
Solution 2 (Column Chromatography): For stubbornly persistent impurities, especially isomers or homologs, purification by column chromatography is the recommended alternative.[6] A silica gel column using an eluent system like hexane/ethyl acetate or hexane/DCM can effectively separate compounds based on polarity differences. After chromatography, the clean fractions can be combined, the solvent evaporated, and the resulting solid can be recrystallized to obtain a highly pure, crystalline final product.
References
- This compound. MySkinRecipes.
- This compound, 1G - B5602-1G. Lab Pro Inc.
- CAS 695816-76-3 | 5-Bromo-1,2,3-tris(decyloxy)benzene. Hoffman Fine Chemicals.
- This compound 654065-52-8. TCI Chemicals.
- Troubleshooting. Chemistry LibreTexts.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- This compound. CymitQuimica.
- Recrystalliz
- Recrystallis
- Recrystallization - a CLASSIC technique to purify a SOLID. YouTube.
- Benzene, 5-bromo-1,2,3-tris(dodecyloxy)- | 654065-52-8. ChemicalBook.
- Technical Support Center: Purification of Crude 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 654065-52-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. labproinc.com [labproinc.com]
- 9. Benzene, 5-bromo-1,2,3-tris(dodecyloxy)- | 654065-52-8 [chemicalbook.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with this multi-step synthesis. Our goal is to equip you with the scientific rationale behind each step to ensure a high-purity, high-yield outcome.
Part 1: Understanding the Synthetic Pathway
The synthesis of this compound is typically a two-step process. Understanding the function of each step is critical for diagnosing issues.
-
Step 1: Williamson Ether Synthesis. This step involves the O-alkylation of 1,2,3-trihydroxybenzene (pyrogallol) with a dodecyl halide (e.g., 1-bromododecane) to form the intermediate, 1,2,3-tris(dodecyloxy)benzene. This is a classic SN2 reaction where the phenoxide ions, generated by a base like potassium carbonate (K₂CO₃), act as nucleophiles.[1][2]
-
Step 2: Electrophilic Aromatic Substitution (Bromination). The electron-rich intermediate is then brominated, typically using a source of electrophilic bromine like N-Bromosuccinimide (NBS) or bromine (Br₂) with a catalyst, to yield the final product.[3][4][5] The three dodecyloxy groups are strong activating, ortho-, para-directing groups, making the 4- and 6-positions (ortho) and the 5-position (para) highly susceptible to electrophilic attack.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address specific problems you may encounter during the synthesis.
FAQ Section 1: Issues in the Williamson Ether Synthesis (Step 1)
Question 1: My TLC of the crude etherification product shows multiple spots below the main product spot. What are these impurities?
Answer: These lower-Rf spots are almost certainly incompletely alkylated intermediates: 1,2-bis(dodecyloxy)-3-hydroxybenzene and 1,3-bis(dodecyloxy)-2-hydroxybenzene (isomers), and 1-(dodecyloxy)-2,3-dihydroxybenzene.
-
Causality: The Williamson ether synthesis is a sequential reaction.[6][7] If the reaction time is too short, the stoichiometry of the alkylating agent (1-bromododecane) is insufficient, or the base is not strong or abundant enough to deprotonate all three hydroxyl groups effectively, the reaction will stall, leaving these partially etherified compounds.
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a slight excess (e.g., 3.1 - 3.3 equivalents) of 1-bromododecane to drive the reaction to completion.
-
Reaction Time & Temperature: Ensure the reaction is run for a sufficient duration. Monitor the reaction by TLC until the starting pyrogallol and intermediate spots are no longer visible. A typical condition is 4 hours at 60 °C in DMF.[1]
-
Base: Use a sufficient excess of a moderately strong base like anhydrous potassium carbonate (K₂CO₃) to ensure all phenolic protons are removed.
-
Question 2: After the workup of Step 1, my product is an oil or a low-melting solid with a distinct odor. What is the likely contaminant?
Answer: The most probable impurity is residual 1-bromododecane.
-
Causality: 1-bromododecane is a high-boiling point liquid (276 °C) and can be difficult to remove completely by simple evaporation under reduced pressure. Its presence plasticizes the solid product, making it oily or waxy, and imparts a characteristic "alkyl halide" smell.
-
Troubleshooting & Prevention:
-
High-Vacuum Distillation: If the impurity level is high, a short-path distillation can remove the bulk of the unreacted 1-bromododecane before purification.
-
Recrystallization: The most effective method for removing this impurity is recrystallization. Isopropanol is a documented solvent for this purpose.[1] The target compound, 1,2,3-tris(dodecyloxy)benzene, is significantly less soluble in cold isopropanol than the alkyl halide.
-
Column Chromatography: While effective, it is less practical on a large scale for removing large amounts of this impurity.
-
FAQ Section 2: Issues in the Bromination (Step 2)
Question 3: My final product contains a significant amount of the unbrominated starting material, 1,2,3-tris(dodecyloxy)benzene. How can I fix this?
Answer: This indicates an incomplete bromination reaction. These two compounds can be particularly difficult to separate due to their similar polarity.
-
Causality: The brominating agent may have been insufficient, or its reactivity was compromised. N-Bromosuccinimide (NBS), for example, can decompose over time or with exposure to moisture. The alkoxy groups are strongly activating, and the reaction is often very fast, but insufficient electrophile concentration will lead to incomplete conversion.[8]
-
Troubleshooting & Prevention:
-
Reagent Quality: Use fresh, high-purity NBS or bromine.
-
Stoichiometry: Ensure at least 1.0 equivalent of the brominating agent is used. A small excess (1.05-1.1 eq.) can help drive the reaction to completion, but be wary of over-bromination (see Q4).
-
Purification: Careful column chromatography is the most reliable method for separation. Use a non-polar eluent system (e.g., hexane/ethyl acetate or heptane) and a high-resolution silica gel. The brominated product will have a slightly higher Rf value.
-
Question 4: My mass spectrum or NMR shows evidence of a di-brominated species. How did this happen and how can I avoid it?
Answer: The formation of a di-brominated impurity, likely 4,5-Dibromo-1,2,3-tris(dodecyloxy)benzene, is a classic example of over-reaction in electrophilic aromatic substitution.
-
Causality: The three dodecyloxy groups are powerful activating groups, making the product, this compound, still highly activated and susceptible to a second electrophilic attack, primarily at the 4-position.[3][9] Using a significant excess of the brominating agent or allowing the reaction to proceed for too long can promote the formation of this byproduct.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the brominating agent.
-
Control Temperature: Add the brominating agent slowly at a reduced temperature (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.[10]
-
Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
-
Part 3: Data Summary and Protocols
Table 1: Common Impurities and Identification
| Impurity Name | Stage of Formation | Likely Cause | Recommended Analytical Method | Key Diagnostic Signal |
| Mono/Di-alkoxy Intermediates | Step 1: Etherification | Incomplete reaction | TLC, LC-MS | Lower Rf than product; M+ peak corresponding to partial alkylation |
| 1-Bromododecane | Step 1: Etherification | Excess reagent | GC-MS, ¹H NMR | Characteristic long-chain alkyl signals in NMR; M+ at 248/250 Da |
| 1,2,3-tris(dodecyloxy)benzene | Step 2: Bromination | Incomplete reaction | TLC, ¹H NMR | Absence of singlet for H-5, presence of triplet/doublet pattern for aromatic region |
| Di-bromo Product | Step 2: Bromination | Over-reaction | LC-MS, ¹H NMR | M+ peak ~78 Da higher than product; disappearance of one aromatic proton signal |
Protocol: Purification by Column Chromatography
This protocol is designed to separate the final product from unreacted starting material and di-bromo impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM). Add silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Wet-pack a glass column with silica gel using a non-polar solvent like heptane or hexane.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with pure heptane/hexane. Gradually increase the polarity by adding small percentages of ethyl acetate (e.g., starting with 0.5% and slowly increasing to 2-5%). The di-bromo impurity will elute first, followed by the desired product, and finally the unreacted starting material.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.
Part 4: Visualizing Reaction & Troubleshooting Logic
Diagram 1: Synthetic Pathway
This diagram illustrates the two-step synthesis from pyrogallol to the final brominated product.
Caption: Overall synthetic route for this compound.
Diagram 2: Troubleshooting TLC Results After Bromination
This flowchart helps diagnose issues based on the TLC plate of the crude Step 2 reaction mixture.
Caption: Troubleshooting flowchart for TLC analysis post-bromination.
References
-
Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024). LibreTexts. [Link]
- Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Benzene, 5-(chloromethyl)-1,2,3-tris[[4-(dodecyloxy)phenyl]methoxy]-. LookChem. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). Royal Society of Chemistry. [Link]
-
Why doesn't the Williamson ether synthesis work for benzene rings? Homework.Study.com. [Link]
-
Reactions of Aromatic Compounds. University of Calgary Chemistry. [Link]
- Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates.
-
Electrophilic Aromatic Substitution Reactions: Bromination. (2022). Chemistry LibreTexts. [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. University of Iowa. [Link]
-
Aromatic Reactions. Thompson Rivers University. [Link]
-
Supporting Information for "Self-assembly of an amphiphilic..." (2005). Wiley-VCH. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
- 1, 2, 3-tri-substituted benzene and method for synthesizing same.
- Selective bromination of aromatic compounds.
-
Williamson ether synthesis. Wikipedia. [Link]
-
1,2-Bis(dodecyloxy)benzene. PubChem, National Institutes of Health. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
A Regioselective and Stereoselective Methoxy Bromination of Olefins... Oriental Journal of Chemistry. [Link]
-
This compound. ChemUniverse. [Link]
- Improved process for side-chain bromination of alkyl-benzenes.
Sources
- 1. wiley-vch.de [wiley-vch.de]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-1,2,3-tris(dodecyloxy)benzene
Welcome to the technical support center dedicated to the successful Suzuki-Miyaura cross-coupling of 5-Bromo-1,2,3-tris(dodecyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific transformation. The sterically hindered and electron-rich nature of this substrate presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities.
I. Understanding the Substrate: Key Challenges
This compound is a challenging substrate for Suzuki coupling due to two primary factors:
-
Steric Hindrance: The three long dodecyloxy chains flanking the bromine atom create significant steric bulk. This can impede the approach of the palladium catalyst to the C-Br bond, slowing down the crucial oxidative addition step of the catalytic cycle.
-
Electron-Rich Nature: The oxygen atoms of the dodecyloxy groups donate electron density into the benzene ring, making the C-Br bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Addressing these challenges is paramount for achieving high yields and reaction efficiency.
II. Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound showing low to no conversion?
A1: Low or no conversion is a common issue with this substrate and can be attributed to several factors. The most likely culprits are an inefficient catalyst system for this sterically hindered and electron-rich aryl bromide, suboptimal reaction conditions (temperature, solvent), or an inappropriate choice of base. The oxidative addition step is often the rate-limiting step for such substrates.
Q2: What are the most critical parameters to optimize for this specific reaction?
A2: For this substrate, the most critical parameters to optimize are the palladium catalyst and ligand combination , the base , and the solvent . The choice of ligand is particularly important to overcome the steric hindrance and facilitate oxidative addition.
Q3: I am observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling of the boronic acid is often a result of side reactions that can be promoted by the presence of oxygen. It is crucial to ensure that the reaction is performed under strictly anaerobic conditions. Degassing the solvent and reaction mixture thoroughly is essential. Additionally, using a more sterically hindered ligand can sometimes suppress this side reaction.
Q4: Can I use a milder base to avoid potential side reactions with other functional groups on my coupling partner?
A4: While possible, milder bases may not be effective enough to promote the transmetalation step with the sterically hindered boronic acid. A balance must be struck. If your coupling partner has base-sensitive functional groups, consider using a boronate ester (e.g., a pinacol ester) which can sometimes be coupled under milder basic conditions.
III. Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low to No Product Yield
Symptoms:
-
TLC/LC-MS analysis shows predominantly unreacted starting material (this compound).
-
Minimal or no desired product is observed.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inactive Catalyst System | The chosen palladium catalyst and ligand may not be active enough to overcome the steric and electronic challenges of the substrate. For sterically hindered and electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often required.[1][2] Action: Screen a panel of modern, highly active ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1] N-heterocyclic carbene (NHC) ligands have also shown great promise for coupling sterically hindered substrates.[3] |
| Suboptimal Base | The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] For challenging couplings, a stronger base is often necessary. Action: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or t-BuOK.[3] Ensure the base is finely powdered to maximize its surface area and reactivity. |
| Inappropriate Solvent | The solvent must be able to dissolve all reactants and facilitate the catalytic cycle. Aprotic polar solvents are generally preferred. Action: If solubility is an issue, consider switching to a higher-boiling aprotic solvent like dioxane, toluene, or DMF.[4] A mixture of an organic solvent with a small amount of water can sometimes be beneficial for the transmetalation step.[1] |
| Insufficient Reaction Temperature | Due to the high activation energy barrier for the oxidative addition of this substrate, higher temperatures may be required. Action: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful of the boiling point of your solvent and the thermal stability of your reactants. Microwave irradiation can also be a powerful tool to accelerate the reaction.[3] |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are observed on TLC, indicating the formation of byproducts.
-
The desired product is contaminated with impurities that are difficult to separate.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Protodeboronation of Boronic Acid | The boronic acid can be cleaved to the corresponding arene under harsh basic conditions or in the presence of excess water. Action: Try using a milder base if possible, or switch to a more stable boronate ester derivative (e.g., pinacol ester). Ensure that your solvent is anhydrous if the reaction is sensitive to water. |
| Homocoupling of Starting Materials | Homocoupling of the aryl bromide or the boronic acid can occur as a side reaction. Action: Ensure rigorous degassing of the reaction mixture to remove any dissolved oxygen. Using a ligand with greater steric bulk can also help to suppress homocoupling.[5] |
| Decomposition of Catalyst or Ligand | High temperatures or prolonged reaction times can lead to the decomposition of the catalyst or ligand, resulting in the formation of palladium black and a loss of catalytic activity. Action: Consider using a more robust pre-catalyst or a ligand that is known for its thermal stability. If possible, try to run the reaction at a lower temperature for a longer duration. |
IV. Optimized Experimental Protocols
The following protocols are provided as a starting point for the optimization of the Suzuki coupling of this compound. It is highly recommended to perform small-scale test reactions to identify the optimal conditions for your specific coupling partner.
Protocol 1: General Screening Conditions
This protocol is designed for the initial screening of different catalyst/ligand systems.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, the palladium precursor, and the ligand.
-
Add the base to the vial.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: A decision tree for troubleshooting low yield in the Suzuki coupling.
V. References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Organic Letters, 3(17), 2757-2759. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2004). A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Organic Letters, 6(16), 2623-2626.
-
Li, G., Zheng, G., & Zheng, F. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd (II) Catalyst. Journal of the Chinese Chemical Society, 61(5), 555-560.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
Technical Support Center: Etherification of Pyrogallol with Dodecyl Bromide
Document ID: TSC-PG-DB-20260120 Version: 1.0 Last Updated: January 20, 2026
Introduction
Welcome to the Technical Support Center for the etherification of pyrogallol with dodecyl bromide. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrogallol ethers. The etherification of pyrogallol, a polyhydric phenol, presents unique challenges due to its multiple reactive hydroxyl groups and the potential for several competing side reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve your desired product with higher yield and purity.
The reaction, a variant of the Williamson ether synthesis, involves the deprotonation of one or more of pyrogallol's hydroxyl groups to form a phenoxide, which then acts as a nucleophile to attack the primary alkyl halide, dodecyl bromide, via an SN2 mechanism.[1][2] However, the reality of this process in the lab can be complex. This guide is structured to address the most common issues encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiment.
Question 1: My reaction yield is very low, or I am not isolating the desired mono-dodecyl pyrogallol ether. What are the likely causes and solutions?
Low yield is the most common issue and can stem from several competing side reactions. Let's break down the potential culprits.
Cause A: Over-alkylation Resulting in a Mixture of Di- and Tri-ethers
-
The "Why": Pyrogallol has three acidic hydroxyl groups. After the first etherification, the remaining hydroxyls can also be deprotonated and react with dodecyl bromide. This leads to a statistical mixture of mono-, di-, and tri-substituted products, reducing the yield of any single component. A procedure for synthesizing the fully substituted 1,2,3-tris-dodecyloxybenzene highlights conditions designed to achieve this exhaustive alkylation, which you want to avoid for selective mono-etherification.[3]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric excess of pyrogallol relative to dodecyl bromide. A 2:1 or even 3:1 molar ratio of pyrogallol to alkyl halide can statistically favor mono-alkylation.
-
Slow Addition: Add the dodecyl bromide dropwise to the reaction mixture over an extended period. This keeps the concentration of the alkylating agent low at any given moment, reducing the probability of a second or third etherification on the same molecule.
-
Choice of Base: Use a weaker base like potassium carbonate (K₂CO₃) instead of a very strong base like sodium hydride (NaH).[4] A weaker base may not fully deprotonate all hydroxyl groups, favoring the formation of the mono-phenoxide and thus the mono-ether.
-
Cause B: Competing C-Alkylation
-
The "Why": The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated aromatic ring.[1] While O-alkylation is generally favored, under certain conditions, the alkyl group can attack the carbon atoms of the benzene ring, leading to C-alkylated byproducts.[5][6][7]
-
Troubleshooting Steps:
-
Solvent Choice is Critical: To favor O-alkylation, use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[4][6] These solvents solvate the cation of the base but leave the phenoxide oxygen relatively free and highly nucleophilic. Protic solvents (like water or ethanol) can hydrogen-bond with the phenoxide oxygen, shielding it and making the ring carbons more competitive nucleophiles.[6]
-
Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated products. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-80 °C).[4]
-
Cause C: Elimination of Dodecyl Bromide
-
The "Why": The alkoxide/phenoxide base can promote the E2 elimination of HBr from the dodecyl bromide, forming dodecene as a byproduct.[2][4] This side reaction competes directly with the desired SN2 substitution.[1][8]
-
Troubleshooting Steps:
-
Minimize Steric Hindrance: This is less of a concern with dodecyl bromide, as it is a primary alkyl halide, which strongly favors the SN2 pathway.[4][8] However, ensure your base is not excessively bulky.
-
Control Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[4] Running the reaction at a lower temperature will favor the desired SN2 pathway. Excessively high temperatures should be avoided.[4]
-
Cause D: Pyrogallol Degradation
-
The "Why": Pyrogallol is sensitive to oxygen, especially under the alkaline (basic) conditions required for etherification, and can undergo rapid autoxidation, turning the solution brown or black.[9] This degradation consumes your starting material and complicates purification.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is crucial to prevent the oxidation of the electron-rich pyrogallol.
-
Degas Solvents: Before use, degas your solvent (e.g., by bubbling nitrogen through it) to remove dissolved oxygen.
-
Question 2: My reaction produces a complex mixture of products that is very difficult to purify. How can I improve this?
A complex product mixture is a direct consequence of the side reactions mentioned above. The key is to suppress these side reactions from the outset.
-
The "Why": You are likely forming a mixture of mono-, di-, and tri-ethers, possibly with regioisomers (alkylation at the central vs. outer hydroxyls), C-alkylated products, and unreacted starting materials.
-
Troubleshooting & Optimization:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This allows you to stop the reaction when the formation of the desired mono-ether is at its maximum, before significant over-alkylation occurs.
-
Systematic Optimization: If purity is a major issue, consider a systematic approach to optimize your conditions.
-
| Parameter | Recommendation for Selective Mono-etherification | Rationale |
| Stoichiometry | Pyrogallol : Dodecyl Bromide (2:1 or 3:1) | Statistically favors mono-substitution. |
| Base | K₂CO₃ (1.1 - 1.5 equivalents per OH to be alkylated) | A mild base that reduces over-alkylation and elimination.[4] |
| Solvent | DMF, Acetonitrile (Polar Aprotic) | Promotes O-alkylation by solvating the cation, not the nucleophile.[4][6] |
| Temperature | 60-80 °C | A balance between reaction rate and minimizing elimination/degradation.[4] |
| Atmosphere | Nitrogen or Argon | Prevents oxidative degradation of pyrogallol.[9] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical processes and decision-making, the following diagrams have been created.
Caption: Reaction scheme for pyrogallol etherification and its side reactions.
Caption: Troubleshooting workflow for low yield in pyrogallol etherification.
Frequently Asked Questions (FAQs)
Q1: What is the best base for selective mono-etherification of pyrogallol?
For selective mono-etherification, a moderately weak base like potassium carbonate (K₂CO₃) is often the best choice.[4] Strong bases like sodium hydride (NaH) are very effective at deprotonation but will readily form the di- and tri-anions, leading to over-alkylation. K₂CO₃ is less basic and its heterogeneous nature in solvents like DMF can help modulate reactivity, favoring the formation of the more acidic mono-phenoxide.
Q2: How critical is the choice of solvent?
The solvent is extremely critical as it influences the O- vs. C-alkylation ratio.[6][7]
-
Recommended: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[4][6] They effectively solvate the counter-ion (e.g., K⁺) while leaving the oxygen of the phenoxide anion exposed and highly nucleophilic, strongly favoring O-alkylation.
-
Avoid: Protic solvents like ethanol or water should be avoided. They can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and increasing the likelihood of competitive C-alkylation.[6]
Q3: How can I confirm the identity and purity of my product?
A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structure elucidation. ¹H NMR will show the characteristic signals for the dodecyl chain protons, the aromatic protons of the pyrogallol ring, and the remaining hydroxyl protons. The integration of these signals helps confirm the degree of substitution.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, allowing you to distinguish between mono-, di-, and tri-substituted products.
Q4: My pyrogallol starting material is brown. Can I still use it?
Brown coloration indicates oxidation.[10] While the reaction might still work, using oxidized starting material will introduce impurities from the outset, significantly complicating purification and potentially lowering the yield. It is highly recommended to use pure, white to off-white pyrogallol. If your material is discolored, consider purifying it first by recrystallization or sublimation.[11][12]
Detailed Experimental Protocol
Protocol 1: Optimized Selective Mono-etherification of Pyrogallol
This protocol is designed to favor the synthesis of 1-O-dodecylpyrogallol.
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add pyrogallol (3.78 g, 30 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Inerting: Flush the system with dry nitrogen for 15 minutes. Add 100 mL of anhydrous, degassed DMF via cannula or syringe.
-
Heating: Begin stirring and heat the mixture to 70 °C using an oil bath. Stir for 30 minutes to allow for phenoxide formation.
-
Addition of Alkyl Halide: Using a syringe pump, add 1-bromododecane (2.49 g, 2.38 mL, 10 mmol) dropwise over a period of 2 hours.
-
Reaction: Maintain the reaction at 70 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete after 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 300 mL of ice-cold water and stir.
-
Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to isolate the desired mono-ether.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
National Institutes of Health. Alkylation of phenol: a mechanistic view. [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]
-
SpringerLink. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
ResearchGate. Alkylation of Phenol: A Mechanistic View. [Link]
-
Elsevier. Liquid phase alkylation of phenol with 1-octene over large pore zeolites. [Link]
- Google Patents.
- Google Patents.
-
Wiley Online Library. Supporting Information for relevant synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Vedantu. Pyrogallol: Properties, Uses, Reactions & FAQs Explained. [Link]
-
PubChem. Pyrogallol. [Link]
-
Wikipedia. Pyrogallol. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pyrogallol: Properties, Uses, Reactions & FAQs Explained [vedantu.com]
- 10. Pyrogallol - Wikipedia [en.wikipedia.org]
- 11. US1434593A - Purification of pyrogallol - Google Patents [patents.google.com]
- 12. CN109400447A - The preparation method of pyrogallol - Google Patents [patents.google.com]
stability issues of 5-Bromo-1,2,3-tris(dodecyloxy)benzene in solution
Technical Support Center: 5-Bromo-1,2,3-tris(dodecyloxy)benzene
A Guide to Handling, Solution Stability, and Quality Control
Prepared by: Gemini, Senior Application Scientist Last Updated: January 20, 2026
Introduction
This compound is a key intermediate used in the formulation of advanced organic semiconductors and supramolecular materials.[1] Its long dodecyloxy chains promote self-assembly, while the bromine atom provides a site for further functionalization, making it a versatile building block in materials science.[1]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It addresses potential , offering troubleshooting advice and best practices for its use. It is important to note that while specific, peer-reviewed data on the solution-state degradation kinetics of this compound is not extensively documented in publicly available literature, this guide is built upon established principles of organic chemistry and experience with structurally related poly(alkoxy)benzene derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the basic properties and recommended storage conditions for solid this compound?
The compound is a white to off-white crystalline solid with a melting point in the range of 47-51°C.[1] For the solid material, storage at room temperature is recommended by suppliers.[1] To ensure long-term integrity, it is best practice to store it in a tightly sealed container, protected from light and moisture.
| Property | Value | Source |
| CAS Number | 654065-52-8 | [1][2] |
| Molecular Formula | C₄₂H₇₇BrO₃ | [1][3] |
| Molecular Weight | 709.98 g/mol | [1][2] |
| Physical State | Solid (Powder/Crystal) | [2] |
| Appearance | White to Almost White | [3] |
| Melting Point | 47.0 - 51.0 °C | [1] |
| Purity | Typically >97.0% (GC) | [3] |
| Storage (Solid) | Room Temperature | [1] |
Q2: Which solvents are suitable for dissolving this compound?
Given its long alkyl chains, this compound is expected to be soluble in common non-polar to moderately polar organic solvents such as tetrahydrofuran (THF), chloroform, dichloromethane (DCM), toluene, and hot hexane. Solubility in highly polar solvents like methanol or water will be negligible. Always start with a small quantity to test solubility in your specific solvent system before preparing a large-scale stock solution.
Q3: What are the potential, undocumented degradation pathways I should be aware of?
While specific stability data is scarce, the structure of the molecule suggests several potential pathways for degradation in solution, particularly under suboptimal conditions:
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Oxidation: The electron-rich benzene ring, activated by three alkoxy groups, can be susceptible to oxidation.[4] This is often accelerated by exposure to air (oxygen) and light, and may result in the formation of colored impurities.
-
Photodecomposition: Aromatic bromine compounds can be light-sensitive. Prolonged exposure to UV or high-intensity ambient light may lead to homolytic cleavage of the Carbon-Bromine bond, generating radical species that can lead to a complex mixture of byproducts.
-
Acid/Base Instability: While the ether linkages are generally stable, they can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures. This is typically not a concern under standard experimental conditions but should be considered if strong acids or bases are used.
Q4: How can I monitor the stability of my solution over time?
Regularly assessing the purity of your stock solution is critical for reproducible results. The two most straightforward methods are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the appearance of new, more polar spots, which could indicate degradation products.
-
UV-Vis Spectroscopy: For a more quantitative approach, you can measure the absorbance spectrum of a freshly prepared solution and compare it to the spectrum of an aged solution. A change in the absorbance maximum (λ_max) or the appearance of new peaks can indicate degradation.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered when working with solutions of this compound.
Issue 1: My solution has become cloudy or a precipitate has formed.
-
Potential Cause A: Low Solubility/Supersaturation: The compound may have limited solubility in the chosen solvent at the prepared concentration, especially if the ambient temperature has dropped.
-
Solution: Gently warm the solution while stirring. If the precipitate redissolves, it indicates a temperature-dependent solubility issue. For future preparations, consider using a slightly lower concentration or a better solvent.
-
-
Potential Cause B: Degradation to an Insoluble Product: A chemical degradation may have produced a new, less soluble compound.
-
Troubleshooting Steps:
-
Filter a small amount of the precipitate and allow the solvent to evaporate.
-
Analyze the precipitate by TLC against your starting material. If it is a different compound, degradation has occurred.
-
Review the storage conditions of your solution. Was it exposed to light, air, or temperature extremes?
-
-
Issue 2: My solution has developed a yellow or brown tint.
-
Potential Cause: Oxidation or Photodecomposition: Color changes are a common sign of degradation for electron-rich aromatic compounds. This is often caused by slow oxidation from dissolved oxygen or decomposition initiated by light.
-
Solution & Prevention:
-
Discard the solution. The presence of colored impurities indicates that the compound is no longer pure, which can compromise your experimental results.
-
For future preparations: Use a high-purity, degassed solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes before use).
-
Store the solution under an inert atmosphere (e.g., in a vial sealed with a septum and flushed with nitrogen) and protect it from light by wrapping the container in aluminum foil or using an amber vial. Store solutions in the refrigerator or freezer, if solubility permits.
-
-
Issue 3: My experiments are giving inconsistent yields or unexpected side products.
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Potential Cause: Degradation of the Stock Solution: If you observe a decline in reaction yield over time or the appearance of new spots on your reaction TLCs, your stock solution of this compound has likely degraded.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnose this issue.
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Caption: Troubleshooting workflow for inconsistent experimental results.
Part 3: Standard Operating Protocols
Protocol A: Recommended Procedure for Preparing a Stock Solution
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Solvent Preparation: Select a suitable, high-purity solvent (e.g., anhydrous THF or Toluene). To minimize oxidative degradation, degas the solvent by sparging with dry nitrogen or argon for at least 15 minutes.
-
Weighing: Weigh the required amount of this compound in a clean, dry vial.
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Dissolution: Add the degassed solvent to the vial to achieve the desired concentration. If necessary, gently warm the mixture to facilitate dissolution.
-
Storage: Once fully dissolved, flush the headspace of the vial with nitrogen or argon, seal it tightly with a septum cap, and wrap the vial in aluminum foil to protect it from light. Store in a refrigerator.
Protocol B: Assessing Solution Stability using Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spotting:
-
Spot a sample of your freshly prepared "time zero" (T₀) solution.
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Spot a sample of your aged solution.
-
It is good practice to co-spot the two samples in a third lane to better resolve any differences.
-
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate; start with 9:1 and adjust as needed).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Analysis: Compare the lanes. The appearance of new spots (often at a lower Rf value, indicating higher polarity) in the aged sample lane signifies degradation.
Caption: Workflow for assessing solution stability via TLC.
References
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This compound . MySkinRecipes. [Link]
-
Safety Data Sheet: Bromobenzene D5 . Carl ROTH. [Link]
-
Tensile Orientation Behavior of Alkoxy-Substituted Bis(phenylethynyl)benzene Derivatives in Polyolefin Blend Films . ResearchGate. [Link]
-
Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications . Longdom Publishing. [Link]
-
Reactivity, Stability and Structure of Benzene . KPU Pressbooks. [Link]
-
Structure and Stability of Benzene . Chemistry LibreTexts. [Link]
Sources
troubleshooting low yield in dendrimer synthesis with 5-Bromo-1,2,3-tris(dodecyloxy)benzene
Welcome to the technical support center for dendrimer synthesis. This guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-1,2,3-tris(dodecyloxy)benzene as a key building block. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you troubleshoot low yields and other experimental hurdles.
Troubleshooting Guide: Addressing Low Yields
Low yields are a frequent challenge in multi-step organic synthesis, and dendrimer construction is no exception. Below are specific issues you might encounter when using this compound, along with diagnostic questions and corrective actions.
Q1: My initial Williamson etherification to produce this compound from 5-bromopyrogallol and 1-bromododecane is resulting in a low yield. What are the likely causes and how can I fix it?
Underlying Principles: The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophile attacks an alkyl halide.[1][2] Its success hinges on factors that favor this mechanism over competing reactions like E2 elimination.[2][3]
Troubleshooting Steps:
-
Assess the Purity of Your Starting Materials:
-
5-Bromopyrogallol: Is it free from moisture and oxidized impurities? Impurities can consume your base and reduce the effective concentration of the nucleophile.
-
1-Bromododecane: Is it pure? Lower quality alkyl halides can contain unreacted alcohol, which will not participate in the reaction. Purity of at least 97% is recommended.[4][5]
-
Solvent and Base: Are your solvents anhydrous? Is your base (e.g., NaH, K₂CO₃) fresh and not deactivated by atmospheric moisture? Water will quench strong bases and inhibit the formation of the alkoxide.
-
-
Evaluate Your Reaction Conditions:
-
Choice of Base: For deprotonating a phenol, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and can be easier to handle than sodium hydride (NaH). If using NaH, ensure it is properly washed to remove mineral oil.
-
Solvent Selection: A polar aprotic solvent like DMF or DMSO is generally preferred for Williamson ether synthesis as it can solvate the cation of the base, leaving a more reactive "naked" alkoxide.[3]
-
Temperature and Reaction Time: While heating can increase the reaction rate, excessive temperatures can promote elimination side reactions. A temperature range of 60-80 °C is a good starting point. Monitor the reaction by TLC to determine the optimal reaction time.
-
Experimental Protocol: Optimized Williamson Etherification
-
To a solution of 5-bromopyrogallol in anhydrous DMF, add 3.5 equivalents of powdered anhydrous K₂CO₃.
-
Stir the suspension under an inert atmosphere (e.g., Argon) for 30 minutes at room temperature.
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Add 3.3 equivalents of 1-bromododecane dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and monitor its progress using TLC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: I am experiencing low yields in the coupling reaction of my dendron, derived from this compound, to the core molecule. What should I investigate?
Underlying Principles: As dendrimer generation increases, steric hindrance around the reactive focal point of the dendron can significantly impede the coupling reaction.[6] This leads to incomplete reactions and the formation of defect structures, which are a major cause of low yields in divergent synthesis.[7][8]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low coupling yields.
Corrective Actions:
-
Re-evaluate Stoichiometry: For higher generation dendrimers, a larger excess of the incoming dendron may be necessary to overcome steric hindrance and drive the reaction to completion.
-
Optimize Coupling Chemistry: If using a standard coupling reaction (e.g., esterification, amidation), consider more efficient coupling reagents. For example, moving from DCC/DMAP to HATU or HBTU can improve yields for sterically hindered couplings.
-
Extend Reaction Times: Reactions involving bulky dendrons may require significantly longer times to reach completion. Monitor the reaction closely over an extended period (e.g., 48-72 hours).
-
Purification Strategy: The long dodecyl chains on your dendrons make the final dendrimer very nonpolar. Standard silica gel chromatography may be challenging. Consider purification techniques like:
-
Size Exclusion Chromatography (SEC): This is often effective for separating dendrimers of different generations.
-
Preparative HPLC: Reverse-phase HPLC can be a powerful tool for purifying nonpolar dendrimers.[9]
-
Dialysis: For higher generation dendrimers, dialysis can be effective in removing smaller, unreacted starting materials.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to characterize my this compound-based dendrimers to confirm their structure and purity?
A combination of analytical techniques is essential for proper characterization:
| Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Confirms the chemical structure and the absence of starting materials. | The long alkyl chains can dominate the ¹H NMR spectrum. Look for the disappearance of signals from the reactive groups and the appearance of new signals corresponding to the formed bonds. |
| Mass Spectrometry (MALDI-TOF or ESI) | Provides the molecular weight of the dendrimer, confirming the generation number. | The large size and potential for multiple charge states can make interpretation complex. |
| Size Exclusion Chromatography (SEC/GPC) | Determines the molecular weight distribution and polydispersity index (PDI). | A narrow PDI is indicative of a pure, monodisperse dendrimer.[10] |
| FT-IR Spectroscopy | Confirms the presence of key functional groups and the disappearance of others. | Useful for tracking the progress of reactions by observing changes in characteristic vibrational bands. |
Q2: Can the long dodecyl chains on my dendrons cause solubility issues during synthesis or purification?
Yes, the twelve-carbon alkyl chains impart significant lipophilicity to the molecule. This can lead to:
-
Poor solubility in polar solvents: You may need to use solvent mixtures (e.g., THF/hexane, DCM/methanol) to achieve sufficient solubility for reactions and chromatography.
-
Aggregation: In certain solvents, these dendrimers can aggregate, which can complicate characterization and reduce reactivity.
-
Difficult Purification: The nonpolar nature of these molecules means they will have very low retention on normal-phase silica gel. Reverse-phase chromatography is often a better choice.
Q3: How does the purity of the initial this compound building block affect the final dendrimer yield?
The purity of your initial building block is critical. Impurities can lead to a cascade of problems in divergent synthesis:
-
Incomplete Reactions: Impurities can interfere with the reaction, leading to a lower yield at each generation.
-
Structural Defects: If an impurity reacts with the core, it will lead to the formation of a defective dendrimer that is often very difficult to separate from the desired product.[7][12]
-
Amplification of Impurities: The effect of impurities is magnified with each successive generation of the dendrimer.
It is highly recommended to rigorously purify the this compound building block, aiming for a purity of >97% as determined by GC or NMR.[5]
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Strong Bases: Reagents like sodium hydride (NaH) are highly reactive and flammable. They should be handled under an inert atmosphere and away from water.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Brominated Compounds: Alkyl and aryl bromides can be irritants and lachrymators. Handle them in a well-ventilated fume hood.
References
-
Dendrimers: A Review on Synthetic Approaches - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Best practices for purification and characterization of PAMAM dendrimer - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Best practices for purification and characterization of PAMAM dendrimer - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Best Practices for Purification and Characterization of PAMAM Dendrimer - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved January 20, 2026, from [Link]
-
Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025). Retrieved January 20, 2026, from [Link]
-
Dendrimer-based drug delivery systems: history, challenges, and latest developments. (2022). Journal of Nanobiotechnology. Retrieved January 20, 2026, from [Link]
-
Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. (2015). Retrieved January 20, 2026, from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Solid-Phase Synthesis of a Seventh-Generation Inverse Poly(amidoamine) Dendrimer: Importance of the Loading Ratio on the Resin | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Topological characterization of dendrimer, benzenoid, and nanocone - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Dendrimers in Supramolecular Chemistry: From Molecular Recognition to Self-Assembly | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Preparation and Characterization of Dendrimer Monolayers and Dendrimer-Alkylthiol Mixed Monolayers Adsorbed to Gold - DTIC. (1997). Retrieved January 20, 2026, from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best practices for purification and characterization of PAMAM dendrimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
removing unreacted starting materials from 5-Bromo-1,2,3-tris(dodecyloxy)benzene
Welcome to the technical support center for the synthesis and purification of 5-Bromo-1,2,3-tris(dodecyloxy)benzene. This guide is designed for researchers and chemists encountering challenges in isolating this target molecule from unreacted starting materials and byproducts. The following question-and-answer section provides in-depth, field-proven insights and detailed protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed the synthesis of this compound. What are the most likely unreacted starting materials I need to remove?
A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2][3] In this reaction, an alkoxide is reacted with an alkyl halide.[4] Consequently, your crude product mixture will likely contain the following key impurities derived from the starting materials:
-
Unreacted Phenol: 5-Bromopyrogallol (or a related brominated 1,2,3-trihydroxybenzene derivative). This is a highly polar, acidic, and water-soluble compound.[5][6][7][8]
-
Excess Alkyl Halide: 1-Bromododecane. This is a nonpolar, aliphatic compound with low volatility.[9][10]
-
Inorganic Salts: The base used to deprotonate the phenol (e.g., K₂CO₃, NaOH) and the resulting salt byproduct (e.g., KBr, NaBr).[11]
-
Partially-Alkylated Byproducts: Molecules where only one or two of the hydroxyl groups have been converted to dodecyloxy ethers. These will have intermediate polarity between the starting phenol and the final product.
Identifying these impurities is the critical first step in designing an effective purification strategy.
Q2: My crude reaction mixture is an oily solid. What is the first purification step to remove inorganic salts and the unreacted polar phenol?
A2: The initial and most crucial step is a standard aqueous workup, also known as liquid-liquid extraction. This procedure leverages the significant differences in solubility and polarity between your desired product and the common impurities. The goal is to dissolve the organic components in a water-immiscible solvent and wash away the water-soluble impurities.
The general workflow is as follows:
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Khan Academy [khanacademy.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bromopyrogallol red - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN1035655A - 1-bromododecane synthesis technique - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gold-chemistry.org [gold-chemistry.org]
preventing degradation of 5-Bromo-1,2,3-tris(dodecyloxy)benzene during reaction
Welcome to the technical support resource for 5-Bromo-1,2,3-tris(dodecyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile, electron-rich building block. As Senior Application Scientists, we have compiled this information to help you anticipate and resolve challenges, ensuring the integrity of your reactions and the success of your syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during reactions involving this compound. We delve into the root causes and provide step-by-step protocols to mitigate degradation and side reactions.
Issue 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada) and Presence of a Major Byproduct
Symptom: You are performing a palladium-catalyzed cross-coupling reaction and observe a significant amount of the hydrodebrominated byproduct, 1,2,3-tris(dodecyloxy)benzene, alongside your desired product and unreacted starting material.
Underlying Cause: The primary cause of this issue is a competing side reaction known as hydrodebromination (a type of dehalogenation).[1] In palladium-catalyzed cycles, reactive palladium-hydride (Pd-H) species can form. These species can arise from trace water, solvents, or even the ligands themselves.[1] Instead of undergoing reductive elimination to form your desired C-C bond, the aryl-palladium intermediate reacts with the Pd-H species, leading to the formation of an Ar-H bond and consuming your starting material. Electron-rich aryl bromides, such as this compound, can be particularly susceptible to this pathway.[2][3]
Solutions & Optimization Protocol:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are highly effective at promoting the desired C-C bond formation (reductive elimination) and outcompeting the dehalogenation pathway.[1]
-
Recommendation: Switch to ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs). These ligands create a sterically hindered environment around the palladium center that favors the cross-coupling pathway.
-
-
Re-evaluate Your Base: Strong bases can exacerbate the formation of Pd-H species and promote dehalogenation.[1]
-
Recommendation: If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base.
-
Alternative Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives.[1]
-
-
Solvent Choice Matters: Protic or certain polar aprotic solvents can be a source of protons for the formation of Pd-H species.
-
Recommendation: Utilize non-polar, aprotic solvents.
-
Recommended Solvents: Toluene or dioxane are generally preferred for minimizing hydrodebromination.[1]
-
-
Lower the Reaction Temperature: Dehalogenation can have a higher activation energy than the desired cross-coupling.
-
Recommendation: Try running the reaction at a lower temperature. For example, if your protocol calls for 110 °C, attempt the reaction at 80 °C and monitor the progress.[1]
-
Optimized Suzuki Coupling Protocol to Minimize Dehalogenation
Here is a starting point protocol designed to minimize the risk of hydrodebromination.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pre-catalyst that readily forms the active Pd(0) species. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to promote reductive elimination.[1] |
| Base | K₃PO₄ (2.0 equivalents) | Weaker, non-nucleophilic base to reduce side reactions.[1] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-polar solvent to minimize Pd-H formation.[1] |
| Temperature | 80-100 °C | Lower temperature may favor the desired pathway.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for preventing catalyst oxidation and side reactions. |
Issue 2: Failure or Low Yield in Lithiation/Grignard Formation
Symptom: You are attempting a lithium-halogen exchange using n-butyllithium (n-BuLi) or Grignard formation with magnesium metal, but the reaction is sluggish, incomplete, or fails to initiate.
Underlying Cause: The three electron-donating dodecyloxy groups make the aromatic ring of this compound very electron-rich. This property can make standard lithium-halogen exchange or direct magnesium insertion difficult and slow.[2][3]
Solutions & Optimization Protocol:
-
Use a More Active Magnesiating Agent: For Grignard formation, direct insertion with Mg turnings can be challenging. A bromine-magnesium exchange using a more reactive organomagnesium reagent is often more effective.
-
Recommendation: Use i-PrMgCl or i-PrMgCl·LiCl. These reagents facilitate a rapid and efficient Br-Mg exchange at milder temperatures than direct insertion.
-
-
Optimize Lithiation Conditions: For lithium-halogen exchange, temperature and choice of reagent are key.
-
Recommendation: While n-BuLi can work, sec-BuLi or tert-BuLi are more reactive and can be more effective for this electron-rich substrate. Always perform the reaction at low temperatures (-78 °C) to prevent side reactions.[4][5]
-
Advanced Reagent: For particularly stubborn cases, consider using a lithium trialkylmagnesiate, such as (n-Bu)₃MgLi, which has been shown to rapidly convert electron-rich aryl bromides to their corresponding organometallic intermediates.[2][3]
-
Workflow for Successful Lithiation dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 3. Magnesiation of electron-rich aryl bromides and their use in nickel-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene. Moving from bench-scale synthesis to larger-scale production presents unique challenges. This document is structured to provide direct, actionable solutions to common issues encountered during this two-step synthetic process, ensuring scientific integrity and procedural robustness.
Synthesis Overview: A Two-Step Pathway
The synthesis of this compound is typically achieved in two sequential reactions:
-
Williamson Ether Synthesis: Formation of the intermediate, 1,2,3-tris(dodecyloxy)benzene, by reacting 1,2,3-trihydroxybenzene (pyrogallol) with 1-bromododecane.
-
Electrophilic Aromatic Bromination: Selective bromination of the electron-rich aromatic ring of the intermediate to yield the final product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1,2,3-Tris(dodecyloxy)benzene
This procedure is adapted from established Williamson ether synthesis protocols.[1][2]
-
Setup: Charge a dry three-neck round-bottom flask, equipped with a magnetic stir bar, condenser, and an argon/nitrogen inlet, with 1,2,3-trihydroxybenzene (1.0 eq.), potassium carbonate (K₂CO₃, 5.0 eq.), and anhydrous N,N-Dimethylformamide (DMF, ~6 mL per gram of trihydroxybenzene).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for at least 30 minutes to ensure an inert atmosphere, which is crucial for preventing side reactions.
-
Addition of Alkyl Halide: While stirring, add 1-bromododecane (3.0 eq.) to the mixture. Heat the reaction to 60 °C.
-
Reaction Monitoring: Maintain the temperature and stir vigorously for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The disappearance of the starting material (pyrogallol) indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water (approximately 10 times the volume of DMF used). This will precipitate the crude product.
-
Isolation: Filter the resulting solid using a Buchner funnel and wash thoroughly with deionized water to remove DMF and inorganic salts.
-
Purification: The crude product is a waxy solid. Purify it by recrystallizing from hot isopropanol. Typically, two recrystallizations are sufficient to yield the pure intermediate as a white solid.[2] Dry the product under vacuum.
Step 2: Synthesis of this compound
This step involves the selective electrophilic bromination of the activated benzene ring. Alkoxy groups are strong activating groups, directing electrophiles to the ortho and para positions.[3][4] In this symmetric molecule, the 5-position is electronically favored and sterically accessible.
-
Setup: In a round-bottom flask protected from light, dissolve the purified 1,2,3-tris(dodecyloxy)benzene (1.0 eq.) in an appropriate solvent like dichloromethane (CH₂Cl₂) or chloroform.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) to the solution. Using NBS is a safer and more selective alternative to elemental bromine.[5][6] The reaction can be run at room temperature. For highly activated systems, adding a mild acid catalyst like acetic acid can accelerate the reaction, but careful monitoring is required to prevent over-bromination.[5]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress by TLC. The product will have a slightly different Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS, followed by a water wash and a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from methanol or ethanol to yield this compound as a white crystalline solid.[7][8][9]
Troubleshooting Guide
Scaling up a synthesis often magnifies minor issues. This section addresses common problems in a systematic way.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low or No Yield of Intermediate | 1. Incomplete deprotonation of hydroxyl groups. 2. Insufficient reaction time or temperature.[1] 3. Wet reagents or solvents (water competes as a nucleophile). 4. E2 elimination of 1-bromododecane (less likely as it's a primary halide).[1][10] | 1. Ensure K₂CO₃ is finely ground and anhydrous. Use a sufficient excess (4-5 eq.). 2. Increase reaction time and monitor closely with TLC. Ensure the internal temperature is at 60 °C. 3. Use anhydrous DMF and dry all glassware thoroughly before starting. 4. Maintain the temperature at 60 °C; higher temperatures could favor elimination.[1] |
| Step 1: Difficult Purification / Oily Product | 1. Presence of unreacted 1-bromododecane. 2. Residual DMF. 3. Incomplete reaction leading to a mixture of partially and fully substituted products. | 1. Use column chromatography (silica gel, hexane/ethyl acetate gradient) if recrystallization is ineffective. 2. Ensure the crude product is washed extensively with water during work-up. 3. Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. |
| Step 2: Multiple Products (Over-bromination) | 1. The tris(alkoxy)benzene ring is highly activated, making it susceptible to di- or tri-bromination. 2. Molar ratio of NBS to substrate is too high. 3. Reaction time is too long or temperature is too high.[5] | 1. Add the NBS portion-wise and monitor the reaction progress frequently via TLC. 2. Use no more than 1.05 equivalents of NBS. 3. Conduct the reaction at 0 °C or room temperature and stop it as soon as the starting material is consumed. |
| Final Product is Off-White or Yellow | 1. Residual impurities from the bromination step. 2. Degradation due to light exposure. | 1. Perform an additional recrystallization. If color persists, consider treating the solution with activated charcoal before hot filtration.[11] 2. Protect the reaction and the final product from direct light. |
| Low Melting Point of Final Product | 1. The presence of impurities broadens and depresses the melting point range.[12] The reported melting point is around 47-51 °C.[7] | 1. Re-purify the product. A sharp melting point close to the literature value is a good indicator of purity. |
Troubleshooting Logic Diagram: Low Yield in Williamson Ether Synthesis
Caption: A logical flowchart for diagnosing low yield in the first synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous DMF specified for the Williamson ether synthesis? A: Water can act as a competing nucleophile, reacting with 1-bromododecane to form dodecanol. Furthermore, the presence of water can hinder the deprotonation of the pyrogallol hydroxyl groups by the base, reducing the concentration of the active nucleophile and lowering the overall reaction rate and yield.[1]
Q2: Can I use a different base, like sodium hydride (NaH), for the first step? A: While NaH is a stronger base and can be used for Williamson ether synthesis, it is pyrophoric and reacts violently with water. For scaling up, K₂CO₃ is a much safer, non-hygroscopic, and cost-effective choice that is sufficiently basic to deprotonate phenols for this reaction.[13]
Q3: My bromination reaction (Step 2) is very slow. Can I heat it? A: Heating is generally not recommended. The tris(dodecyloxy)benzene intermediate is highly activated, and heating significantly increases the risk of over-bromination, leading to a complex product mixture that is difficult to purify.[5] If the reaction is slow, first ensure your NBS is of good quality and then consider adding a catalytic amount of a mild acid like glacial acetic acid while carefully monitoring by TLC.
Q4: What is the purpose of washing with sodium thiosulfate in the Step 2 work-up? A: The sodium thiosulfate (Na₂S₂O₃) wash is a quenching step. It reacts with and neutralizes any unreacted N-bromosuccinimide and residual bromine, preventing further reaction and ensuring that the isolated product is stable.
Q5: The product is difficult to recrystallize and tends to "oil out". What can I do? A: "Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated upon cooling and the product separates as a liquid instead of forming crystals.[14] This is common with compounds containing long alkyl chains. To mitigate this:
-
Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Allow the solution to cool slowly. Rapid cooling in an ice bath can promote oiling. Let it cool to room temperature first, then move to a cooler environment.[11]
-
If it oils out, try reheating the mixture to redissolve the oil, then add a small amount of additional solvent and cool slowly again.
-
Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.[12]
References
-
Percec, V., et al. (2005). Supporting Information for Self-Assembly of Dendritic Dipeptides into Helical Pores. Wiley-VCH. Retrieved from [Link]
-
Schammel, M. H., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(31), 16594–16610. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Reddit User Discussion. (2022). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Schammel, M. H., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. Retrieved from [Link]
-
Reddit User Discussion. (2022). Why does this not work? Williamson ether synthesis is terrible. r/OrganicChemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 5-Bromo-1,2,3-tris(dodecyloxy)benzene and Other Brominated Precursors in Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and organic electronics, the strategic functionalization of aromatic cores is paramount. Brominated precursors serve as versatile building blocks, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides an in-depth comparison of 5-Bromo-1,2,3-tris(dodecyloxy)benzene, a key precursor for discotic liquid crystals, with other relevant brominated compounds. We will delve into the synthetic considerations, reactivity profiles, and the influence of molecular structure on the performance of these precursors in palladium-catalyzed cross-coupling reactions.
Introduction: The Pivotal Role of Brominated Aromatic Precursors
Brominated aromatic compounds are indispensable precursors in modern organic synthesis, particularly for the construction of functional materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystalline displays. The carbon-bromine bond offers a favorable balance of reactivity and stability, making it an ideal handle for forming new carbon-carbon bonds through well-established methodologies like the Suzuki-Miyaura and Stille cross-coupling reactions.
The choice of a brominated precursor is a critical decision in the synthetic design of advanced materials. Factors such as steric hindrance, electronic effects of substituents, and solubility play a significant role in the efficiency of subsequent coupling reactions and the properties of the final material. This guide will use this compound as a central case study to explore these considerations in detail.
Featured Precursor: this compound
This compound is a highly valuable precursor in the synthesis of discotic liquid crystals and other self-assembling materials.[1] The three long dodecyloxy chains are not merely solubilizing groups; they are crucial for inducing the desired liquid crystalline phases through van der Waals interactions, leading to the formation of columnar structures that are beneficial for charge transport.[1]
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₄₂H₇₇BrO₃ |
| Molecular Weight | 709.98 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 47.0-51.0 °C[1] |
| CAS Number | 654065-52-8 |
The bromine atom at the 5-position of the benzene ring provides a reactive site for further functionalization, allowing for the extension of the aromatic core or the introduction of other functional groups.
Synthesis of this compound
The synthesis of this precursor involves a two-step process: first, the etherification of a suitable catechol or pyrogallol derivative, followed by a regioselective bromination.
Step 1: Synthesis of 1,2,3-Tris(dodecyloxy)benzene
A common starting material is 1,2,3-trihydroxybenzene (pyrogallol). The etherification is typically achieved via a Williamson ether synthesis.
Experimental Protocol: Synthesis of 1,2,3-Tris(dodecyloxy)benzene
-
Materials:
-
1,2,3-Trihydroxybenzene (Pyrogallol)
-
1-Bromododecane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (for recrystallization)
-
-
Procedure:
-
To a round-bottom flask, add 1,2,3-trihydroxybenzene, potassium carbonate, and DMF.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add 1-bromododecane to the reaction mixture.
-
Maintain the reaction at 60 °C for several hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from isopropanol to yield pure 1,2,3-tris(dodecyloxy)benzene as a white solid. A reported yield for a similar synthesis is approximately 79%.
-
Step 2: Bromination of 1,2,3-Tris(dodecyloxy)benzene
The electron-rich nature of the tris(alkoxy)benzene ring makes it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of such activated aromatic compounds.[2][3][4]
Plausible Experimental Protocol: Bromination of 1,2,3-Tris(dodecyloxy)benzene
-
Materials:
-
1,2,3-Tris(dodecyloxy)benzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
-
Procedure:
-
Dissolve 1,2,3-tris(dodecyloxy)benzene in acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Comparison with Alternative Brominated Precursors
The choice of brominated precursor significantly impacts the synthesis of advanced materials. Here, we compare this compound with other commonly used brominated aromatic compounds.
1,3,5-Tribromobenzene
1,3,5-Tribromobenzene is a C₃-symmetric molecule often used to create star-shaped or dendritic structures.
-
Reactivity: The three bromine atoms are sterically accessible, making this precursor suitable for multiple cross-coupling reactions. However, controlling the degree of substitution to achieve mono- or di-substituted products can be challenging.
-
Application: It is a common building block for creating multifunctional molecules and supramolecular assemblies.
Brominated Triphenylene Derivatives
Triphenylene-based molecules are another important class of discotic liquid crystals. Brominated triphenylenes, such as 2-bromotriphenylene, serve as precursors for more complex, extended aromatic systems.
-
Reactivity: The reactivity of the bromine on the triphenylene core is generally good in cross-coupling reactions. The larger, more rigid core can influence the self-assembly properties of the final material.
-
Application: Used in the synthesis of advanced discotic liquid crystals and materials for organic electronics.
5-Bromo-1,2,3-trimethoxybenzene
This compound is a close structural analog of our featured precursor but with much shorter methoxy chains.
-
Reactivity: The steric hindrance around the bromine atom is significantly lower compared to the dodecyloxy-substituted counterpart, which can lead to faster reaction rates in cross-coupling reactions.
-
Solubility: The solubility in common organic solvents is lower than the long-chain analog, which can be a limitation in some applications.
-
Application: It can be used to synthesize a variety of substituted benzenes and has applications in medicinal chemistry.[5]
Performance in Cross-Coupling Reactions
The utility of a brominated precursor is ultimately determined by its performance in cross-coupling reactions. Below, we discuss the expected reactivity of this compound in Suzuki-Miyaura and Stille couplings, drawing comparisons with less sterically hindered analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, valued for its mild reaction conditions and the low toxicity of the boronic acid reagents.
The steric bulk of the three dodecyloxy chains in this compound is expected to influence the rate of the Suzuki coupling. Sterically hindered aryl bromides often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, to achieve good yields.[6][7]
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
-
Materials:
-
Aryl Bromide (e.g., 2-bromo-1,3-dimethoxybenzene as an analog)
-
Arylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water (solvent mixture)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide, arylboronic acid, palladium(II) acetate, and SPhos.
-
Add potassium carbonate and the degassed solvent mixture (e.g., toluene/water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
-
Expected Outcome: For sterically hindered substrates, yields can vary significantly based on the specific coupling partners and reaction conditions. Yields for similar systems can range from moderate to excellent (60-95%).[8][9]
Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[10][11][12] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[12]
Similar to the Suzuki coupling, the steric hindrance of this compound will likely necessitate optimized conditions for the Stille reaction. The use of additives like copper(I) iodide (CuI) can sometimes accelerate the reaction rate for challenging substrates.[13][14]
Representative Experimental Protocol: Stille Coupling of an Electron-Rich Aryl Bromide
-
Materials:
-
Aryl Bromide
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed Toluene or DMF
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, organostannane, and Pd(PPh₃)₄.
-
Add the anhydrous and degassed solvent.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. To remove tin byproducts, a fluoride workup (e.g., washing with aqueous KF solution) or treatment of the crude product with a solution of potassium fluoride on silica gel is often employed.
-
-
Expected Outcome: The Stille reaction is often robust for a wide range of substrates, with yields for similar systems typically being good to excellent (70-95%), although optimization is often required.[10]
Comparative Summary of Brominated Precursors
| Precursor | Key Features | Advantages | Disadvantages |
| This compound | Long alkyl chains for self-assembly | Excellent for forming liquid crystalline phases; good solubility. | Steric hindrance can slow reaction rates; requires optimized coupling conditions. |
| 1,3,5-Tribromobenzene | C₃ symmetry | Ideal for creating star-shaped and dendritic molecules. | Can be difficult to achieve selective mono- or di-substitution. |
| Brominated Triphenylenes | Rigid, extended aromatic core | Precursor to advanced discotic liquid crystals with high charge mobility. | Synthesis of the triphenylene core can be multi-step. |
| 5-Bromo-1,2,3-trimethoxybenzene | Short alkoxy chains | Less steric hindrance leading to potentially faster reactions. | Lower solubility; less effective at inducing liquid crystalline phases. |
Conclusion
This compound stands out as a premier precursor for the synthesis of advanced materials where self-assembly into ordered structures is a key design element. While its sterically hindered nature presents challenges in cross-coupling reactions, these can be overcome with modern catalytic systems employing bulky, electron-rich ligands. The choice between this and other brominated precursors will ultimately depend on the specific target molecule and the desired properties of the final material. For applications demanding high solubility and the formation of columnar liquid crystalline phases, the long dodecyloxy chains of the featured precursor offer a distinct advantage. In contrast, for the synthesis of more compact, non-liquid crystalline molecules, less sterically encumbered and more readily available precursors like 1,3,5-tribromobenzene or brominated compounds with shorter alkyl chains may be more suitable. A thorough understanding of the interplay between molecular structure, reactivity, and the desired material properties is essential for the rational design and successful synthesis of the next generation of organic electronic and functional materials.
References
-
Bromination - Common Conditions. Common Organic Chemistry. ([Link])
-
Experimental Procedure – Relative Rates of Electrophilic Aromatic Bromination. ([Link])
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. ([Link])
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. ([Link])
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. ([Link])
-
Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Chemistry Portal. ([Link])
-
Electrophilic Aromatic Substitution. ([Link])
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. ([Link])
-
Stille Coupling. Chemistry LibreTexts. ([Link])
-
Stille reaction. Wikipedia. ([Link])
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. ([Link])
-
Stille Coupling. Organic Chemistry Portal. ([Link])
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. ([Link])
-
Stille Cross-Coupling. J&K Scientific LLC. ([Link])
-
This compound. MySkinRecipes. ([Link])
-
Organoborane coupling reactions (Suzuki coupling). PMC. ([Link])
-
Purification of Polybrominated Biphenyl Congeners. PubMed. ([Link])
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. ([Link])
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. ([Link])
-
THE STILLE REACTION, 38 YEARS LATER. ([Link])
-
The Mechanisms of the Stille Reaction. University of Windsor. ([Link])
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. ([Link])
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. ([Link])
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. ([Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ([Link])
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. ([Link])
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. ([Link])
-
Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. ([Link])
-
Reaction Conditions a and Yields for the. ResearchGate. ([Link])
-
Yield versus time for the Suzuki‐Miyaura coupling of... ResearchGate. ([Link])
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. ([Link])
-
Bromination of activated benzene derivatives by NBS in the presence of LiClO 4 -SiO 2. ResearchGate. ([Link])
-
Rational synthesis of bis(hexyloxy)-tetra(hydroxy)-triphenylenes and their derivatives. ([Link])
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. ([Link])
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). ([Link])
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. ([Link])
-
Regiospecific synthesis of brominated hydroxyanthraquinones related to proisocrinins. Beilstein Journals. ([Link])
-
Alkoxy Substituted Brominated closo-Dodecaborates with Functionalized Aliphatic Spacers. ([Link])
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A Senior Application Scientist's Guide to Alternative Catalysts for the Suzuki Coupling of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug development and materials science, the functionalization of sterically hindered and electron-rich aryl bromides like 5-Bromo-1,2,3-tris(dodecyloxy)benzene is a frequent challenge. The bulky dodecyloxy groups can significantly impede the approach of the catalyst and coupling partners, often leading to sluggish reactions and low yields with conventional palladium catalysts.
This guide provides a comparative analysis of alternative catalytic systems for the Suzuki coupling of this challenging substrate. We will explore the performance of traditional palladium-based catalysts alongside more sustainable and cost-effective nickel, copper, and iron-based systems, as well as the increasingly popular ligand-free palladium methodologies. This document is intended to be a practical resource, offering not just a theoretical overview but also actionable experimental protocols and supporting data to guide your catalyst selection and reaction optimization.
The Challenge: Steric Hindrance in this compound
The structure of this compound presents a significant steric challenge to the catalytic center. The three long dodecyloxy chains flanking the bromine atom create a crowded environment, making it difficult for the catalyst to perform the crucial oxidative addition step. This steric hindrance often necessitates the use of specialized, bulky ligands that can promote the formation of a coordinatively unsaturated, highly reactive catalytic species.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for achieving high yields and efficient conversion in the Suzuki coupling of sterically demanding substrates. Below, we compare several catalytic systems, drawing on data from analogous sterically hindered aryl bromides to provide a predictive framework for the coupling of this compound.
Table 1: Performance Comparison of Catalytic Systems for the Suzuki Coupling of Sterically Hindered Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Palladium-Based | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] | Broadly applicable, tolerates various functional groups. |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered and electron-rich or -poor substrates. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~85 | A classic catalyst, but may be less effective for highly hindered substrates. |
| Ligand-Free Palladium | |||||||
| Pd(OAc)₂ | None | (i-Pr)₂NH | H₂O | RT | 1-2 | High | "Green" conditions, cost-effective, but may require optimization for this substrate. |
| PdCl₂ | None | K₂CO₃ | aq. DMF | RT | 2-5 | High[2] | Mild conditions, but solvent choice can be critical. |
| Nickel-Based | |||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 85-95[3] | Cost-effective alternative to palladium, effective for a range of heteroaromatic halides.[3] |
| Copper-Based | |||||||
| CuI / Phenanthroline | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-180 | 24-48 | Moderate to Good[4] | Traditionally used for Ullmann-type couplings, but emerging as a Suzuki catalyst.[4] |
| Iron-Based | |||||||
| FeBr₃ / IMes·HCl | IMes·HCl | Organolithium activator | 2-MeTHF/Dioxane | 100 | 2 | Moderate to Good[5][6] | Highly cost-effective and sustainable, but requires an organolithium activator.[5][6] |
Note: The yields presented are based on studies with structurally similar, sterically hindered aryl bromides and should be considered as a starting point for optimization with this compound.
Mechanistic Considerations: The "Why" Behind Catalyst Choice
The success of a Suzuki coupling, particularly with a challenging substrate, hinges on the intricate dance of the catalytic cycle. Understanding the key steps provides a rationale for selecting the optimal catalyst system.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
For sterically hindered substrates like this compound, the oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. Bulky, electron-rich phosphine ligands like SPhos and XPhos are effective because they promote the formation of a monoligated, 14-electron Pd(0) species. This species is more sterically accessible and more electron-rich, facilitating the cleavage of the C-Br bond.
Ligand-free palladium systems operate on the principle that in polar, aqueous media, the palladium catalyst can be stabilized by the solvent and base, obviating the need for expensive phosphine ligands.[2][7] However, the solubility of the highly lipophilic this compound in aqueous systems may be a limiting factor.
Nickel-based catalysts are a compelling alternative due to nickel's lower cost and different reactivity profile. Nickel can be particularly effective for the activation of less reactive C-Br bonds.[3]
Copper and iron-based catalysts represent the frontier of more sustainable cross-coupling chemistry.[4][5][6] While still under active development for broad applicability in Suzuki couplings, they offer significant cost and environmental advantages. Iron-catalyzed systems, in particular, are gaining traction, though they often require stronger bases or activators.[5][6]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of catalyst loading, base, solvent, and temperature will likely be necessary to achieve optimal results.
Protocol 1: Palladium-Catalyzed Suzuki Coupling with a Buchwald Ligand (e.g., SPhos)
This protocol is adapted from established methods for sterically hindered aryl bromides and is a robust starting point.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.5 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Add a 10:1 mixture of anhydrous toluene and degassed water.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Workflow for Palladium-Catalyzed Suzuki Coupling.
Protocol 2: Nickel-Catalyzed Suzuki Coupling
This protocol offers a more cost-effective approach and is adapted from general procedures for nickel-catalyzed couplings of aryl halides.[3]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (3 equivalents)
-
Anhydrous t-Amyl alcohol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), and NiCl₂(PCy₃)₂ (0.05 eq.).
-
Add anhydrous t-amyl alcohol via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 3: Workflow for Nickel-Catalyzed Suzuki Coupling.
Conclusion and Future Outlook
While traditional palladium catalysts with bulky phosphine ligands remain a reliable choice for the Suzuki coupling of sterically hindered substrates like this compound, the development of alternative catalysts offers exciting possibilities. Nickel-based systems provide a cost-effective and often highly efficient alternative. The emerging fields of copper and iron catalysis, though requiring further development for broad applicability, promise a future of more sustainable and economical cross-coupling chemistry. Ligand-free palladium systems also present an attractive option for simplifying reaction setup and reducing costs, provided that solubility and activity can be optimized for lipophilic substrates.
For researchers and drug development professionals, the key takeaway is the importance of catalyst and ligand screening when dealing with challenging substrates. The protocols and comparative data in this guide provide a solid foundation for initiating these studies and navigating the expanding landscape of Suzuki-Miyaura cross-coupling catalysis.
References
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. [Link]
-
Royal Society of Chemistry. (n.d.). Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides. [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
Indiana University. (n.d.). ChemComm COMMUNICATION. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
ResearchGate. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
Royal Society of Chemistry. (n.d.). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. [Link]
-
Royal Society of Chemistry. (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
American Chemical Society. (2020). Copper-Catalyzed Enantioconvergent Radical Suzuki–Miyaura C(sp3)–C(sp2) Cross-Coupling. [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
ChemRxiv. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides. [Link]
-
ChemRxiv. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
Unknown Source. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]
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ResearchGate. (n.d.). Palladium catalyzed ligand-free Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. [Link]
-
Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubMed. (n.d.). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
KTU ePubl. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
-
ResearchGate. (n.d.). Fe-Catalyzed Reductive Couplings of Terminal (Hetero)Aryl Alkenes and Alkyl Halides under Aqueous Micellar Conditions. [Link]
-
Royal Society of Chemistry. (n.d.). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. [Link]
-
PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
ResearchGate. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]
-
ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
-
Royal Society of Chemistry. (n.d.). Total synthesis of (−)-aplaminal by Buchwald–Hartwig cross-coupling of an aminal. [Link]
-
ResearchGate. (n.d.). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]
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The Performance Horizon of Organic Semiconductors: A Comparative Analysis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene Derivatives and High-Mobility Alternatives
In the dynamic landscape of organic electronics, the quest for novel semiconducting materials that balance high performance with solution processability is paramount. This guide offers an in-depth comparison of organic semiconductors derived from 5-Bromo-1,2,3-tris(dodecyloxy)benzene, a precursor to discotic liquid crystalline systems, against two established classes of high-performance alternatives: diketopyrrolopyrrole (DPP)-based polymers and functionalized pentacenes, specifically 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene). This analysis is tailored for researchers, scientists, and professionals in drug development who are exploring advanced materials for applications ranging from flexible displays and sensors to biomedical devices.
The Architectural Blueprint: Molecular Design and its Impact on Performance
The performance of an organic semiconductor is intrinsically linked to its molecular structure, which dictates its ability to self-assemble into ordered domains, a critical factor for efficient charge transport.[1][2]
1. Discotic Liquid Crystals from this compound:
This compound serves as a foundational building block for discotic liquid crystals. The tris(dodecyloxy)benzene core, with its flexible peripheral alkyl chains, promotes the self-assembly of the disc-shaped molecules into one-dimensional columnar structures.[3][4] It is within these columns that the π-orbitals of adjacent molecules overlap, creating pathways for charge carriers (holes or electrons) to hop between molecules. The bromine atom offers a site for further chemical modification, allowing for the synthesis of more complex structures. The long alkyl chains ensure solubility in common organic solvents, making these materials suitable for solution-based processing techniques.
2. Diketopyrrolopyrrole (DPP)-Based Polymers:
DPP-based polymers are a class of donor-acceptor copolymers that have demonstrated exceptional semiconducting properties.[5][6] The electron-deficient DPP core, when combined with various electron-donating aromatic units, leads to strong intermolecular π-π stacking and a high degree of order in the solid state. This architecture results in high charge carrier mobilities, often exceeding 1 cm²/Vs.[6] The polymer backbone allows for excellent film-forming properties and mechanical flexibility.
3. TIPS-Pentacene:
Pentacene is a well-known p-type organic semiconductor with good charge transport characteristics. However, its low solubility has limited its application in solution-processed devices. The introduction of bulky triisopropylsilylethynyl (TIPS) groups at the 6 and 13 positions of the pentacene core dramatically improves its solubility while maintaining a favorable molecular packing for charge transport.[7] TIPS-pentacene molecules self-assemble into a 2D bricklayer motif, which provides efficient pathways for charge hopping.
Caption: Relationship between molecular architecture, self-assembly, and charge transport pathways.
Performance Metrics: A Head-to-Head Comparison
The efficacy of an organic semiconductor is quantified by several key performance metrics, primarily measured in an Organic Field-Effect Transistor (OFET) configuration.
| Performance Metric | Discotic Liquid Crystals (Triphenylene-based) | DPP-Based Polymers | TIPS-Pentacene |
| Hole Mobility (μh) | ~0.1 cm²/Vs[4] | >1 to 10.5 cm²/Vs[6] | ~1.8 cm²/Vs[7] |
| On/Off Ratio | 10³ - 10⁵ | >10⁵ | >10⁶[7] |
| Solution Processability | High | High | High |
| Thermal Stability | Moderate | High | Moderate |
| Air Stability | Moderate | Good to Excellent | Good |
Analysis of Performance:
-
Charge Carrier Mobility: DPP-based polymers exhibit the highest reported hole mobilities, often an order of magnitude greater than both triphenylene-based discotic liquid crystals and TIPS-pentacene.[6] This superior performance is attributed to the highly ordered, co-planar backbone structure that facilitates efficient charge transport. While the mobility of triphenylene derivatives is more modest, their self-healing liquid crystalline nature can be advantageous in certain applications. TIPS-pentacene offers a good balance of high mobility and excellent crystallinity from solution.
-
On/Off Ratio: All three classes of materials can achieve high on/off ratios, which is crucial for switching applications. TIPS-pentacene and DPP polymers generally demonstrate higher on/off ratios, indicating lower off-state currents.
-
Processability and Stability: A key advantage of all these materials is their solubility and adaptability to various solution-based deposition techniques like spin-coating, drop-casting, and printing. DPP polymers and TIPS-pentacene have shown good operational stability in air, a critical factor for real-world device applications.
Experimental Protocols: From Synthesis to Device Characterization
To provide a practical context to the performance data, this section outlines representative experimental procedures for the synthesis of a triphenylene-based semiconductor and the fabrication of OFETs using the alternative materials.
Synthesis of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
A common route to hexaalkoxytriphenylene, a close analogue of semiconductors derived from this compound, involves the oxidative trimerization of a 1,2-dialkoxybenzene precursor.
Caption: Synthetic workflow for a triphenylene-based discotic liquid crystal.
Step-by-Step Procedure:
-
Reaction Setup: 1,2-Dihexyloxybenzene is dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidative Coupling: A solution of iron(III) chloride (FeCl₃) in nitromethane is added dropwise to the reaction mixture at room temperature. The reaction is stirred for several hours.
-
Quenching and Extraction: The reaction is quenched by the addition of methanol. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield the pure 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene.
Fabrication of a TIPS-Pentacene Bottom-Gate, Top-Contact OFET
This protocol describes a typical procedure for fabricating a solution-processed OFET with TIPS-pentacene as the active layer.[8]
Step-by-Step Procedure:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (200-300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Surface Modification: The SiO₂ surface is treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), to improve the film quality of the organic semiconductor.
-
Semiconductor Deposition: A solution of TIPS-pentacene in an organic solvent (e.g., toluene, 1 mg/mL) is deposited onto the treated substrate by spin-coating (e.g., 1000 RPM for 60 seconds). The film is then annealed on a hotplate to promote crystallization.
-
Electrode Deposition: Source and drain electrodes (typically gold, 40-50 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions.
Fabrication of a DPP-Polymer Top-Gate, Bottom-Contact OFET by Solution Shearing
Solution shearing is a powerful technique to achieve highly aligned polymer films with enhanced charge transport properties.[9]
Step-by-Step Procedure:
-
Substrate and Electrode Preparation: A glass or flexible substrate is used. Source and drain electrodes (e.g., gold) are patterned on the substrate using photolithography.
-
Surface Treatment: The substrate and electrode surfaces are treated with appropriate SAMs to control the surface energy and promote polymer alignment.[9]
-
Solution Shearing: A solution of the DPP-based polymer in a high-boiling-point solvent (e.g., dichlorobenzene) is heated on the substrate. A shearing blade is moved across the substrate at a controlled speed, leaving behind a thin, highly aligned polymer film.
-
Dielectric and Gate Deposition: A polymeric gate dielectric (e.g., CYTOP) is spin-coated onto the semiconductor layer, followed by the deposition of the top gate electrode (e.g., evaporated aluminum).
-
Annealing and Characterization: The completed device is annealed to remove residual solvent and improve the morphology of the dielectric layer. Electrical characterization is then performed.
Conclusion and Future Outlook
The choice of an organic semiconductor is a critical decision in the design of organic electronic devices. While semiconductors derived from this compound offer the intriguing properties of discotic liquid crystals, including self-healing and tunable self-assembly, their charge carrier mobilities are currently surpassed by state-of-the-art DPP-based polymers and functionalized pentacenes.
DPP-based polymers stand out for their exceptionally high mobilities and robust performance, making them ideal for applications demanding high switching speeds and current output. TIPS-pentacene provides a reliable, high-performance small molecule alternative with excellent solution processability and crystallinity.
Future research on triphenylene-based discotic liquid crystals may focus on enhancing their charge transport properties through molecular engineering, such as extending the π-conjugated core or optimizing the peripheral side chains to improve intermolecular electronic coupling. The bromine functionality on the precursor molecule provides a valuable handle for such synthetic explorations. Ultimately, the selection of the optimal semiconductor will depend on the specific requirements of the target application, balancing performance, processability, stability, and cost.
References
- Boden, N., Bushby, R. J., Clements, J., & Movaghar, B. (1999). Device applications of charge transport in discotic liquid crystals.
- Chandrasekhar, S. (1992). Liquid Crystals. Cambridge University Press.
- Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. (2014). Morphology control of solution-sheared, high-performance organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159.
- Frank, F. C., & Chandrasekhar, S. (1980). The structure of the liquid-crystalline phases of the benzene-hexa-n-alkanoates. Journal de Physique, 41(10), 1285-1288.
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- Lemaur, V., da Silva Filho, D. A., Coropceanu, V., Lehmann, M., Geerts, Y., Piris, J., ... & Cornil, J. (2005). Charge transport properties in discotic liquid crystals: a quantum-chemical insight into structure–property relationships. Journal of the American Chemical Society, 127(29), 10451-10459.
- van de Craats, A. M., Warman, J. M., de Haas, M. P., Adam, D., Simmerer, J., Haarer, D., & Schuhmacher, P. (1996). The mobility of charge carriers in the columnar mesophase of a triphenylene derivative.
- Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M. W., ... & van de Wetering, K. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers.
- Li, J., Zhao, Y., Tan, H. S., Guo, Y., Di, C. A., Yu, G., ... & Liu, Y. (2012). A stable solution-processed polymer semiconductor with record high-mobility for printed transistors. Scientific reports, 2(1), 1-7.
- Yuan, Y., Giri, G., Ayzner, A. L., Toney, M. F., & Bao, Z. (2014). High-performance solution-processed diketopyrrolopyrrole-based polymer field-effect transistors with balanced ambipolar mobility.
- Anthony, J. E., Brooks, J. S., Eaton, D. L., & Parkin, S. R. (2001). Functionalized pentacene: improved electronic properties from control of solid-state order. Journal of the American Chemical Society, 123(38), 9482-9483.
- Payne, M. M., Parkin, S. R., Anthony, J. E., Kuo, C. C., & Jackson, T. N. (2005). Organic field-effect transistors from solution-deposited functionalized acenes with mobilities as high as 1 cm2/Vs. Journal of the American Chemical Society, 127(14), 4986-4987.
- Sheraw, C. D., Jackson, T. N., Eaton, D. L., & Anthony, J. E. (2001). Functionalized pentacene active layer organic thin-film transistors.
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A Comparative Guide to Liquid Crystals Derived from Alkoxy-Substituted Benzenes: Structure, Properties, and Performance
For researchers at the forefront of materials science and drug development, the precise engineering of molecular architecture is paramount to achieving desired functionalities. Among the diverse scaffolds available, liquid crystals (LCs) derived from alkoxy-substituted benzenes represent a foundational and versatile class of materials. The length of the terminal alkoxy chain (—O–CnH2n+1) is a remarkably sensitive tuning parameter, allowing for the fine-control of mesophase behavior, transition temperatures, and overall material performance.
This guide provides an in-depth comparative analysis of calamitic (rod-like) liquid crystals derived from different alkoxy-substituted benzene cores. We will dissect the causal relationships between molecular structure and macroscopic properties, supported by experimental data and validated protocols, to empower researchers in their design and characterization of novel mesogenic materials.
The Molecular Architecture: Core Structures and the Alkoxy Influence
Calamitic liquid crystals are characterized by their elongated, rod-like shape, which is essential for the formation of anisotropic mesophases.[1] The archetypal structure of the molecules discussed herein consists of a rigid core, which includes one or more alkoxy-substituted benzene rings, and flexible terminal chains. The interplay between the rigid core's aromatic interactions and the flexible chains' van der Waals forces dictates the material's liquid crystalline properties.
We will focus our comparison on three prominent classes of liquid crystals incorporating alkoxy-substituted benzenes:
-
p-n-Alkoxybenzoic Acids: These are among the simplest thermotropic liquid crystals. Their defining feature is the formation of stable hydrogen-bonded dimers, which effectively elongates the molecular unit and enhances the stability of the liquid crystalline phase.
-
Schiff Bases: These molecules incorporate an imine (—CH=N—) linking group, which connects aromatic rings. While the imine group creates a "stepped" core, it maintains overall molecular linearity and rigidity, contributing to high thermal stability of the mesophases.[2][3]
-
Esters: The ester linkage (—COO—) is another common motif. Its polar nature and influence on the molecular dipole moment play a significant role in determining mesophase stability and type.[4]
Caption: Core structures of liquid crystals derived from alkoxy-substituted benzenes.
Comparative Analysis: The Decisive Role of the Alkoxy Chain Length
The length of the terminal alkoxy chain is a primary determinant of the mesomorphic behavior. Increasing the number of carbon atoms (n) in the chain systematically alters the balance of intermolecular forces, leading to predictable trends in phase transitions and phase types.
General Trends with Increasing Alkoxy Chain Length:
-
Promotion of Smectic Phases: Shorter alkoxy chains (e.g., n=1-4) generally favor the formation of the nematic (N) phase, which possesses only long-range orientational order.[5] As the chain lengthens (e.g., n > 5), van der Waals interactions between adjacent chains become more significant. This promotes a tendency for molecules to self-assemble into layers, stabilizing smectic (Sm) phases, which have positional order in one dimension in addition to orientational order.[2][6]
-
Mesophase Stability: The thermal stability of the mesophase often increases with chain length. This is reflected in the clearing temperature (T_c), the point at which the material transitions to an isotropic liquid. Longer chains contribute to a greater overall molecular polarizability and anisotropy, strengthening the intermolecular forces that maintain the liquid crystalline order.[7]
-
Melting Point Depression: The melting temperature (T_m), the transition from solid crystal to mesophase, often shows an "odd-even" effect and can decrease with longer chains. The increased flexibility of longer chains can disrupt the efficiency of crystal packing, making it easier to transition into the more fluid mesophase at lower temperatures.[2]
Data-Driven Comparison of Homologous Series
The following tables summarize the phase transition temperatures for representative homologous series from the three classes of alkoxy-substituted benzene liquid crystals.
Table 1: Phase Transitions of p-n-Alkoxybenzoic Acids (nOBA)
This series demonstrates the classic transition from a purely nematic phase for shorter chains to the introduction of a smectic C phase for longer chains.
| Compound (n) | Crystal to Nematic/Smectic C (°C) | Smectic C to Nematic (°C) | Nematic to Isotropic (°C) | Mesophase(s) |
| 5OBA | 121.6 | - | 145.5 | Nematic |
| 6OBA | 101.9 | - | 150.5 | Nematic |
| 7OBA | 89.8 | 97.5 | 109.6 | Smectic C, Nematic |
| 8OBA | 95.1 | 102.5 | 145.6 | Smectic C, Nematic |
Data sourced from.
Table 2: Phase Transitions of a Homologous Schiff Base Ester Series
This series of N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline shows a clear trend: non-mesogenic behavior for very short chains, followed by the emergence of a nematic phase, and finally the appearance of a smectic phase for the longest chains.[8]
| Alkoxy Chain (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| 1 (methoxy) | - | - | Non-mesogenic |
| 2 (ethoxy) | - | - | Non-mesogenic |
| 3 (propoxy) | 166 | 192 | Nematic |
| 4 (butoxy) | 154 | 200 | Nematic |
| 5 (pentoxy) | 148 | 196 | Nematic |
| 6 (hexoxy) | 140 | 190 | Nematic |
| 7 (heptoxy) | 132 | 180 | Smectic, Nematic |
| 8 (octoxy) | 128 | 176 | Smectic, Nematic |
Data sourced from[8]. Note: Smectic transition temperatures were not fully detailed in the source table.
Table 3: Phase Transitions of 4-Substituted-phenyl 4-alkoxybenzoates
In this ester series, increasing the alkoxy chain length generally increases the clearing temperature and the entropy of the mesophase-isotropic transition, indicating a more ordered mesophase.[9]
| Alkoxy Chain (n) in R-O-Ph-COO-Ph-CN | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| 6 | 105.0 | 106.0 | Nematic |
| 8 | 88.0 | 107.5 | Nematic |
| 14 | 93.0 | 108.0 | Smectic A, Nematic |
| 16 | 95.0 | 108.5 | Smectic A, Nematic |
Data sourced from[9].
Experimental Protocols for Synthesis and Characterization
The reliable characterization of liquid crystals is crucial for understanding their structure-property relationships. This involves precise synthesis followed by thermal and optical analysis.
Protocol 1: Synthesis of a Representative Schiff Base Liquid Crystal
This protocol describes the synthesis of a calamitic liquid crystal via the condensation reaction between an aldehyde and an amine, a common method for preparing Schiff bases.[6]
Objective: To synthesize 4-((4-(hexyloxy)phenyl)imino)methyl)benzonitrile.
Materials:
-
4-(hexyloxy)aniline
-
4-formylbenzonitrile
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Dissolution: Dissolve equimolar amounts of 4-(hexyloxy)aniline and 4-formylbenzonitrile in a minimal amount of absolute ethanol in a round-bottom flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base liquid crystal.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the temperatures and enthalpy changes associated with phase transitions.[7][10]
Caption: Workflow for identifying liquid crystal phases using POM with a hot stage.
Procedure:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating: Place the slide on a calibrated hot stage attached to the polarizing microscope. Heat the sample until it melts and enters the isotropic liquid phase, which appears completely dark under crossed polarizers.
-
Cooling and Observation: Slowly cool the sample (e.g., 1-5 °C/min). Carefully observe the sample through the eyepieces.
-
Texture Identification: As the sample cools, it will transition into its mesophase(s). Note the temperature at which changes occur and identify the characteristic textures:
-
Nematic (N) Phase: Often appears as a "threaded" (Schlieren) or "marbled" texture.
-
Smectic A (SmA) Phase: Typically exhibits a "focal-conic fan" texture.
-
-
Confirmation: The transition temperatures observed by POM should correlate with those measured by DSC.
Conclusion
The introduction of alkoxy chains to benzene-based molecular cores is a powerful and fundamental strategy in the design of thermotropic liquid crystals. This guide has demonstrated through comparative data that the length of this chain is a critical factor influencing mesophase stability, transition temperatures, and the type of mesophase formed. Longer chains generally depress the melting point while stabilizing the mesophase over a wider thermal range and promoting the formation of higher-order smectic phases.
By understanding these structure-property relationships and employing systematic characterization protocols such as DSC and POM, researchers can rationally design and validate new liquid crystalline materials with properties tailored for advanced applications, from next-generation displays to sophisticated sensor technologies.
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Sharma, S., et al. (2006). Ordering of p-n-alkoxybenzoic acids at phase transition temperatures: a comparative computational analysis. Journal of Molecular Modeling, 12(2), 152-160. [Link]
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Hagar, M., et al. (2022). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. Molecules, 27(19), 6682. [Link]
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Karpinska, N., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials, 15(19), 6867. [Link]
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Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 10(11), 4772-4788. [Link]
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Jber, N. R., et al. (2014). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Al-Nahrain Journal of Science, 17(2), 64-72. [Link]
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Rani, V. R., et al. (2014). Phase diagram of alkoxy benzoic acids. ResearchGate. [Link]
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Shastri, S. S., et al. (2023). COMPARATIVE ANALYSIS OF PHASE TRANSITION TEMPERATURES AND RHEOLOGICAL CHARACTERISTICS OF P-N-ALKYL- AND P-N-ALKYLOXY-BENZOIC ACIDS. Journal of the Serbian Chemical Society. [Link]
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Ivanova, A. A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Molecules, 28(21), 7338. [Link]
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Gray, G. W., & Jones, B. (1953). Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl. Transactions of the Faraday Society, 49, 871-877. [Link]
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Karpinska, N., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. [Link]
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Lydon, D. P., et al. (2009). The synthesis and liquid crystalline behaviour of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. Liquid Crystals, 35(2), 119-132. [Link]
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Jber, N. R., et al. (2014). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Iraqi Academic Scientific Journals. [Link]
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Okamoto, H., et al. (2001). Synthesis of 4-Alkoxy-2-substituted-benzenethiols and Their Application to Thermotropic Liquid Crystals. Bulletin of the Chemical Society of Japan, 74(1), 143-149. [Link]
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Jber, N. R., et al. (2018). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Al-Nahrain Journal of Science. [Link]
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Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. International Journal of Molecular Sciences, 10(11), 4772-4788. [Link]
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Wikipedia. (n.d.). Liquid crystal. [Link]
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Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Molecules, 28(10), 4192. [Link]
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Li, M., et al. (2022). Effect of terminal chain length on mesomorphic behavior and selective reflection of blue phase liquid crystals. Liquid Crystals, 49(12), 1625-1634. [Link]
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Hagar, M., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(23), 8202. [Link]
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Lydon, D. P., et al. (2009). The synthesis and liquid crystalline behaviour of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. Kingston University London. [Link]
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Alamro, F. S., et al. (2024). Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. ACS Omega, 9(27), 31601-31610. [Link]
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Hossain, M. E., et al. (2018). Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. ResearchGate. [Link]
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Schroeder, J. P., & Bristol, D. W. (1973). Mesomorphic Properties of Some 4, 4′- Alkyl and Alkoxy Disubstituted Phenylbenzoates. Molecular Crystals and Liquid Crystals, 133(3-4), 201-210. [Link]
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Białecka-Florjańczyk, E., & Przedmojski, J. (2002). Liquid crystalline esters of (E)-3-phenoxyacrylic acid. Journal of Materials Chemistry, 12(2), 269-272. [Link]
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Alamro, F. S., et al. (2024). Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. ResearchGate. [Link]
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Li, Y., et al. (2023). Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. Journal of Materials Chemistry C, 11(29), 9897-9904. [Link]
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Jber, N. R., et al. (2014). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. [Link]
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Hagar, M., et al. (2016). Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States. International Journal of Molecular Sciences, 17(9), 1541. [Link]
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Kohout, M., et al. (2010). Non-symmetrical bent-shaped liquid crystals with five ester groups. Liquid Crystals, 37(8), 987-996. [Link]
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A Comparative Guide to Purity Validation of 5-Bromo-1,2,3-tris(dodecyloxy)benzene: A Multi-technique Approach
In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. The purity of a compound like 5-Bromo-1,2,3-tris(dodecyloxy)benzene, a key intermediate in the synthesis of functional organic materials, directly influences its performance, safety, and reproducibility in downstream applications. This guide provides an in-depth, comparative analysis of robust analytical methodologies for the purity validation of this high molecular weight, non-volatile compound. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique and benchmark its performance against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for each experimental choice, empowering researchers to make informed decisions for their specific analytical challenges. The validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6]
The Analytical Challenge: this compound
This compound (MW: 709.98 g/mol ) presents a unique set of analytical hurdles.[7][8][9] Its three long dodecyl chains render it non-volatile and highly lipophilic, while the aromatic core provides a chromophore for UV detection. The high molecular weight and potential for thermal lability necessitate careful consideration of the analytical conditions to prevent degradation and ensure accurate quantification.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] For a compound with a high boiling point like this compound, a high-temperature GC setup is essential. The primary concern is ensuring the analyte's thermal stability during injection and transit through the column.
GC-MS Method Validation Workflow
The validation of the GC-MS method is performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][5][6]
Diagram of the GC-MS Purity Validation Workflow:
Caption: Logical flow for the development and subsequent validation of the GC-MS purity method.
Experimental Protocol: GC-MS
-
Instrumentation: A high-temperature capable Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC and 5977B GC/MSD).[11]
-
Column: A short (15-30 m), narrow-bore (0.25 mm ID) column with a thin film (0.1-0.25 µm) of a low-bleed, high-temperature stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Rationale: A shorter column minimizes analysis time and reduces the risk of thermal degradation. The low-bleed phase is crucial for maintaining a stable baseline at high temperatures, ensuring accurate quantification.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1 µL injection in splitless mode.
-
Inlet Temperature: 300°C.
-
Rationale: A high inlet temperature is required for the efficient volatilization of the analyte. Splitless injection ensures the quantitative transfer of the analyte to the column, which is critical for trace impurity analysis.
-
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 340°C.
-
Final hold: 340°C for 10 minutes.
-
Rationale: The initial temperature allows for solvent focusing, while the ramp provides separation of the main component from any potential impurities. The high final temperature ensures elution of the high molecular weight analyte.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification of impurities.[12]
-
SIM Ions: Monitor characteristic ions of this compound (e.g., m/z corresponding to the molecular ion and key fragments).
-
-
Transfer Line Temperature: 320°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Comparative Techniques
While GC-MS is a robust method, its reliance on thermal volatilization can be a limitation for potentially unstable or very high molecular weight compounds. Therefore, a comparative assessment with alternative techniques is essential for a comprehensive purity validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is an ideal technique for non-volatile compounds, as it performs separations in the liquid phase at or near ambient temperature, mitigating the risk of thermal degradation.[13]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Rationale: The long alkyl chains of the analyte make it highly non-polar, leading to strong retention on a C18 stationary phase.
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile/Isopropanol (1:1 v/v)
-
Rationale: A strong organic mobile phase is required to elute the highly retained analyte.
-
-
Gradient Elution:
-
Start at 90% B, hold for 1 minute.
-
Ramp to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~260-280 nm).
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[16][17][18] The signal intensity in NMR is directly proportional to the number of nuclei, providing an absolute measure of purity when compared to a certified internal standard.[19][20]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple ¹H spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.[16]
-
-
Performance Comparison
A direct comparison of these three techniques highlights their respective strengths and weaknesses for the purity determination of this compound.
| Parameter | GC-MS | HPLC-UV | ¹H-qNMR |
| Specificity | Excellent (Mass Spec confirmation) | Good (Retention time + UV spectrum) | Excellent (Chemical shift & coupling) |
| Sensitivity (LOD/LOQ) | Excellent (SIM mode) | Good | Moderate |
| Accuracy | High (with appropriate internal standard) | High (with appropriate standard) | Very High (Primary method) |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Key Advantage | High resolving power and definitive identification of volatile/semi-volatile impurities. | Avoids thermal degradation; suitable for a wide range of non-volatile compounds.[13][21] | Absolute quantification without a specific reference standard; provides structural information.[17] |
| Key Limitation | Potential for thermal degradation of the analyte. | Lower resolving power than capillary GC; requires a chromophore. | Lower sensitivity; requires a pure, non-overlapping internal standard. |
Diagram of Comparative Strengths:
Caption: Strengths and weaknesses of each analytical technique for the target analyte.
Conclusion and Recommendations
For the routine purity assessment of this compound, a validated GC-MS method offers an excellent balance of specificity, sensitivity, and throughput, making it suitable for quality control environments. The mass spectrometric detection provides unequivocal identification of the main component and any related impurities that are amenable to gas chromatography.
However, to establish a comprehensive purity profile and to orthogonally validate the primary method, a multi-technique approach is strongly recommended.
-
HPLC-UV serves as an essential complementary technique. It can detect non-volatile or thermally labile impurities that would be missed by GC-MS. A discrepancy in the purity values obtained by GC-MS and HPLC-UV would indicate the presence of such impurities.
-
¹H-qNMR should be employed as a primary method to assign a definitive purity value to a reference standard lot. This well-characterized standard can then be used for the calibration of the routine GC-MS and HPLC-UV methods. The inherent accuracy of qNMR provides a trustworthy anchor for all subsequent purity measurements.
By integrating these three techniques, researchers and drug development professionals can build a self-validating analytical system that ensures the highest confidence in the purity of this compound, thereby safeguarding the integrity and reproducibility of their scientific endeavors.
References
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]
-
Magu, M. M., et al. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. [Link]
-
ResearchGate. Recent methods for the determination of volatile and non-volatile organic compounds in natural and purified drinking water. [Link]
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Agilent. Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. [Link]
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U.S. Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]
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ResearchGate. Is there any other technique other than GC/HPLC to determine the percentage/concentration of volatile compounds present in a sample?. [Link]
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European Biomedical Institute. non-volatile-organic-compounds-nvoc. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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PubMed. Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils. [Link]
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Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
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A Comparative Guide to the Performance of Dendrimers: 5-Bromo-1,2,3-tris(dodecyloxy)benzene as a Monomer Candidate
In the landscape of advanced macromolecular engineering, the rational design of dendrimers is paramount to unlocking their full potential in applications ranging from targeted drug delivery to precision catalysis. The choice of monomer is a critical determinant of the final dendrimer's architecture, physicochemical properties, and, ultimately, its performance. This guide provides an in-depth comparison of the projected performance of dendrimers synthesized from the novel monomer, 5-Bromo-1,2,3-tris(dodecyloxy)benzene, against established dendrimer systems. By leveraging experimental data from structurally analogous systems, we will explore the unique advantages this monomer may confer, particularly in creating amphiphilic, functionalizable nanocarriers.
Introduction: The Significance of Monomer Architecture in Dendrimer Performance
Dendrimers, with their highly branched, three-dimensional structure, offer a unique combination of a well-defined core, a layered dendritic interior, and a functionalizable periphery.[1] This architectural precision allows for the fine-tuning of properties such as solubility, drug loading capacity, and catalytic activity.[2][3] The monomer unit dictates the branching pattern, the nature of the interior, and the type of functional groups that can be introduced at the periphery. While traditional dendrimers like poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI) have been extensively studied, there is a growing interest in developing novel monomers that impart specific functionalities.[4]
The monomer this compound presents an intriguing candidate for dendrimer synthesis. Its key features include:
-
Aromatic Core Building Block: The benzene ring offers a rigid and planar core element.[5]
-
Hydrophobic Periphery: The three dodecyloxy chains create a significant hydrophobic character.
-
Functionalizable Handle: The bromine atom provides a reactive site for post-dendrimer synthesis modification, such as the introduction of catalytic centers or targeting moieties via cross-coupling reactions.[6][7]
This guide will compare the anticipated performance of dendrimers derived from this monomer with those synthesized from more conventional monomers, focusing on their potential in drug delivery and catalysis.
Comparative Analysis of Dendrimer Performance
Dendrimers in Drug Delivery
The efficacy of a dendrimer as a drug delivery vehicle is assessed by its ability to encapsulate or conjugate drug molecules, its biocompatibility, and its drug release profile.[3][8]
2.1.1. Drug Encapsulation and Loading Capacity
Dendrimers from this compound are expected to form amphiphilic structures with a hydrophobic interior and a potentially modifiable hydrophilic periphery (after functionalization of the bromine). This architecture is highly conducive to the encapsulation of hydrophobic drugs, a significant challenge in pharmaceutical formulation.[1]
| Dendrimer Type | Monomer/Core | Key Structural Feature | Typical Drug Loading Capacity (%) | Relevant Experimental Data |
| Hypothetical Dendrimer | This compound | Amphiphilic core-shell structure with long alkyl chains | High (projected for hydrophobic drugs) | N/A |
| PAMAM Dendrimers | Amidoamine repeating units | Hydrophilic interior and periphery | 5-25% (depending on drug and generation) | Methotrexate loading in PEGylated PAMAM dendrimers showed variable encapsulation efficiency.[9] |
| Gallic Acid-based Dendrimers | Gallic acid derivatives | Polyester backbone, potential for hydrogen bonding | Drug-dependent | Gallic acid encapsulation in PAMAM dendrimers has been demonstrated to reduce its cytotoxicity.[10][11] |
| Amphiphilic Dendrimers | Varied (e.g., PAMAM with lipid tails) | Segregated hydrophilic and hydrophobic domains | High for corresponding guest molecules | Self-assembling amphiphilic dendrimers mimic high-generation dendrimers with simplified synthesis.[12] |
The extensive hydrophobic interior created by the dodecyloxy chains in our hypothetical dendrimer would likely lead to a high loading capacity for lipophilic drugs, surpassing that of more hydrophilic dendrimers like PAMAM for such payloads.
2.1.2. Controlled Drug Release
The release of a drug from a dendrimer can be triggered by environmental cues such as pH or enzymes.[8] The bromine functionality on the this compound-based dendrimer could be used to attach stimuli-responsive linkers for controlled drug release. For instance, a pH-sensitive linker could be installed via a Suzuki coupling reaction, enabling targeted release in the acidic tumor microenvironment.
Studies on gallic acid-based dendrimers have shown that drug release can be modulated by the dendrimer's structure and its interaction with the drug.[13][14] Similarly, the amphiphilic nature of our proposed dendrimer would influence the release kinetics, potentially offering a sustained release profile for hydrophobic drugs.
Dendrimers in Catalysis
The performance of a dendrimer-based catalyst is evaluated by its activity, selectivity, and recyclability. The defined structure of dendrimers allows for the precise positioning of catalytic sites.[15]
2.2.1. Catalytic Activity and Selectivity
The bromine atom on the this compound monomer is a prime site for the introduction of a catalytically active metal, such as palladium, via cross-coupling reactions. This would result in a dendrimer with precisely located catalytic centers. The hydrophobic periphery created by the dodecyloxy chains can create a microenvironment around the catalytic site that can enhance the rate and selectivity of certain reactions, particularly those involving nonpolar substrates.[16]
| Dendrimer Catalyst | Monomer/Functional Group | Catalytic Reaction | Key Performance Metric | Relevant Experimental Data |
| Hypothetical Pd-Dendrimer | This compound | Suzuki or Heck Coupling | High turnover number (projected) | N/A |
| Phosphine Dendrimer-Pd NPs | Phosphine-functionalized | Suzuki Coupling | High turnover number (up to 65,000) and excellent reusability (up to 9 runs).[17] | The catalyst is highly active and recyclable. |
| PAMAM-Pd Complexes | Amine-functionalized | Suzuki and Heck Coupling | Effective for a wide variety of aryl chlorides with low catalyst loading (<1 mol% Pd).[6][7] | Magnetically retrievable and reusable for at least six cycles. |
| Hydrophobically Modified PPI | Dodecyl chains | Decarboxylation | 650 times faster than in water alone. | The hydrophobic chains create a micellar environment that enhances catalysis. |
The hydrophobic environment provided by the dodecyloxy chains in the proposed dendrimer is expected to be beneficial for Suzuki coupling reactions, which are often performed in organic solvents. This could lead to high catalytic activity and the ability to use milder reaction conditions.
2.2.2. Catalyst Recyclability
A significant advantage of dendrimer-based catalysts is the potential for easy separation and recycling, which is crucial for sustainable chemistry. The large size of dendrimers allows for their separation from the reaction mixture by precipitation or nanofiltration. The hydrophobic nature of the proposed dendrimer would facilitate its precipitation from polar solvents, simplifying the recycling process.
Experimental Protocols
While specific protocols for dendrimers from this compound are not yet established, the following are generalized, yet detailed, methodologies for the synthesis and evaluation of analogous dendrimers.
Synthesis of a Benzene-Core Dendrimer (Convergent Approach)
This protocol is adapted from a convergent synthesis of benzene-core dendrimers via alkyne cyclotrimerization.[5][18]
Step 1: Synthesis of Dendrons
-
Start with a peripheral monomer unit.
-
Iteratively add building blocks to create branched dendrons of the desired generation. Each step involves a coupling reaction followed by an activation step for the next iteration.[19][20]
-
The final step in dendron synthesis is the introduction of a focal point functionality, for example, an acetylene group, for attachment to the core.
Step 2: Core Formation and Dendrimer Assembly
-
The alkyne-functionalized dendrons are subjected to a [2+2+2] cycloaddition reaction.
-
A transition metal catalyst, such as dicobalt octacarbonyl, is used to mediate the cyclotrimerization, forming a central benzene ring.[5]
-
The resulting dendrimer is purified by column chromatography to remove any unreacted dendrons and catalyst residues.
Drug Loading and In Vitro Release Study
This protocol is a generalized procedure for evaluating the drug loading and release characteristics of dendrimers.[9]
Step 1: Drug Loading
-
Dissolve the dendrimer and a hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent.
-
Slowly add an aqueous solution to the organic phase with vigorous stirring to induce nanoprecipitation and encapsulation of the drug within the dendrimer's hydrophobic core.
-
Dialyze the resulting nano-suspension against deionized water to remove the organic solvent and any unloaded drug.
-
Lyophilize the purified dendrimer-drug complex.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
Step 2: In Vitro Drug Release
-
Disperse the drug-loaded dendrimers in a release medium (e.g., phosphate-buffered saline at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively).
-
Incubate the dispersion at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative drug release as a function of time.
Evaluation of Catalytic Activity in a Suzuki Coupling Reaction
This protocol describes a typical procedure for assessing the catalytic performance of a palladium-dendrimer complex.[2][21]
Step 1: Catalyst Preparation
-
Synthesize the dendrimer with a bromine functionality.
-
Perform a palladium-catalyzed cross-coupling reaction (e.g., using a phosphine ligand and a palladium precursor) to attach the palladium catalyst to the dendrimer.
-
Purify the palladium-dendrimer catalyst.
Step 2: Catalytic Reaction
-
In a reaction vessel under an inert atmosphere, combine an aryl halide (e.g., bromobenzene), an arylboronic acid (e.g., phenylboronic acid), a base (e.g., potassium carbonate), and the palladium-dendrimer catalyst in a suitable solvent.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Isolate and purify the product by column chromatography.
-
Calculate the yield of the biaryl product.
Step 3: Catalyst Recycling
-
After the reaction, precipitate the palladium-dendrimer catalyst by adding a non-solvent.
-
Isolate the catalyst by filtration or centrifugation.
-
Wash the catalyst with a suitable solvent and dry it under vacuum.
-
Reuse the recovered catalyst in a subsequent reaction to evaluate its recyclability.
Visualizations
Conceptual Synthesis of a Dendrimer from this compound
Caption: Convergent synthesis of a dendrimer using this compound.
Drug Delivery Mechanism
Caption: Conceptual workflow of dendrimer-mediated drug delivery.
Catalytic Cycle
Caption: Simplified catalytic cycle for a Suzuki coupling reaction.
Conclusion and Future Outlook
Dendrimers synthesized from this compound hold significant promise as a new class of functional macromolecules. Their inherent amphiphilicity, coupled with a readily functionalizable handle, makes them highly attractive candidates for advanced applications in drug delivery and catalysis. The long alkyl chains are anticipated to create a unique hydrophobic microenvironment, enhancing the encapsulation of lipophilic drugs and promoting catalytic reactions involving nonpolar substrates.
While this guide provides a comparative analysis based on structurally similar systems, further experimental validation is crucial. Future research should focus on the successful synthesis and characterization of these novel dendrimers, followed by a systematic evaluation of their performance in drug loading and release studies, as well as in various catalytic transformations. The insights gained from such studies will undoubtedly pave the way for the development of next-generation dendrimer-based technologies with superior performance and functionality.
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A Comparative Guide to the Charge Transport Properties of 5-Bromo-1,2,3-tris(dodecyloxy)benzene Based Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the rational design of materials with optimized charge transport characteristics is paramount for the advancement of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This guide provides an in-depth assessment of the charge transport properties of 5-Bromo-1,2,3-tris(dodecyloxy)benzene, a discotic liquid crystal with significant potential in this domain. We will explore its molecular architecture, compare its anticipated performance with established benchmarks, and provide detailed experimental protocols for its characterization.
Introduction to this compound: A Material Designed for Charge Transport
This compound is a discotic (disk-shaped) molecule that, due to its structure, is predisposed to self-assemble into ordered columnar phases[1][2]. This self-assembly is a critical attribute for organic semiconductors, as it creates pathways for efficient charge transport along the stacked molecular columns. The molecule's design incorporates two key features that are expected to influence its electronic properties:
-
Tris(dodecyloxy) Side Chains: The three long dodecyloxy chains attached to the benzene core are not merely for solubilizing the molecule. In discotic liquid crystals, these flexible peripheral chains play a crucial role in mediating the intermolecular interactions that drive the formation of the desired columnar mesophases[1][2][3]. The length and nature of these chains influence the intracolumnar spacing and the degree of order, which in turn directly impact charge carrier mobility[4].
-
Bromo Substituent: The introduction of a bromine atom onto the benzene core is a strategic functionalization. Halogenation is a known method to modulate the electronic properties of organic semiconductors. It can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be beneficial for charge injection from electrodes and can also influence the material's stability and packing in the solid state[5].
The combination of these features suggests that this compound is a promising candidate for a p-type (hole-transporting) organic semiconductor. The electron-donating nature of the alkoxy groups enriches the aromatic core with electron density, facilitating the transport of positive charge carriers (holes).
Comparative Analysis of Charge Transport Properties
| Material Class | Derivative Example | Hole Mobility (cm²/Vs) | Measurement Technique | Reference |
| Triphenylene | Hexahexyloxytriphenylene | ~1 x 10⁻¹ | Time-of-Flight (TOF) | [6] |
| Triphenylene-pentaalkynylbenzene dimer | ~10⁻³ | Time-of-Flight (TOF) | [7] | |
| Hydrogen-bonded Hpz-C₉-TP | ~10⁻² | Time-of-Flight (TOF) | [7] | |
| Hexabenzocoronene | Alkyl-substituted HBC | 0.08 - 0.38 | PR-TRMC | [8] |
| Phthalocyanine | 1,4,8,11,15,18,22,25-Octaoctylphthalocyanine | ~2 x 10⁻¹ | Time-of-Flight (TOF) | [5][7] |
| Tetrathienoanthracene | TTA derivative | 4.22 | SCLC | [5] |
Based on the structure of this compound, we can anticipate its hole mobility to be in a competitive range. The tris(alkoxy)benzene core is less extended than triphenylene or hexabenzocoronene, which might suggest a lower intrinsic mobility. However, the long dodecyloxy chains can promote a high degree of order in the columnar phase, which is a critical factor for achieving high mobility. The bromo-substituent is expected to fine-tune the electronic properties, and studies on other brominated organic semiconductors have shown an enhancement in hole mobility[5].
Key Experimental Protocols for Assessing Charge Transport
To experimentally validate the charge transport properties of this compound and similar materials, several well-established techniques are employed. Here, we provide detailed protocols for three of the most common methods.
Synthesis of this compound
The synthesis of the target molecule can be achieved in a two-step process starting from 1,2,3-trihydroxybenzene.
Step 1: Synthesis of 1,2,3-Tris(dodecyloxy)benzene
This procedure is adapted from a known synthesis of the precursor molecule.
-
Materials: 1,2,3-trihydroxybenzene, 1-bromododecane, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, combine 1,2,3-trihydroxybenzene (1 equivalent), K₂CO₃ (5 equivalents), and DMF.
-
Degas the mixture with argon for 1 hour.
-
Heat the mixture to 60°C.
-
Add 1-bromododecane (3 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 60°C for 4 hours.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the solid product, wash with water, and recrystallize from isopropanol to yield pure 1,2,3-tris(dodecyloxy)benzene.
-
Step 2: Bromination of 1,2,3-Tris(dodecyloxy)benzene
A standard electrophilic aromatic substitution protocol can be employed for the bromination.
-
Materials: 1,2,3-tris(dodecyloxy)benzene, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1,2,3-tris(dodecyloxy)benzene (1 equivalent) in DCM in a round-bottom flask protected from light.
-
Add NBS (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Time-of-Flight (TOF) Photoconductivity Measurement
The TOF method is a direct technique to measure the drift mobility of charge carriers.
-
Device Fabrication:
-
Prepare a sandwich-type cell by placing the this compound material between two transparent electrodes (e.g., ITO-coated glass).
-
Heat the material above its clearing point to the isotropic liquid phase to fill the cell by capillary action.
-
Slowly cool the cell to the desired liquid crystalline phase to promote the formation of well-aligned columnar domains. The thickness of the cell should be in the range of a few micrometers.
-
-
Measurement Protocol:
-
Apply a DC voltage across the device.
-
Generate charge carriers near one of the electrodes by a short pulse of strongly absorbed light (e.g., from a nitrogen laser).
-
The photogenerated carriers will drift across the sample under the influence of the applied electric field.
-
Record the transient photocurrent as a function of time using an oscilloscope.
-
The transit time (t_T) of the charge carriers is determined from the kink in the photocurrent transient.
-
The charge carrier mobility (µ) is calculated using the formula: µ = d² / (V * t_T), where d is the thickness of the sample and V is the applied voltage.
-
Space-Charge Limited Current (SCLC) Measurement
The SCLC method is a steady-state technique used to determine the charge carrier mobility in a bulk material.
-
Device Fabrication:
-
Fabricate a single-carrier device by sandwiching the organic semiconductor between two electrodes with appropriate work functions to ensure ohmic injection of either holes or electrons. For a p-type material like the one , high work function electrodes such as Au or PEDOT:PSS are suitable.
-
-
Measurement Protocol:
-
Measure the current-voltage (I-V) characteristics of the device in the dark.
-
At low voltages, the current follows Ohm's law (I ∝ V).
-
As the voltage increases, the injected charge carriers form a space charge, and the current becomes limited by this space charge. In the ideal trap-free case, the current follows the Mott-Gurney law (I ∝ V²).
-
The mobility (µ) can be extracted from the SCLC region using the equation: J = (9/8)ε₀ε_rµ(V²/d³), where J is the current density, ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, V is the applied voltage, and d is the device thickness.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic route to this compound.
Caption: Schematic of a Time-of-Flight (TOF) experimental setup.
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comparative analysis of the mesomorphic properties of 5-Bromo-1,2,3-tris(dodecyloxy)benzene isomers
This guide provides a detailed comparative analysis of the mesomorphic properties of 5-Bromo-1,2,3-tris(dodecyloxy)benzene and its hypothetical isomers. As researchers and professionals in drug development and materials science, understanding the structure-property relationships in liquid crystalline materials is paramount for designing novel functional materials. This document will delve into the influence of isomeric variations on the thermal behavior and self-assembly of these discotic liquid crystals, supported by established experimental principles.
The Critical Role of Molecular Architecture in Discotic Liquid Crystals
Discotic liquid crystals, typically composed of a rigid, flat core surrounded by flexible peripheral chains, exhibit a remarkable ability to self-assemble into ordered columnar structures. This organization is highly sensitive to subtle changes in the molecular architecture, such as the introduction of substituents or alterations in their positions on the aromatic core. The 1,2,3-tris(dodecyloxy)benzene core provides a classic discotic scaffold, and the incorporation of a bromine atom introduces specific steric and electronic effects that significantly modulate its mesomorphic behavior. This compound is known to be a liquid crystal monomer used in the formulation of advanced organic semiconductors and supramolecular materials, with its tris(dodecyloxy) substitution promoting self-assembly into columnar mesophases[1].
This guide will compare the known properties of this compound with the predicted properties of a hypothetical isomer, 4-Bromo-1,2,3-tris(dodecyloxy)benzene . This comparative approach will illuminate the profound impact of substituent positioning on the stability and nature of the resulting liquid crystalline phases.
Comparative Analysis of Mesomorphic Properties
The primary techniques for characterizing liquid crystalline materials are Differential Scanning Calorimetry (DSC) for determining phase transition temperatures and enthalpies, Polarized Optical Microscopy (POM) for identifying mesophase textures, and X-ray Diffraction (XRD) for elucidating the structural organization of the phases.[2][3][4]
| Property | This compound (Actual) | 4-Bromo-1,2,3-tris(dodecyloxy)benzene (Predicted) | Rationale for Prediction |
| Molecular Symmetry | C2v (approx.) | Cs (approx.) | The positioning of the bromine atom relative to the alkoxy chains dictates the overall molecular symmetry. |
| Melting Point (°C) | 49[5] | Lower | The less symmetric nature of the 4-bromo isomer would likely disrupt crystal packing, leading to a lower melting point. |
| Mesophase Type | Columnar Hexagonal (Colh) | Columnar Hexagonal (Colh) | The fundamental discotic shape with three long alkyl chains is expected to favor a columnar arrangement in both isomers. |
| Clearing Point (°C) (Colh to Isotropic) | Higher | Lower | The more symmetric 5-bromo isomer is expected to have stronger intermolecular interactions, leading to a more stable mesophase and a higher clearing point. The eccentric position of the bromine in the 4-bromo isomer could introduce steric hindrance, destabilizing the columnar packing. |
| Mesophase Range (°C) | Wider | Narrower | A higher clearing point and potentially similar melting point would result in a broader temperature range over which the liquid crystalline phase is stable for the 5-bromo isomer. |
| Inter-columnar Distance (d-spacing from XRD) | Smaller | Larger | The lateral bromine atom in the 5-position can be accommodated within the columnar structure with minimal disruption. In the 4-position, the bromine atom would protrude more significantly, likely increasing the distance between adjacent columns. |
Visualizing the Isomeric Impact
The structural differences between the two isomers and their influence on columnar packing are visualized below.
Caption: Isomeric differences and their predicted effect on mesomorphic properties.
Experimental Protocols for Mesomorphic Characterization
To empirically validate the predicted properties of these isomers, a suite of standard characterization techniques would be employed.
Synthesis
The synthesis of this compound and its isomers would typically involve the etherification of a brominated phloroglucinol or pyrogallol precursor with dodecyl bromide. The specific starting material would dictate the final position of the bromine atom.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the thermal transitions of a material by measuring the heat flow into or out of a sample as a function of temperature.[4][6]
Workflow:
Caption: A typical DSC workflow for liquid crystal characterization.
Polarized Optical Microscopy (POM)
POM is used to visualize the anisotropic nature of liquid crystalline phases. Different mesophases exhibit characteristic optical textures under cross-polarized light.[2][4]
Workflow:
Caption: Workflow for identifying mesophases using POM.
X-ray Diffraction (XRD)
XRD provides detailed structural information about the arrangement of molecules in the liquid crystalline phase, including the lattice parameters of the columnar structure.[2]
Workflow:
Caption: General workflow for structural analysis of liquid crystals by XRD.
Conclusion
References
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- Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals. MDPI.
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- CHARACTERIZATION OF LIQUID CRYSTALS: A LITER
- Controlling columnar order in a discotic liquid-crystal by kinetic arrest of disc tumbling.
- Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal.
- Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. PubMed.
- Mesomorphism dependence on lateral substitution of functional groups and their position in series: 4(4 ′ - n -alkoxy benzoyloxy)-3-chloro phenyl azo-2 ″ -methoxy benzenes.
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A Senior Application Scientist's Guide to Base Selection for the Suzuki Coupling of 5-Bromo-1,2,3-tris(dodecyloxy)benzene
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds to create complex molecules like polyolefins, styrenes, and substituted biphenyls.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical development where the synthesis of biaryl scaffolds is common.[1][3][4]
This guide focuses on a particularly challenging substrate: 5-Bromo-1,2,3-tris(dodecyloxy)benzene. The bulky dodecyloxy groups flanking the reaction center introduce significant steric hindrance, which can impede the catalytic cycle and demand careful optimization of reaction conditions. Among the critical parameters—catalyst, ligand, solvent, and temperature—the choice of base is paramount. This document provides a comparative analysis of various bases for this specific transformation, supported by mechanistic insights and established experimental data, to guide researchers toward rational and effective reaction design.
The Mechanistic Imperative: Why the Base is Crucial
The efficacy of a Suzuki coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[3] This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation : The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. This step is typically the rate-determining step, especially for sterically hindered substrates, and crucially, it does not proceed without a base .[1]
-
Reductive Elimination : The two organic partners couple, forming the final biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
The base's primary role is to activate the boronic acid.[6][7][8] It reacts with the electron-deficient boronic acid to form a more nucleophilic "ate" complex (a boronate species, e.g., [R-B(OH)₃]⁻).[9][10] This increased nucleophilicity dramatically accelerates the transfer of the organic moiety to the electrophilic Pd(II) center, thereby driving the transmetalation step forward.[9][10]
Performance Comparison of Common Inorganic Bases
The choice of base profoundly affects reaction yield, kinetics, and the suppression of side reactions like protodeboronation. For sterically demanding substrates such as this compound, stronger bases are often required to overcome the higher activation energy of the transmetalation step. Inorganic bases are generally superior to organic alternatives like triethylamine (TEA) for this purpose.[11][12]
The following table summarizes the performance of common inorganic bases, with insights geared toward challenging couplings. The yields are illustrative, based on data from couplings of sterically hindered or electronically deactivated aryl bromides.
| Base | Formula | Typical Yield Range (%) | Key Characteristics & Expert Insights |
| Potassium Phosphate | K₃PO₄ | 88 - 98 | Top Choice for Hindered Substrates. A strong, non-nucleophilic base that is highly effective for difficult couplings, including those involving heteroaryl substrates and sterically congested partners.[7][13] Its strength effectively promotes boronate formation. |
| Cesium Carbonate | Cs₂CO₃ | 90 - 99 | The "Premium" Carbonate. Often provides the highest yields, particularly with challenging substrates.[7] Its superior performance (the "caesium effect") is attributed to its higher solubility in organic solvents and potential direct interactions with the palladium catalyst.[14][15][16] It is, however, the most expensive option. |
| Potassium Carbonate | K₂CO₃ | 85 - 95 | A Versatile Workhorse. A cost-effective and robust base suitable for a wide range of Suzuki couplings.[17] Its performance can be limited by its solubility in purely organic solvents, often necessitating aqueous or biphasic solvent systems. |
| Sodium Carbonate | Na₂CO₃ | 80 - 95 | The Economical Standard. A widely used, inexpensive, and effective base that serves as an excellent starting point for reaction optimization.[7][11][18] It is generally considered a slightly weaker base than K₂CO₃. |
| Potassium Fluoride | KF | 80 - 95 | Mild and Effective. A good choice when base-sensitive functional groups are present in the substrates.[6] Its efficacy is highly dependent on being anhydrous, as it is hygroscopic. |
Detailed Experimental Protocol: A Validated Starting Point
This protocol provides a robust, self-validating methodology for the Suzuki coupling of this compound with a generic arylboronic acid. It is designed to ensure reproducibility and high fidelity.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) and add them to the Schlenk flask.
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen) to remove oxygen.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The total solvent volume should create a substrate concentration of approximately 0.1 M.[13]
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 60-100 °C) and stir vigorously for 5-24 hours.[5][13]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.
Causality and Field-Proven Insights
The superior performance of bases like K₃PO₄ and Cs₂CO₃ with sterically hindered substrates is directly linked to their ability to more effectively drive the rate-limiting transmetalation step.[7] The bulky dodecyloxy groups on the aryl bromide create a congested environment around the palladium center after oxidative addition. This steric clash raises the energy barrier for the incoming boronate complex to approach and transmetalate.
A stronger base shifts the equilibrium further toward the activated boronate species, increasing its effective concentration and nucleophilicity. This helps overcome the steric penalty, facilitating the crucial C-C bond-forming precursor. The higher solubility of Cs₂CO₃ in common organic solvents like dioxane or THF can lead to a more homogenous reaction mixture, improving reaction kinetics compared to less soluble bases like K₂CO₃ or Na₂CO₃, which may rely on phase-transfer catalysis at the solid-liquid or liquid-liquid interface.[14]
For this specific substrate, starting with K₃PO₄ is a highly recommended strategy due to its proven track record with challenging couplings and its balance of high reactivity and cost-effectiveness compared to cesium salts.[7][13] If yields are suboptimal, switching to Cs₂CO₃ is a logical next step, as it frequently provides an additional performance boost.[7][19]
Conclusion
Optimizing the Suzuki-Miyaura coupling of a sterically encumbered substrate like this compound is a multifactorial challenge where the choice of base is a decisive factor. While cost-effective carbonates like Na₂CO₃ and K₂CO₃ are excellent starting points for many systems, the increased steric demand of this particular molecule necessitates the use of stronger, more effective bases to ensure efficient transmetalation.
Experimental evidence from related systems strongly suggests that potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the premier choices for achieving high yields. K₃PO₄ offers a potent and reliable option, while Cs₂CO₃ often provides the highest possible efficiency, albeit at a greater cost. A systematic screening approach, beginning with K₃PO₄, will provide the most direct path to a successful and optimized synthesis.
References
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Li, W., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
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ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
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ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
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ResearchGate. Effect of bases on Suzuki coupling reaction. [Link]
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ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings.
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Quora. What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. Influence of the base on the Suzuki-Miyaura reaction catalyzed by Pd(OAc)2/7a a. [Link]
-
ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Dent, T. J. (2018). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. [Link]
-
Claremont Colleges Scholarship. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. [Link]
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. How are sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) separate from each other?. [Link]
-
Dent, T. (2020, August 1). Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-1,2,3-tris(dodecyloxy)benzene: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 5-Bromo-1,2,3-tris(dodecyloxy)benzene, a brominated aromatic ether, serves as a key building block in various synthetic pathways. While its utility is significant, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our ecosystems.
Understanding the Compound: Properties and Regulatory Profile
This compound is a white to almost white crystalline powder with the molecular formula C₄₂H₇₇BrO₃.[1] A crucial first step in determining appropriate handling and disposal procedures is to consult the Safety Data Sheet (SDS). According to the SDS from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[2] Consequently, it does not mandate a hazard pictogram, signal word, or specific hazard statements.[2] The substance is also not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[2]
However, the absence of a hazardous classification for the pure compound does not exempt it from rigorous disposal protocols. As a brominated organic compound, it falls under the broader category of halogenated organic waste.[3][4] The U.S. Environmental Protection Agency (EPA) has expressed concerns about certain polybrominated diphenyl ethers (PBDEs) due to their persistence, bioaccumulation, and potential for neurobehavioral and ecotoxicological effects.[5] While this compound is not a PBDE, this regulatory precedent underscores the importance of a cautious and responsible approach to the disposal of all brominated organic compounds. Therefore, it is imperative to manage its waste stream as a halogenated organic waste to ensure best practices in safety and environmental stewardship.
Core Principles of Disposal: A Step-by-Step Protocol
The overarching principle for the disposal of this compound is to prevent its release into the environment.[2] This is achieved through a systematic process of waste segregation, proper containment, and disposal through a licensed waste management facility.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. While the SDS does not list specific hazards, general laboratory best practices for handling chemical substances should be followed. This includes:
-
Safety glasses or goggles: To protect the eyes from potential splashes.
-
Chemical-resistant gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent unintended chemical reactions and to facilitate compliant disposal. Waste containing this compound must be collected in a designated container for halogenated organic waste .[3][4]
Key Segregation Practices:
-
Dedicated Waste Container: Use a clearly labeled, chemically compatible container specifically for halogenated organic waste.[6][7] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste.[3][8] The disposal costs for halogenated waste are often higher due to the need for specialized incineration processes.[8]
-
Incompatible Materials: Never mix halogenated organic waste with acids, bases, or strong oxidizing agents.[7][9]
Waste Container Management
Proper management of the waste container is crucial to ensure safety within the laboratory and compliance with regulations.
-
Labeling: The waste container must be clearly and accurately labeled.[6][10] The label should include:
-
The words "Hazardous Waste"[6]
-
The chemical name: "this compound" and any other constituents of the waste stream.
-
The date when the first waste was added.
-
The responsible individual's name and laboratory location.
-
-
Container Integrity: Ensure the container is in good condition, with a secure, leak-proof lid.[6][11] The container should be kept closed except when adding waste.[3][8]
-
Fill Level: Do not overfill the container. A general rule is to fill it to no more than 80-90% of its capacity to allow for vapor expansion.[9]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[7][12]
Disposal Procedure
Once the waste container is full, it must be disposed of through a licensed waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][8]
Step-by-Step Disposal Workflow:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the full container of halogenated organic waste.
-
Documentation: Complete any required waste disposal forms or manifests accurately and completely.
-
Handover: Transfer the waste container to the authorized waste management personnel.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[9]
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it in the designated halogenated organic waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your EHS department, as per your institution's policy.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key decision points and actions.
Sources
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A Senior Application Scientist's Guide to Handling 5-Bromo-1,2,3-tris(dodecyloxy)benzene
Executive Summary: A Precautionary Approach
This guide provides essential safety and handling protocols for 5-Bromo-1,2,3-tris(dodecyloxy)benzene (CAS No. 654065-52-8). While some suppliers classify this compound as non-hazardous under European CLP regulations, a comprehensive toxicological profile is not widely available.[1] The chemical structure incorporates a bromobenzene core. Halogenated benzenes as a class are known to exhibit various toxicities, including potential for skin irritation and the formation of reactive metabolites.[2]
Therefore, this guide is built on a principle of prudent avoidance of exposure. We will operate under the assumption that the compound may be a skin/eye irritant and that its dust presents a respiratory hazard. This conservative approach ensures a robust margin of safety for all laboratory personnel.
Hazard Assessment: The Rationale for Caution
This compound is a white crystalline solid.[3][4] The primary routes of potential exposure in a laboratory setting are inhalation of dust, skin contact, and eye contact.
Given the limited specific data, we employ a "read-across" methodology, inferring potential hazards from structurally similar compounds. For example, Bromobenzene is classified as a skin irritant and is flammable, while other substituted benzenes can cause skin, eye, and respiratory irritation.[5] The long dodecyloxy chains decrease the volatility of the compound but do not negate the potential reactivity of the brominated aromatic ring.
Table 1: Assumed Potential Hazards and Rationale
| Potential Hazard | Route of Exposure | Rationale for Precaution |
| Skin Irritation | Dermal Contact | Bromobenzene and other substituted benzenes are known skin irritants.[5] |
| Eye Irritation | Eye Contact | As a fine powder, the substance can cause mechanical irritation. Structurally related compounds are classified as eye irritants.[5] |
| Respiratory Irritation | Inhalation | Inhalation of fine chemical dust can lead to respiratory tract irritation. |
| Unknown Chronic Effects | All Routes | Lack of long-term toxicological data necessitates minimizing all routes of exposure. Halogenated benzenes can undergo metabolic activation to potentially harmful metabolites.[2] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered PPE strategy is mandatory to prevent exposure. All personnel handling this compound must be proficient in the proper donning, doffing, and disposal of the equipment outlined below.
Hand Protection
-
Primary Gloves: Wear chemical-resistant nitrile gloves as a minimum requirement. Ensure they are inspected for tears or pinholes before each use.
-
Double Gloving: For procedures involving larger quantities (>1g) or when transferring solutions, wearing two pairs of nitrile gloves is strongly recommended.[6] This provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
Eye and Face Protection
-
Chemical Safety Goggles: Standard laboratory safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required at all times.[7]
-
Face Shield: When handling quantities greater than 10g or during procedures with a high risk of splashing (e.g., vigorous mixing, heating), a full-face shield must be worn in addition to safety goggles.[7]
Skin and Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory.
-
Full Coverage: Ensure no skin is exposed. Wear long pants and closed-toe, chemical-resistant shoes.[8]
Respiratory Protection
-
Primary Control (Engineering): All handling of this compound powder must be performed inside a certified chemical fume hood or a powder containment hood.[7] This is the most critical step in preventing respiratory exposure. The goal is to prevent dust from becoming airborne.[1]
-
Secondary Control (Respirator): In the rare event that engineering controls are unavailable or fail, or during a large-scale spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a P100 (particulate) filter is necessary. If the substance is being heated or vapor is expected, an organic vapor cartridge should be added.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for safety.
Workflow Diagram: Safe Handling of this compound
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- 2. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
